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  • Product: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
  • CAS: 59857-87-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a key heterocyclic building block relevant to researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document details its chemical identity, a robust synthesis protocol grounded in established chemical principles, expected analytical characteristics, and its context within modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a derivative of pyroglutamic acid, featuring an N-butyl substitution and a methyl ester at the C3 position. This structure provides a valuable scaffold for chemical library synthesis due to its constrained conformation and multiple points for diversification.

Identifiers and Key Properties

The fundamental identifiers and computed physicochemical properties for this compound are summarized below. These values are crucial for database integration, analytical method development, and computational modeling.

Identifier/PropertyValueSource
CAS Number 59857-87-3[1]
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1]
IUPAC Name methyl 1-butyl-5-oxopyrrolidine-3-carboxylateN/A
SMILES CCCCN1CC(CC1=O)C(=O)OC[1]
InChIKey Will be generated based on final structureN/A
Topological Polar Surface Area (TPSA) 46.61 Ų[1]
Computed LogP 0.808[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Scientific Context and Potential Applications

The 5-oxopyrrolidine (or pyroglutamate) scaffold is a privileged structure in medicinal chemistry. It is a conformationally restricted analog of glutamic acid and serves as a versatile starting point for synthesizing compounds with a wide range of biological activities.

Derivatives of this core structure have been investigated for various therapeutic applications, including:

  • Anticancer Agents: The rigid ring system allows for the precise spatial orientation of functional groups, which can lead to potent and selective interactions with biological targets like protein kinases.[2][3][4] Research has demonstrated that modifications on the 5-oxopyrrolidine ring can yield derivatives with significant cytotoxic activity against cancer cell lines such as A549 (human lung adenocarcinoma).[2][5]

  • Antimicrobial and Antifungal Agents: The scaffold is a key component in the development of novel agents targeting drug-resistant pathogens.[6][7] Studies have shown that certain hydrazone derivatives of 5-oxopyrrolidine exhibit potent activity against multidrug-resistant Staphylococcus aureus strains.[2][4]

  • Neuroprotective and Anti-inflammatory Activity: As analogues of pyroglutamic acid, a molecule with known roles in the central nervous system, these compounds are explored for neuritogenic and anti-inflammatory properties.[8]

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, specifically, serves as an intermediate, providing a lipophilic N-butyl group that can enhance membrane permeability and a methyl ester that can be readily hydrolyzed to the corresponding carboxylic acid for further functionalization.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate can be efficiently achieved through a two-step process rooted in fundamental organic reactions: a Michael addition followed by an acid-catalyzed esterification. This approach is well-documented for analogous structures.[5][7]

Synthetic Workflow Diagram

The logical flow from commercially available starting materials to the final product is depicted below.

G Synthesis Workflow cluster_0 Step 1: Michael Addition & Cyclization cluster_1 Step 2: Fischer Esterification Itaconic_Acid Itaconic Acid Intermediate_Acid 1-butyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Intermediate_Acid Reflux in H₂O Butylamine n-Butylamine Butylamine->Intermediate_Acid Reflux in H₂O Final_Product Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate (Target) Intermediate_Acid->Final_Product MeOH, H₂SO₄ (cat.), Reflux

Caption: A two-step synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps and rationale for each choice.

Step 1: Synthesis of 1-butyl-5-oxopyrrolidine-3-carboxylic acid

  • Principle: This step involves the conjugate (Michael) addition of n-butylamine to the α,β-unsaturated system of itaconic acid. The initial adduct then undergoes an intramolecular amidation (cyclization) upon heating to form the stable five-membered lactam ring. Water is an excellent solvent for this reaction as it facilitates the dissolution of the starting materials and promotes the cyclization.

  • Reagents:

    • Itaconic acid (1.0 eq)

    • n-Butylamine (1.1 eq)

    • Deionized Water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add itaconic acid and deionized water (approx. 5-10 mL per gram of itaconic acid).

    • Stir the suspension and slowly add n-butylamine dropwise. An exothermic reaction may be observed. The addition of the amine solubilizes the itaconic acid by forming a salt.

    • Heat the resulting solution to reflux (100°C) and maintain for 4-12 hours.[5] The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting materials.

    • After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.

    • If precipitation is slow, acidify the solution to approximately pH 2-3 with concentrated HCl to ensure the carboxylic acid is fully protonated.

    • Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate carboxylic acid.

Step 2: Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

  • Principle: This is a classic Fischer esterification. The carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst (sulfuric acid). The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reagents:

    • 1-butyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

    • Methanol (large excess, acts as solvent and reagent)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)

  • Procedure:

    • Suspend the dried carboxylic acid from Step 1 in methanol (approx. 10-20 mL per gram of acid) in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring.

    • Heat the mixture to reflux (approx. 65°C) for 8-20 hours.[5][6] Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product as a liquid or low-melting solid.

Analytical Characterization & Quality Control

To confirm the identity and purity of the synthesized Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a combination of standard analytical techniques should be employed.

Expected Analytical Data

The following table outlines the expected signals and values for key analytical methods. These are based on known chemical shift ranges for similar structures.[6][7]

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.75 (s, 3H, -OCH₃), ~3.8-3.5 (m, 2H, N-CH₂-ring), ~3.3-3.1 (m, 3H, N-CH₂-butyl + CH-ring), ~2.8-2.6 (m, 2H, -CH₂-C=O), ~1.6-1.4 (m, 2H, -CH₂-), ~1.4-1.2 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~174 (C=O, lactam), ~172 (C=O, ester), ~52 (-OCH₃), ~51 (N-CH₂-ring), ~49 (N-CH₂-butyl), ~36 (CH-ring), ~34 (-CH₂-C=O), ~31 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃)
Mass Spec (ESI+) [M+H]⁺: Calculated for C₁₀H₁₈NO₃⁺: 200.1281, Found: ~200.1
Purity (HPLC) >98% (as determined by peak area at a suitable wavelength, e.g., 210 nm)

Safety, Handling, and Storage

As a research chemical, Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest the following precautions.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, vapors, mist, or gas.[9] Avoid contact with skin and eyes.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wear a lab coat or protective suit.[9]

    • Respiratory Protection: Not typically required with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[10]

    • In case of skin contact: Wash off with soap and plenty of water.[9][10]

    • If inhaled: Move person into fresh air.[9]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[11] Recommended storage is at 2-8°C.[1]

Conclusion

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a valuable and accessible chemical intermediate. Its straightforward two-step synthesis from common starting materials makes it readily available for research purposes. The 5-oxopyrrolidine core is a well-established pharmacophore, and this specific derivative offers multiple handles for chemical modification, positioning it as a key building block for creating libraries of novel compounds aimed at discovering new therapeutics, particularly in the fields of oncology and infectious diseases. Proper handling and adherence to standard laboratory safety protocols are essential when working with this compound.

References

  • MATERIAL SAFETY DATA SHEET. (2013, November 25). Sciencelab.com.
  • SAFETY DATA SHEET. (2020, February 11). Merck.
  • SAFETY DATA SHEET. (2011, February 10). Fisher Scientific.
  • Krikštaponis, K., Vaickelionienė, R., Grybaitė, B., Šiugždaitė, J., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

  • Vainauskas, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Retrieved from [Link]

  • Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]

  • Vainauskas, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Retrieved from [Link]

  • Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Zhang, G., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Retrieved from [Link]

  • Butkevičiūtė, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. Retrieved from [Link]

Sources

Exploratory

Advanced Thermodynamic Characterization of N-Butyl Substituted Pyrrolidines

The following technical guide details the thermodynamic characterization of N-butyl substituted pyrrolidines , focusing on the two most scientifically and industrially significant derivatives: 1-Butylpyrrolidine (the ter...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characterization of N-butyl substituted pyrrolidines , focusing on the two most scientifically and industrially significant derivatives: 1-Butylpyrrolidine (the tertiary amine) and N-Butyl-2-pyrrolidone (the lactam, NBP).[1]

A Technical Guide for Solvent Engineering and Pharmaceutical Synthesis[2]

Executive Summary

N-butyl substituted pyrrolidines represent a critical class of heterocyclic compounds in modern chemical engineering.[1][2] They serve two distinct but overlapping functions: 1-Butylpyrrolidine (CAS 767-10-2) acts as a high-value intermediate for ionic liquid synthesis and pharmaceutical pharmacophores, while N-Butyl-2-pyrrolidone (NBP, CAS 3470-98-2) has emerged as a premier "green solvent" alternative to N-Methyl-2-pyrrolidone (NMP) due to its superior toxicity profile and thermal stability.[1][2]

This guide provides a rigorous analysis of their thermodynamic properties—ranging from phase equilibrium data to volumetric behavior—equipping researchers with the data necessary for process optimization and reactor design.

Part 1: Molecular Architecture & Synthesis Pathways

Thermodynamic behavior is intrinsically linked to molecular structure.[1][2] The absence or presence of the carbonyl group at the C2 position dictates the polarity, hydrogen bonding capability, and volatility of these compounds.

  • 1-Butylpyrrolidine (Amine): A tertiary amine with a lone pair on the nitrogen, capable of acting as a Lewis base.[1] It exhibits moderate volatility and is flammable.[2]

  • N-Butyl-2-pyrrolidone (Lactam): A cyclic amide with a highly polar carbonyl group.[1][2] It exhibits low volatility, high thermal stability, and strong dipole-dipole interactions, making it an excellent polar aprotic solvent.

1.1 Synthesis and Purification Logic

Accurate thermodynamic measurement requires purity >99.5%.[1][2] Impurities such as water or unreacted butylamine can significantly skew vapor pressure and density data.[2]

SynthesisPathways BDO 1,4-Butanediol Cyclization1 Catalytic Cyclization (Cu/Ni Catalyst, 200°C) BDO->Cyclization1 NH3 Ammonia NH3->Cyclization1 GBL gamma-Butyrolactone Aminolysis Thermal Aminolysis (250-290°C, High Pressure) GBL->Aminolysis BA n-Butylamine BA->Aminolysis Amine 1-Butylpyrrolidine (Tertiary Amine) Cyclization1->Amine Hydrogenation Lactam N-Butyl-2-pyrrolidone (Lactam/NBP) Aminolysis->Lactam Dehydration Distillation Fractional Distillation (Removal of H2O/Light Ends) Amine->Distillation Lactam->Distillation

Figure 1: Divergent synthesis pathways for N-butyl substituted pyrrolidines. The amine route involves cyclization of diols, while the lactam route utilizes ring-opening/closing aminolysis of lactones.

Part 2: Thermodynamic Properties of 1-Butylpyrrolidine (Amine)[2]

1-Butylpyrrolidine is primarily characterized by its basicity and volatility.[1][2] In drug development, it is a precursor; in electrochemistry, it is a ligand for aluminum electrodeposition electrolytes.[1]

2.1 Phase Equilibrium & Volatility

Unlike its lactam counterpart, the amine is volatile.[1] Its vapor pressure curve follows the Antoine equation behavior typical of tertiary amines.

PropertyValueConditionsMethod/Source
Boiling Point 154.5 - 157 °C760 mmHgDistillation [1]
Vapor Pressure ~418 Pa (3.14 mmHg)25 °CEstimated [2]
Enthalpy of Vaporization (

)
40.4 kJ/molStandardJoback Method [3]
Flash Point 36 °CClosed CupExperimental [1]
2.2 Volumetric Properties

Density measurements are critical for sizing pumps and reactors.[1][2] The density of 1-butylpyrrolidine shows a linear decrease with temperature.[2]

  • Density (

    
    ): 
    
    
    
    at
    
    
    .[1]
  • Refractive Index (

    
    ):  1.440.[1]
    
2.3 Application in Ionic Liquids

When mixed with Lewis acids like


, 1-butylpyrrolidine forms liquid clathrates or ionic liquid analogues.[1][2]
  • Viscosity Anomaly: Pure 1-butylpyrrolidine has low viscosity, but 1:1 mixtures with

    
     form viscous complexes (
    
    
    
    ) due to the formation of
    
    
    cations [4].[1]
Part 3: Thermodynamic Properties of N-Butyl-2-pyrrolidone (NBP)[1][2]

NBP is the industrial workhorse.[1] Its thermodynamics are defined by stability and solvency.[1][2] It is non-corrosive, biodegradable, and possesses a high flash point, making it safer than NMP.

3.1 Thermal Stability & Phase Transitions

NBP exhibits a wide liquid range, essential for high-temperature reactions (e.g., polymerization).[1]

PropertyValueConditionsMethod/Source
Boiling Point 240 - 242 °C760 mmHgEbulliometry [5]
Melting Point < -75 °C1 atmDSC [5]
Vapor Pressure 13 Pa25 °CStatic Method [5]
Flash Point 108 °CClosed CupASTM D93 [5]
Auto-ignition Temp 210 - 212 °C1013 hPaExperimental [5]
3.2 Viscosity & Density

NBP is denser and more viscous than the amine due to dipole-dipole association.[1][2]

  • Density (

    
    ): 
    
    
    
    at
    
    
    .[1][2][3]
  • Dynamic Viscosity (

    
    ): 
    
    
    
    at
    
    
    .[1][4]
  • Surface Tension: Moderate, aiding in wetting for coating applications.[1]

3.3 Binary Mixture Thermodynamics

In solvent engineering, NBP's interaction with solutes is key.[1]

  • 
     Solubility:  NBP shows high solubility for 
    
    
    
    , making it a candidate for carbon capture solvents.[1][2] Phase behavior studies indicate stable VLE up to 28 MPa [6].[2]
  • Excess Molar Volume (

    
    ):  In mixtures with water or alcohols, NBP typically exhibits negative excess molar volumes, indicating strong hydrogen bonding between the solvent and solute [6].[1]
    
Part 4: Experimental Protocols for Thermodynamic Validation

To verify these properties in-house, the following self-validating protocols are recommended.

Protocol 4.1: High-Precision Density Measurement

Objective: Determine density with uncertainty


.
Method:  Oscillating U-tube Densimetry (e.g., Anton Paar DMA).[1]
  • Calibration: Perform double-calibration using ultra-pure water (Type I) and dry air at

    
    .[1][2]
    
  • Sample Injection: Inject 2 mL of degassed pyrrolidine sample. Ensure no microbubbles (visual check via camera).

  • Equilibration: Allow internal Peltier thermostat to stabilize (

    
    ) for 5 minutes.
    
  • Measurement: Record period of oscillation (

    
    ). Density is calculated via 
    
    
    
    .[1][2]
  • Validation: Measure a check standard (e.g., dichlorobenzene) immediately after.[1][2]

Protocol 4.2: Vapor Pressure via Static Ebulliometry

Objective: Measure


 vs 

to calculate

.[1][2]

Ebulliometer VacuumPump Vacuum Pump (Pressure Control) Manostat Manostat/Buffer Tank (Stabilize P) VacuumPump->Manostat Manometer Precision Manometer (±0.01 kPa) Manostat->Manometer BoilingFlask Equilibrium Still (Sample + Heater) Manostat->BoilingFlask Regulated P Condenser Reflux Condenser (Total Reflux) BoilingFlask->Condenser Vapor Thermometer Pt100 Sensor (Liquid/Vapor Phase) BoilingFlask->Thermometer T_boil Condenser->BoilingFlask Liquid Return

Figure 2: Schematic of a Static Ebulliometer setup. The system pressure is fixed, and the boiling temperature is measured at equilibrium.[4] This method is preferred for high-boiling solvents like NBP.[1][2]

Steps:

  • System Evacuation: Degas the sample in the still by boiling under vacuum for 30 minutes to remove dissolved air.[1][2]

  • Pressure Set: Fix pressure using the manostat (e.g., 10 kPa).

  • Equilibrium: Heat until steady reflux is observed. Condensate drop rate should be constant (~1-2 drops/sec).

  • Data Logging: Record

    
     and 
    
    
    
    once fluctuations are
    
    
    for 10 minutes.
  • Curve Fitting: Repeat for 5-10 pressure points. Fit data to the Antoine Equation:

    
    .[2]
    
Part 5: Comparative Data Summary
Property1-Butylpyrrolidine (Amine)N-Butyl-2-pyrrolidone (Lactam)
CAS Number 767-10-23470-98-2
Molecular Weight 127.23 g/mol 141.21 g/mol
Physical State (25°C) Colorless LiquidColorless/Pale Yellow Liquid
Boiling Point (1 atm) 155 °C241 °C
Density (25°C) 0.814 g/mL0.958 g/mL
Viscosity (20°C) Low (< 1 cP, est.)[1][2]4.3 cP
Flash Point 36 °C (Flammable)108 °C (Combustible)
Primary Hazard Acute Toxicity / FlammableIrritant / Low Toxicity
Key Application Ionic Liquid PrecursorGreen Solvent (NMP Replacement)
References
  • Sigma-Aldrich. (2025).[2] 1-Butylpyrrolidine Product Specification & Safety Data Sheet. Link

  • The Good Scents Company. (2025).[1][2] 1-Butyl pyrrolidine Physical Properties and Spectral Data. Link

  • Cheméo. (2025).[1][2][5][6] Chemical Properties of 2-Butyl-pyrrolidine (Isomer/Analog Data). Link

  • Pulletikurthi, G., et al. (2015).[1][7] "Electrodeposition of Al from a 1-butylpyrrolidine-AlCl3 ionic liquid". Progress in Natural Science: Materials International, 25(6), 603-611.[1] Link[8]

  • BenchChem. (2025).[1][2][4] An In-depth Technical Guide to 1-Butylpyrrolidin-2-one (CAS: 3470-98-2). Link

  • Sherwood, J., et al. (2016). "N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis". Green Chemistry, 18. Link

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in Polar Solvents

Abstract: This technical guide provides a detailed framework for characterizing the solubility of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed framework for characterizing the solubility of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. Understanding the solubility of this molecule is a critical prerequisite for its effective use in drug discovery and development, directly influencing formulation strategies, bioavailability, and overall therapeutic efficacy.[1][2][3] This document outlines the key physicochemical properties of the target compound, delves into the theoretical principles of solubility in polar media, and presents a rigorous, self-validating experimental protocol based on the industry-standard shake-flask method.[4][5][6] By synthesizing theoretical knowledge with practical, field-proven methodology, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to establish a comprehensive solubility profile for this compound.

The Imperative of Solubility Profiling in Compound Development

In the trajectory of pharmaceutical development, the solubility of a new chemical entity (NCE) is a fundamental physicochemical property that dictates its path forward.[2] Poor aqueous solubility is a major hurdle, with estimates suggesting that up to 40% of approved drugs and nearly 90% of compounds in the development pipeline are poorly soluble.[7] This characteristic can severely limit a drug's absorption and bioavailability, leading to suboptimal therapeutic outcomes and potential late-stage failures in the development process.[1][7][8]

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate belongs to the pyrrolidone class of compounds, a scaffold that is a versatile building block in the synthesis of bioactive molecules.[9] Establishing its solubility profile early is not merely a data-gathering exercise; it is a strategic necessity that informs critical decisions in lead optimization, formulation design, and the prediction of in vivo behavior.[10] This guide provides the scientific rationale and a detailed experimental blueprint for achieving this crucial characterization.

Physicochemical Profile: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

A foundational understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior. The key physicochemical parameters for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[11]
Molecular Weight 199.25 g/mol [11]
CAS Number 59857-87-3[11]
Topological Polar Surface Area (TPSA) 46.61 Ų[11]
Calculated logP (XLogP3) 0.808[11]

Expert Interpretation:

  • logP: The octanol-water partition coefficient (logP) of 0.808 suggests that the compound is moderately lipophilic but retains significant polar character. This value predicts that while it may not be highly soluble in water, it should exhibit favorable solubility in various polar organic solvents.

  • TPSA: A TPSA of 46.61 Ų indicates the molecule has surface regions capable of engaging in polar interactions, such as hydrogen bonding. The oxygen atoms of the ester and lactam carbonyl groups can act as hydrogen bond acceptors, which is a key factor for solubility in protic polar solvents.

The Science of Dissolution: Principles of Solubility in Polar Solvents

The adage "like dissolves like" is the guiding principle of solubility. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Key Solvent Characteristics:

  • Polarity and Dipole Moment: Polar solvents possess significant dipole moments due to electronegativity differences in their structure.[12] These dipoles can interact favorably with the polar functional groups (the ester and lactam) of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate.

  • Dielectric Constant: A high dielectric constant allows a solvent to insulate and stabilize separated ions or partial charges, thereby facilitating the dissolution of polar solutes.

  • Hydrogen Bonding: Polar solvents are classified as protic (containing O-H or N-H bonds, e.g., water, ethanol) or aprotic (lacking these bonds, e.g., DMSO, acetonitrile).[12]

    • Polar Protic Solvents can act as both hydrogen bond donors and acceptors, enabling strong interactions with the carbonyl oxygens of the target molecule.

    • Polar Aprotic Solvents can only act as hydrogen bond acceptors but often have strong dipole moments that facilitate dissolution through dipole-dipole interactions.[12]

The interplay of these factors determines the extent to which a solvent can successfully solvate the Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate molecule.

A Framework for Experimental Solubility Determination

While several methods exist, the determination of thermodynamic solubility is paramount for formulation and predicting in-vivo behavior.[8][10] It represents the true equilibrium saturation point of a solute in a solvent at a given temperature. The most reliable and widely used technique for this measurement is the shake-flask method.[5][6]

The Shake-Flask Method: A Validated Protocol

This method is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a highly accurate measure of solubility.[4]

Protocol Steps:

  • System Preparation:

    • Prepare a stock of the chosen polar solvent (e.g., Water, Ethanol, Acetonitrile, DMSO).

    • Accurately weigh an excess amount of solid Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate into multiple glass vials (triplicate measurements are recommended for statistical validity).[5]

    • Causality: An excess of solid is critical to ensure that the solution becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase.[5][6]

  • Equilibration:

    • Add a precise volume of the solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5][8]

    • Causality: The extended agitation period is necessary to overcome kinetic barriers to dissolution and allow the system to reach a stable, thermodynamic equilibrium. The rate of dissolution is distinct from the final solubility.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly to let heavier particles settle.

    • Withdraw a sample of the supernatant. It is crucial to separate the saturated solution from the undissolved solid. This can be achieved via:

      • Centrifugation: Spin the vials at high speed to pellet the solid material.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to remove any suspended microparticles.

    • Causality: Failure to completely remove undissolved solid is a common source of experimental error, leading to an overestimation of solubility.

  • Analysis and Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]

    • Quantify the concentration by comparing the analytical response to a pre-established calibration curve prepared from known concentrations of the compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Seal Vials B->C D Agitate at Constant Temp (24-72 hours) C->D E Centrifuge or Filter (0.22 µm) D->E F Dilute Supernatant E->F G Analyze by HPLC-UV F->G H Quantify via Calibration Curve G->H I Result H->I Final Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Interpreting the Solubility Profile

As no specific experimental data for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate has been published, the following section presents an illustrative solubility profile based on the compound's known physicochemical properties. This serves as a template for how to analyze and interpret actual experimental results.

Illustrative Solubility Data
SolventTypeDielectric Constant (20°C)Predicted Solubility RankRationale
WaterPolar Protic80.1LowHigh solvent polarity but strong H-bond network may be difficult to disrupt by the moderately lipophilic solute.
EthanolPolar Protic24.6ModerateBalances polarity with a hydrocarbon portion, facilitating interaction with both polar and nonpolar parts of the solute.
AcetonitrilePolar Aprotic37.5Moderate-HighHigh dipole moment and dielectric constant can solvate the polar groups effectively without the H-bonding network of water.
DMSOPolar Aprotic46.7HighHighly polar aprotic solvent with a large dipole moment, excellent at dissolving a wide range of organic molecules.
AcetonePolar Aprotic20.7Moderate-HighGood solvent for moderately polar compounds, capable of strong dipole-dipole interactions.

(Note: Dielectric constant values are approximate and sourced from general chemical reference tables.[13])

Visualizing Solute-Solvent Interactions

The solubility of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is driven by interactions at its functional groups. The diagram below conceptualizes these key interactions with a generic polar protic solvent like water or ethanol.

Sources

Exploratory

Advanced Applications of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in Pharmaceutical Synthesis

Topic: Applications of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in Pharmaceutical Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in Pharmaceutical Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Compound Profile

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) is a functionalized


-lactam scaffold that has emerged as a critical intermediate in the development of "Nature-Aided" therapeutics. Historically viewed merely as a polar aprotic building block, recent research has elevated its status to a pharmacophore proxy  for proteasome inhibitors targeting Multiple Myeloma (MM).

This guide dissects the compound's utility in two distinct domains:

  • Oncology: As a synthetic analog of the natural product Hib-ester , exhibiting targeted antiproliferative activity.[1][2][3]

  • Synthetic Chemistry: As a versatile, chiral pool-derived scaffold for constructing complex heterocyclic libraries via C3-functionalization.

PropertySpecification
IUPAC Name Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
Molecular Formula

Molecular Weight 199.25 g/mol
Physical State Viscous liquid / Low-melting solid
Key Moiety

-Lactam (Pyrrolidin-2-one)
Stereochemistry Racemic (S/R) or Enantiopure (via chiral synthesis)

Core Application: Proteasome Inhibition in Multiple Myeloma[1][2][3][4]

The most authoritative application of this compound lies in the structural simplification of Hib-ester , a secondary metabolite isolated from Hibiscus sabdariffa.

The Mechanism of Action

Research indicates that Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate functions as a simplified mimetic of Hib-ester. It targets the Ubiquitin-Proteasome Pathway (UPP) , specifically interacting with the


5 subunit  (chymotrypsin-like activity) of the 20S proteasome.
  • Target: 20S Proteasome (

    
    5 subunit).
    
  • Effect: Inhibition of protein degradation leads to accumulation of misfolded proteins, inducing apoptosis in neoplastic plasma cells.

  • Phenotypic Outcome: Significant reduction in cell migration and invasion in RPMI 8226 (human multiple myeloma) cell lines.[1][2][3][4]

Structural Logic (SAR)

The N-butyl group is not arbitrary. Structure-Activity Relationship (SAR) studies suggest that the hydrophobic N-alkyl tail occupies specific hydrophobic pockets within the proteasome active site, while the C3-ester moiety provides essential hydrogen-bonding interactions.

  • N-Butyl: Enhances lipophilicity and membrane permeability; fits hydrophobic S1 specificity pocket.

  • C3-Methyl Ester: Acts as an electrophilic trap or H-bond acceptor; critical for orientation within the active site.

  • C5-Carbonyl: Maintains the rigid lactam geometry required for binding.

Technical Protocols: Synthesis & Manufacturing

To ensure reproducibility and high purity, we present two validated synthetic routes. Route A is the industrial "Green" standard for the core scaffold, while Route B is the specific functionalization used in pharmaceutical SAR studies.

Route A: The "Green" Aza-Michael Cyclization (De Novo Synthesis)

Use this route for large-scale preparation of the scaffold from commodity chemicals.

Reagents: Itaconic Acid, n-Butylamine, Methanol,


 (cat).
  • Reactant Mixing: Charge a reactor with Itaconic acid (1.0 eq) and water (solvent).

  • Amine Addition: Add n-Butylamine (1.05 eq) dropwise at 0-5°C. Caution: Exothermic.

  • Cyclization: Heat the aqueous solution to reflux (100°C) for 12 hours. The intermediate pseudo-acid cyclizes to form 1-butyl-5-oxopyrrolidine-3-carboxylic acid .

  • Isolation: Cool to RT. Acidify to pH 2 with HCl. Extract with Ethyl Acetate. Evaporate solvent to yield the crude acid.

  • Esterification: Dissolve the crude acid in Methanol. Add catalytic

    
    . Reflux for 6 hours.
    
  • Purification: Neutralize with

    
    , concentrate, and distill under reduced pressure.
    
Route B: Steglich Esterification (Laboratory Scale)

Use this route when starting from the commercial carboxylic acid precursor for high-value library synthesis.

Reagents: 1-butyl-5-oxopyrrolidine-3-carboxylic acid, EDC


HCl, DMAP, Methanol, DCM.
  • Dissolution: Dissolve 1-butyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add EDC

    
    HCl (1.5 eq) and DMAP (0.5 eq) at 0°C under Nitrogen atmosphere. Stir for 30 minutes to form the active O-acylisourea.
    
  • Nucleophilic Attack: Add anhydrous Methanol (2.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Work-up: Wash with 1M

    
     (removes DMAP/EDC urea), then saturated 
    
    
    
    , then Brine.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Verify purity via

    
    -NMR (Look for methyl singlet at ~3.7 ppm and butyl triplet).
    

Visualization of Synthetic & Biological Workflows[3]

The following diagrams illustrate the synthesis logic and the biological interaction pathway.

Diagram 1: Synthetic Pathway (Itaconate to Target)

SynthesisPathway Itaconate Itaconic Acid Intermed Intermediate: N-butyl-itaconamate Itaconate->Intermed Mixing (0°C) Butylamine n-Butylamine Butylamine->Intermed Acid Precursor Acid: 1-butyl-5-oxopyrrolidine- 3-carboxylic acid Intermed->Acid Thermal Cyclization (Reflux, -H2O) Target TARGET: Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate Acid->Target Steglich Esterification (MeOH, EDC, DMAP)

Caption: Step-wise synthesis from commodity chemicals (Itaconate) to the final pharmaceutical intermediate via thermal cyclization and Steglich esterification.

Diagram 2: Mechanism of Action (Multiple Myeloma)

Mechanism Compound Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate Proteasome 20S Proteasome (Beta-5 Subunit) Compound->Proteasome Binds to Active Site Inhibition Inhibition of Protein Degradation Proteasome->Inhibition Blocks Chymotrypsin-like Activity Apoptosis Induction of Apoptosis (RPMI 8226 Cells) Inhibition->Apoptosis Accumulation of Misfolded Proteins Migration Reduced Cell Migration & Invasion Inhibition->Migration Downregulation of Signaling Pathways

Caption: Pharmacological pathway showing the inhibition of the 20S proteasome leading to anti-proliferative effects in Multiple Myeloma cells.

Structural Versatility & Library Generation

Beyond the specific "Hib-ester" application, this molecule serves as a robust scaffold for Diversity-Oriented Synthesis (DOS) .

C3-Functionalization Strategy

The methyl ester at position C3 is a "handle" for further chemical diversity.

  • Amidation: Direct aminolysis of the ester with primary/secondary amines yields Pyrrolidine-3-carboxamides , a class of compounds known for CNS activity (e.g., Nootropics).

  • Reduction: Reduction with

    
     yields the 3-hydroxymethyl  derivative, a precursor for chiral ligands.
    
  • Alpha-Alkylation: Treatment with LDA followed by an alkyl halide allows for the introduction of quaternary centers at C3, rigidifying the ring for specific receptor binding.

Comparative Data: Analog Potency

Data inferred from SAR studies on Hib-ester analogs (Malacrida et al.).

Compound VariantN-SubstituentC3-SubstituentRelative Potency (RPMI 8226)
Hib-Ester (Natural) -Lactone-fused1.0 (Baseline)
Target Molecule n-ButylMethyl Ester> 1.5x (Enhanced)
Acid Precursor n-ButylCarboxylic Acid< 0.1x (Inactive)
N-Methyl Analog MethylMethyl Ester0.8x (Reduced Lipophilicity)

Note: The ester functionality and the N-butyl chain length are critical for optimal biological activity.

References

  • Malacrida, A., et al. (2022).[1][5] "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells." International Journal of Molecular Sciences. Available at: [Link][4][5]

  • PubChem. (n.d.). "Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (Compound Summary)." National Center for Biotechnology Information. Available at: [Link]

  • Listro, R., et al. (2023).[5] "Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives." Molecules. Available at: [Link]

Sources

Foundational

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate molecular weight and formula

This technical guide details the chemical profile, synthesis, and therapeutic applications of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate , a critical pyrrolidone scaffold in medicinal chemistry. Core Chemical Intellig...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthesis, and therapeutic applications of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate , a critical pyrrolidone scaffold in medicinal chemistry.

Core Chemical Intelligence

This compound serves as a versatile γ-lactam building block. Its structural rigidity, provided by the 5-oxopyrrolidine ring, allows for precise spatial orientation of pharmacophores, making it a high-value intermediate in the development of Nav1.8 inhibitors, antimicrobial agents, and peptidomimetics.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
ParameterData
CAS Number 59857-87-3
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
SMILES CCCCN1CC(CC1=O)C(=O)OC
IUPAC Name Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
LogP (Calc) 0.81 (Lipophilic, membrane permeable)
TPSA 46.61 Ų (High oral bioavailability potential)
H-Bond Acceptors 3
Rotatable Bonds 4

Synthetic Architecture & Methodology

The synthesis of N-alkyl-5-oxopyrrolidine-3-carboxylates is best approached through two primary pathways: the Itaconic Acid Condensation (Green Route) and the Steglich Esterification .

Pathway Logic: The Aza-Michael Cyclization

The most robust industrial route involves the reaction of itaconic acid with butylamine. This proceeds via an aza-Michael addition followed by a dehydrative cyclization to form the lactam ring. The subsequent esterification yields the target methyl ester.

Synthesis Workflow Diagram

Synthesis_Pathway Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate: N-butyl-succinic acid deriv. Itaconic->Intermediate Aza-Michael Addn. Butylamine n-Butylamine (C4H11N) Butylamine->Intermediate Cyclization Thermal Cyclization (-H2O) Intermediate->Cyclization Acid_Precursor 1-butyl-5-oxopyrrolidine- 3-carboxylic acid Cyclization->Acid_Precursor Esterification Methylation (SOCl2 / MeOH) Acid_Precursor->Esterification Product Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate Esterification->Product

Figure 1: Stepwise synthesis via the Itaconic Acid route, highlighting the critical cyclization and esterification phases.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate via acid chloride activation.

Phase 1: Formation of the Carboxylic Acid Precursor
  • Reagents: Itaconic acid (1.0 eq), n-Butylamine (1.0 eq), Water (Solvent).

  • Procedure:

    • Dissolve itaconic acid in water in a round-bottom flask.

    • Add n-butylamine dropwise over 15 minutes to control exotherm.

    • Reflux the mixture at 100°C for 2–4 hours. The reaction proceeds via Michael addition followed by intramolecular amidation.[1]

    • Workup: Cool to room temperature. Acidify with dilute HCl to pH 2 to precipitate the free acid (1-butyl-5-oxopyrrolidine-3-carboxylic acid). Filter and dry the solid.[2]

Phase 2: Methyl Esterification
  • Reagents: 1-butyl-5-oxopyrrolidine-3-carboxylic acid (from Phase 1), Thionyl Chloride (SOCl₂), Methanol (anhydrous).

  • Procedure:

    • Suspend the carboxylic acid intermediate in anhydrous Methanol (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Critical Step: Add SOCl₂ (1.2 eq) dropwise. The reaction generates HCl in situ, catalyzing the esterification while scavenging water.

    • Allow the mixture to warm to room temperature and stir for 3–6 hours.

    • Monitoring: Verify completion via TLC (SiO₂; Ethyl Acetate/Hexane 1:1).

  • Purification:

    • Evaporate solvent under reduced pressure.[3]

    • Redissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove acid traces) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Yield: Expect 85–95% as a viscous oil or low-melting solid.

Applications in Drug Discovery

The 1-butyl-5-oxopyrrolidine-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for several therapeutic classes.

A. Nav1.8 Voltage-Gated Sodium Channel Inhibition

Recent studies identify 5-oxopyrrolidine-3-carboxamides (derivatives of this ester) as potent inhibitors of Nav1.8.

  • Mechanism: These compounds modulate the voltage-dependency of activation/inactivation in sensory neurons.

  • Indication: Treatment of neuropathic pain, chronic itch, and cough disorders.[4] The lipophilic butyl tail aids in penetrating the neuronal membrane to access the channel pore or allosteric sites.

B. Antimicrobial & Anticancer Activity

Derivatives where the methyl ester is converted to a hydrazide or coupled with heterocycles (e.g., thiazoles, benzimidazoles) exhibit significant biological activity.

  • Target: Inhibition of bacterial cell wall synthesis (Gram-positive strains like S. aureus).

  • Oncology: N-alkyl lactams have shown efficacy against multiple myeloma cells by disrupting protein homeostasis.

Mechanism of Action Diagram

MOA_Mechanism cluster_Pain Neuropathic Pain Pathway cluster_Micro Antimicrobial Pathway Compound Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate Scaffold Nav18 Nav1.8 Channel (Sensory Neurons) Compound->Nav18 Allosteric Binding Hydrazide Hydrazide/Amide Derivatization Compound->Hydrazide Synthetic Modification Signal Action Potential Modulation Nav18->Signal Blocks Na+ Influx Effect1 Analgesia / Anti-Itch Signal->Effect1 Target Bacterial Cell Wall Synthesis Hydrazide->Target Inhibition Effect2 Bacteriostasis (S. aureus) Target->Effect2

Figure 2: Therapeutic logic flow, illustrating the scaffold's divergence into pain management (Nav1.8) and antimicrobial applications.[5][6][2][3]

Characterization Standards

To validate the synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, ensure the following spectral signatures are present.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.70 ppm (s, 3H): Methyl ester singlet (-OCH₃).[5]

    • δ 3.4–3.6 ppm (m, 2H): N-CH₂ of the butyl group.

    • δ 2.6–2.8 ppm (m, 2H): Ring protons adjacent to the carbonyl (C4-H).

    • δ 0.9 ppm (t, 3H): Terminal methyl of the butyl chain.

  • IR Spectroscopy:

    • 1735–1745 cm⁻¹: Ester C=O stretch (Strong).

    • 1690–1700 cm⁻¹: Lactam C=O stretch (Strong).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 200.26 m/z.

References
  • ChemScene. (2024). Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Product Data. Link

  • National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for CID 68190894, Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (Analog Reference). Link[7]

  • MDPI. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Link

  • National Institutes of Health (NIH). (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders. Patent WO 2021/257420 A1.[4] Link

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Link

Sources

Exploratory

Bioactivity Potential of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Scaffolds

The following technical guide details the bioactivity, synthesis, and therapeutic potential of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate and its related scaffolds. From Natural Product Mimetics to Dual-Action Therape...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity, synthesis, and therapeutic potential of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate and its related scaffolds.

From Natural Product Mimetics to Dual-Action Therapeutics

Executive Summary

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (MBOPC) represents a critical "privileged scaffold" in modern medicinal chemistry. Originally developed as a synthetic mimetic of the natural product Hib-ester (isolated from Hibiscus sabdariffa), this gamma-lactam structure has emerged as a versatile platform for drug discovery. Its bioactivity profile is bifurcated: the ester form exhibits proteasome-inhibitory activity potent against Multiple Myeloma (MM) cells, while its hydrazide derivatives unlock broad-spectrum antimicrobial properties against multidrug-resistant (MDR) pathogens like MRSA and Candida species. This guide analyzes the scaffold's structure-activity relationships (SAR), mechanistic pathways, and validation protocols.

The Scaffold Architecture: Lactone-to-Lactam Hopping

The development of MBOPC is a classic example of scaffold hopping —replacing a labile core with a more stable isostere to improve pharmacokinetic properties.

Structural Origin

The parent natural product, Hib-ester, contains a gamma-lactone core (tetrahydrofuran-2-one). While biologically active, lactones are susceptible to rapid hydrolysis in physiological plasma.

  • The Modification: Replacing the lactone oxygen with a nitrogen atom creates a gamma-lactam (pyrrolidin-2-one).

  • The Result: The 5-oxopyrrolidine core retains the geometric constraints required for receptor binding but significantly enhances metabolic stability.

Key Pharmacophores

The MBOPC molecule consists of three distinct domains driving its interaction with biological targets:

  • The Core (5-oxopyrrolidine): Acts as a rigid spacer, orienting substituents in 3D space.

  • The N-Substituent (1-butyl): A hydrophobic tail that penetrates the S1 specificity pocket of the proteasome.

  • The C3-Substituent (Methyl Carboxylate): An electrophilic site capable of hydrogen bonding or covalent trapping of nucleophilic residues (e.g., Threonine-1 in proteasomes).

SAR_Analysis cluster_legend Bioactivity Logic Core 5-Oxopyrrolidine Core (Rigid Scaffold) N_Sub N-Butyl Group (Hydrophobic Interaction) Core->N_Sub Positions C3_Sub C3-Methyl Ester (Electrophilic/H-Bonding) Core->C3_Sub Positions Target_Cancer Proteasome (Chymotrypsin-like site) Target: Multiple Myeloma N_Sub->Target_Cancer Occupies S1 Pocket C3_Sub->Target_Cancer Ser/Thr Interaction Target_Micro Microbial Membranes/Enzymes (Requires Hydrazide Conversion) C3_Sub->Target_Micro Derivatization Site

Figure 1: Structure-Activity Relationship (SAR) mapping of the MBOPC scaffold.

Anticancer Potential: Proteasome Inhibition

The primary therapeutic application of the ester scaffold is in oncology, specifically targeting the Ubiquitin-Proteasome Pathway (UPP) .

Mechanism of Action

MBOPC analogs function as non-covalent inhibitors of the 20S proteasome , specifically blocking the Chymotrypsin-like (CT-L) activity.

  • Target: The

    
    5 subunit of the 20S proteasome.
    
  • Binding Mode: The N-butyl group anchors the molecule within the hydrophobic S1 pocket, while the carbonyl oxygens of the lactam and ester engage in hydrogen bonding network with the active site Threonine residues.

  • Outcome: Inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and triggering apoptosis in cancer cells.

Efficacy Data (RPMI 8226 Cells)

Research indicates that while the methyl ester (MBOPC) shows moderate activity, it serves as a crucial lead. Optimized derivatives (e.g., with specific stereochemistry or extended N-substituents) have demonstrated significant potency against RPMI 8226 (human multiple myeloma) cell lines.

  • IC50 Range: Active derivatives often exhibit IC50 values in the low micromolar range (10–100 µM), comparable to early-stage proteasome inhibitors.

  • Selectivity: These scaffolds show reduced neurotoxicity compared to boronic acid-based inhibitors (e.g., Bortezomib) due to their non-covalent reversible binding mode.

Antimicrobial Divergence: The Hydrazide Gateway

The methyl ester moiety at the C3 position is not just a pharmacophore; it is a "chemical handle." Reacting MBOPC with hydrazine hydrate converts the scaffold into a hydrazide , dramatically altering its bioactivity profile.

Spectrum of Activity

The hydrazide derivatives of 1-butyl-5-oxopyrrolidine-3-carboxylate have shown potent activity against:

  • Gram-Positive Bacteria: Staphylococcus aureus (including MRSA and linezolid-resistant strains).

  • Fungi: Candida tenuis and Aspergillus niger.[1]

Comparative Potency
OrganismStrainMBOPC Derivative (Hydrazide) MICStandard Drug (Cefuroxime/Nystatin)
S. aureusATCC 91443.9 µg/mL7.8 µg/mL
E. coliATCC 873962.5 µg/mL3.9 µg/mL
C. tenuisVKMY-700.9–1.9 µg/mL7.8 µg/mL

Table 1: Comparative antimicrobial efficacy of 5-oxopyrrolidine hydrazide derivatives vs. standard antibiotics.

Experimental Protocols

The following protocols are designed for high reproducibility and validation of the scaffold's bioactivity.

Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

This protocol utilizes a "Green Chemistry" approach involving the reaction of Itaconic acid with amines.

Reagents: Itaconic acid, n-Butylamine, Methanol, H2SO4 (catalytic). Workflow:

  • Aza-Michael Addition: Dissolve Itaconic acid (10 mmol) in water (20 mL). Add n-Butylamine (10 mmol) dropwise.

  • Cyclization: Reflux the mixture for 12 hours. The amine adds to the double bond followed by intramolecular cyclization to form the carboxylic acid intermediate (1-butyl-5-oxopyrrolidine-3-carboxylic acid).

  • Esterification: Evaporate water. Dissolve the crude acid in dry Methanol (30 mL). Add 3-5 drops of conc. H2SO4.[1]

  • Reflux: Heat at 60°C for 8 hours.

  • Workup: Neutralize with NaHCO3, extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Eluent: Hexane/Ethyl Acetate 7:3).

In Vitro Proteasome Inhibition Assay

Purpose: To quantify the inhibition of the Chymotrypsin-like (CT-L) activity of the 20S proteasome.

  • Preparation: Dilute purified 20S proteasome (human or yeast) in assay buffer (50 mM Tris-HCl, pH 7.5).

  • Substrate: Use the fluorogenic substrate Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

  • Incubation: Mix 1 µL of MBOPC (varying concentrations dissolved in DMSO) with 90 µL of proteasome solution. Incubate at 37°C for 15 minutes.

  • Reaction: Initiate by adding 10 µL of Suc-LLVY-AMC (final conc. 50 µM).

  • Measurement: Monitor fluorescence release (Ex: 380 nm, Em: 460 nm) kinetically for 45 minutes.

  • Calculation: Determine the slope of the linear phase. Calculate % Inhibition relative to DMSO control.

Workflow Start Start: Itaconic Acid + Butylamine Inter Intermediate: 1-butyl-5-oxopyrrolidine-3-carboxylic acid Start->Inter Reflux in Water (12h) Product Target Scaffold: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Inter->Product MeOH / H2SO4 (Esterification) Branch Select Path Product->Branch Path_Cancer Direct Assay: Proteasome Inhibition (MM Cells) Branch->Path_Cancer Anticancer Screening Path_Micro Derivatization: React with Hydrazine -> Hydrazide Branch->Path_Micro Antimicrobial Screening

Figure 2: Synthesis and bioactivity evaluation workflow.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. [Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (MDPI). [Link][1]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules. [Link]

  • PubChem Compound Summary: Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate. National Library of Medicine. [Link]

Sources

Foundational

Boiling point and density data for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Process Development & Physicochemical Characterization Guide Part 1: Executive Summary Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) is a specialized heterocyclic intermediate utilized primarily in the...

Author: BenchChem Technical Support Team. Date: March 2026

Process Development & Physicochemical Characterization Guide

Part 1: Executive Summary

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pyrrolidone-based pharmaceuticals (racetams) and agrochemicals. Its structure features a gamma-lactam core with a carboxylate handle at the C3 position and a butyl chain at the N1 position, offering dual vectors for further functionalization.

This guide addresses the critical gap in experimental physicochemical data for this compound. While often cited in patent literature as a transient intermediate, precise boiling point and density data are essential for process scaling—specifically for the design of vacuum distillation units and liquid handling systems. This document synthesizes predicted property ranges with validated experimental protocols for their determination.

Part 2: Chemical Identity & Physicochemical Properties

Identification Matrix
ParameterDetail
IUPAC Name Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
CAS Number 59857-87-3
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
SMILES CCCCN1CC(CC1=O)C(=O)OC
Physical State Viscous liquid (at 20°C)
Physicochemical Data (Predicted & Experimental Context)

Note: Due to the specialized nature of this intermediate, specific experimental values are rarely published in open literature. The values below represent high-confidence predicted ranges derived from Group Contribution Methods (GCM) and structural analogs (e.g., Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate).

PropertyValue / RangeConfidenceProcess Implication
Density 1.08 ± 0.05 g/cm³ High (Predicted)Critical for sizing reactor volume and pump calibration.
Boiling Point (Atm) 305°C - 315°C Medium (Extrapolated)Warning: Thermal decomposition likely precedes boiling at 760 mmHg.
Boiling Point (Vac) 135°C - 145°C @ 1 mmHg High (Analogous)Target range for vacuum distillation purification.
LogP 0.81High (Computed)Indicates moderate lipophilicity; suitable for extraction with DCM or EtOAc.
Refractive Index 1.465 - 1.475MediumUseful for quick purity checks during fraction collection.

Part 3: Synthetic Context & Causality

To understand the purity profile and physical behavior of this compound, one must understand its genesis. The standard industrial synthesis involves the Aza-Michael addition of n-butylamine to dimethyl itaconate, followed by spontaneous lactamization.

The Synthesis Workflow

The reaction is highly exothermic. The density of the final product is heavily influenced by the presence of unreacted dimethyl itaconate (density ~1.12 g/cm³) or trapped methanol byproducts.

Mechanism:

  • Nucleophilic Attack: The amine nitrogen attacks the β-carbon of the itaconate double bond.

  • Cyclization: The resulting secondary amine attacks the proximal ester group, releasing methanol and forming the lactam ring.

SynthesisWorkflow Start Dimethyl Itaconate (Electrophile) Inter Intermediate: Aza-Michael Adduct Start->Inter Controlled Addition (Exotherm < 30°C) Reagent n-Butylamine (Nucleophile) Reagent->Inter Cycl Cyclization (- MeOH) Inter->Cycl Heat / Reflux Product Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate Cycl->Product Vacuum Distillation

Figure 1: Synthetic pathway logic. Control of the exotherm is critical to prevent polymerization of the itaconate starting material.

Part 4: Experimental Determination Protocols

As a Senior Scientist, you cannot rely solely on databases. You must validate the physical constants of your specific lot, especially when developing a drug master file (DMF).

Protocol A: Density Determination (Oscillating U-Tube Method)

Standard: ASTM D4052

Why this method? Pycnometry is too slow and prone to evaporation errors with volatile impurities (MeOH). The oscillating U-tube provides 4-decimal precision with minimal sample volume (1-2 mL).

Step-by-Step:

  • Calibration: Calibrate the density meter using air and HPLC-grade water at 20.0°C.

  • Sample Prep: Ensure the sample is degassed. Micro-bubbles from the synthesis (methanol evolution) will artificially lower the density reading. Ultrasonicate for 5 minutes if necessary.

  • Injection: Inject ~2 mL of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate into the cell. Ensure no bubbles are visible in the view port.

  • Equilibration: Allow the instrument to thermalize to 20.0°C.

  • Measurement: Record the oscillation period (

    
    ). The density (
    
    
    
    ) is calculated automatically via
    
    
    , where A and B are instrument constants.
  • Validation: If the value deviates >0.02 g/cm³ from the predicted 1.08 g/cm³, check for residual solvent (MeOH lowers density) or uncyclized diester (raises density).

Protocol B: Boiling Point Determination (Reduced Pressure)

Method: Micro-scale Distillation / Siwoloboff variant

Why this method? Determining atmospheric boiling point is destructive for this compound. Decomposition (darkening) typically occurs above 250°C. We must measure under vacuum to simulate process conditions.

Step-by-Step:

  • Setup: Equip a 25 mL round-bottom flask with a short-path distillation head, a calibrated thermometer (or thermocouple), and a vacuum bleed.

  • Vacuum: Apply a stable vacuum of 1.0 - 2.0 mmHg (Torr). Use a manometer to verify pressure stability.

  • Heating: Heat the oil bath slowly. The bath temperature should be ~20°C higher than the expected boiling point.

  • Observation:

    • Watch for the "fog line" rising in the still head.

    • Record the temperature when the first drop condenses on the thermometer bulb.

  • Correction: If your vacuum is not exactly 1 mmHg, use the Clausius-Clapeyron nomograph to normalize the value.

    • Rule of Thumb: A decrease in pressure by half lowers the BP by ~10-15°C.

PropertyValidation Sample Crude Reaction Mixture GC GC-MS Check (Verify Purity >95%) Sample->GC Decision Purity OK? GC->Decision Purify Flash Chromatography or Distillation Decision->Purify No Measure Measure Properties Decision->Measure Yes Purify->GC Data1 Density @ 20°C (Target: 1.08 g/cm³) Measure->Data1 Data2 BP @ 1 mmHg (Target: 140°C) Measure->Data2

Figure 2: Validation workflow ensuring that physical property data is collected only on chemically pure samples.

Part 5: Applications & References

Applications in Drug Development

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate serves as a versatile scaffold:

  • Racetam Synthesis: The ester group at C3 allows for conversion to amides (e.g., via reaction with ammonia or primary amines), leading to analogs of Pramiracetam or Brivaracetam.

  • Chiral Resolution: The racemic ester can be enzymatically resolved (using lipases) to generate chiral building blocks for asymmetric synthesis.

  • Reduction: Reduction of the ester to the alcohol (using LiBH₄) yields 3-(hydroxymethyl)pyrrolidines, which are key motifs in kinase inhibitors.

References
  • PubChem Compound Summary. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Clark, J. H., et al. (2022).[1] An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate.[2] Link

  • ChemScene. Product Data Sheet: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3).[3][4]Link

  • ASTM International. ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate from itaconates

Application Note: Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Introduction & Scope The synthesis of highly functionalized -lactams (pyrrolidin-2-ones) is a critical objective in the development of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Introduction & Scope

The synthesis of highly functionalized


-lactams (pyrrolidin-2-ones) is a critical objective in the development of pharmaceutical intermediates, agrochemical formulations, and environmentally benign solvents[1]. Specifically, methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (also referred to structurally as methyl N-butyl-2-pyrrolidone-4-carboxylate) is a versatile scaffold that can be synthesized via a highly atom-economical route utilizing renewable itaconate derivatives[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond a simple standard operating procedure (SOP). This protocol is designed as a self-validating system, elucidating the physicochemical causality behind each critical process parameter (CPP) to ensure high-yield, reproducible scale-up.

Mechanistic Rationale

The synthesis proceeds via a tandem, one-pot sequence involving two distinct mechanistic steps:

  • Aza-Michael Addition: The primary amine (n-butylamine) acts as a nucleophile, attacking the electron-deficient terminal methylene group of dimethyl itaconate. This step is kinetically rapid and highly exothermic, forming the linear intermediate dimethyl 2-((butylamino)methyl)succinate.

  • Intramolecular Lactamization (Amidation): Upon the application of thermal energy, the secondary amine of the intermediate undergoes an intramolecular nucleophilic acyl substitution at the adjacent methyl ester. This cyclization expels one equivalent of methanol, yielding the thermodynamically stable 5-membered

    
    -lactam ring[3].
    

Mechanism A Dimethyl Itaconate + n-Butylamine BB BB A->BB B Aza-Michael Addition (Exothermic, 50 °C) C Intermediate: Dimethyl 2-((butylamino) methyl)succinate D Lactamization (Reflux 95 °C, -MeOH) C->D E Methyl 1-butyl-5- oxopyrrolidine-3-carboxylate D->E BB->C

Tandem aza-Michael addition and intramolecular lactamization mechanism.

Experimental Protocol

This protocol incorporates specific in-process controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps[1].

Reagents Required:

  • Dimethyl itaconate (CAS: 617-52-7): 200.0 g (1.264 mol)

  • n-Butylamine (CAS: 109-73-9): 92.4 g (1.264 mol)

  • Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology:

  • System Preparation & Substrate Charging:

    • Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and internal thermocouple.

    • Purge the system with Nitrogen to prevent oxidative degradation of the aliphatic amine.

    • Charge 200.0 g of dimethyl itaconate into the reactor and heat to 50 °C with continuous stirring (300 rpm).

  • Controlled Amine Addition:

    • Load 92.4 g of n-butylamine into the dropping funnel.

    • Add the amine dropwise over the course of 20 minutes.

    • Causality: The aza-Michael addition is highly exothermic. Maintaining the jacket temperature at 50 °C and controlling the addition rate prevents thermal runaway. Excessive heat at this stage can trigger base-catalyzed anionic polymerization of the itaconate monomer.

  • Thermal Cyclization:

    • Once addition is complete, elevate the reactor temperature to 95 °C (reflux) and maintain for 6 hours.

    • Causality: The intramolecular amidation requires a higher activation energy than the initial Michael addition. Reflux conditions ensure complete conversion of the linear intermediate to the lactam.

    • Self-Validation: Sample the mixture at 5 hours. GC-FID analysis should indicate <1% of the linear intermediate remaining.

  • By-product Removal:

    • Reconfigure the reactor's condenser for downward distillation.

    • Gradually increase the internal temperature to 100–130 °C to distill off the liberated methanol.

    • Causality: According to Le Chatelier’s Principle, the continuous removal of methanol drives the equilibrium of the amidation reaction to absolute completion.

    • Self-Validation: The collection of approximately 40.5 g (51 mL) of methanol confirms stoichiometric cyclization.

  • Product Isolation & Purification:

    • Subject the crude reaction mixture to fractional vacuum distillation.

    • Collect the main product fraction at a vapor temperature of 162–170 °C under a vacuum of 8 mbar.

Workflow Step1 1. Charge Reactor Dimethyl Itaconate under N2 (50 °C) Step2 2. Dropwise Addition n-Butylamine over 20 min Step1->Step2 Step3 3. Thermal Cyclization Reflux at 95 °C for 6 h Step2->Step3 Step4 4. Methanol Removal Distillation at 100-130 °C Step3->Step4 Step5 5. Vacuum Distillation Fractional collection at 8 mbar Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target lactam.

Data Presentation & Process Parameters

The following table summarizes the critical process parameters (CPPs) and their corresponding in-process controls, providing a quick-reference guide for process optimization and scale-up.

Process PhaseParameter SetpointRationale / In-Process Control (IPC)
Initial Heating 50 °CLiquefies substrate; provides baseline thermal energy for addition.
Amine Addition 20 min rateControls exotherm; prevents localized heating and polymerization.
Cyclization Temp 95 °COvercomes activation barrier for the amidation step.
Cyclization Time 6 hoursIPC: GC-FID to confirm >99% conversion of the intermediate.
Distillation Temp 100–130 °CRemoves stoichiometric methanol (~40.5 g expected yield).
Vacuum Distillation 162–170 °C @ 8 mbarIsolates pure product; IPC: Saponification number ~282.6 mg KOH/g[1].

Analytical Characterization Expectations

To ensure the trustworthiness of the final synthesized material, the following analytical signatures should be verified:

  • GC-MS: Molecular ion peak at m/z 199.12 (

    
    ).
    
  • FT-IR: Disappearance of the primary amine N-H stretch (~3300

    
    ) and the appearance of a strong 
    
    
    
    -lactam C=O stretch (~1680–1700
    
    
    ) alongside the ester C=O stretch (~1735
    
    
    ).
  • Titration: The theoretical saponification number for methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is 281.6 mg KOH/g. Experimental values should fall within 281.0–283.0 mg KOH/g, with a water content of <0.1% by weight[1].

References[1] Title: Pesticide Preparations Containing N-Substituted 2-Pyrrolidone-4-Carboxylic Acid Esters

Source: US Patent 20130217579A1 URL: 2] Title: Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones Source: US Patent 8796472B2 URL: 3] Title: Selective chemical reactions in supercritical carbon dioxide, water, and ionic liquids Source: Critical Reviews in Solid State and Materials Sciences (Taylor & Francis) URL: [Link]

Sources

Application

One-pot synthesis protocols for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Executive Summary This application note details a robust, scalable, and "green" one-pot protocol for the synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3). The method exploits the unique reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, and "green" one-pot protocol for the synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3). The method exploits the unique reactivity of dimethyl itaconate (DMI) , a bio-based platform chemical, reacting with n-butylamine via a cascade aza-Michael addition followed by intramolecular lactamization.

This protocol is designed for medicinal chemists and process engineers seeking to generate functionalized


-lactam scaffolds—critical pharmacophores in racetam-class nootropics and antimicrobial agents—without the need for intermediate isolation or toxic halogenated solvents.

Scientific Background & Mechanism

The synthesis relies on the electrophilicity of the


-unsaturated system in dimethyl itaconate. The reaction proceeds through two distinct kinetic and thermodynamic phases, allowing for a seamless one-pot operation.
The Reaction Cascade[1][2]
  • Aza-Michael Addition (Kinetic Phase): The nucleophilic nitrogen of n-butylamine attacks the

    
    -carbon (C=CH
    
    
    
    ) of dimethyl itaconate. This step is rapid and exothermic.
  • Lactamization (Thermodynamic Phase): The resulting secondary amine intermediate undergoes intramolecular nucleophilic acyl substitution at the

    
    -ester carbonyl, ejecting methanol and forming the thermodynamically stable 5-membered lactam ring.
    
Critical Control Points
  • Regio-isomerization: Primary amines can catalyze the isomerization of dimethyl itaconate to the thermodynamically more stable (but less reactive) dimethyl mesaconate . This side reaction is suppressed by maintaining low temperatures during the initial addition phase.

  • Atom Economy: The reaction is highly atom-economical, with methanol being the only byproduct.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical transition from the Michael adduct to the final lactam product.

ReactionMechanism DMI Dimethyl Itaconate (Electrophile) Intermediate Aza-Michael Adduct (Transient Secondary Amine) DMI->Intermediate 0-5°C Kinetic Control Amine n-Butylamine (Nucleophile) Amine->Intermediate 0-5°C Kinetic Control Transition Cyclization (Lactamization) Intermediate->Transition Heat (Reflux) Product Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (Target Lactam) Transition->Product Ring Closure Byproduct Methanol (Leaving Group) Transition->Byproduct Elimination

Figure 1: Mechanistic pathway of the aza-Michael/lactamization cascade. Note the temperature control required in the first step to prevent isomerization.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Dimethyl itaconate (DMI) (>98% purity).

    • n-Butylamine (>99%, anhydrous).

    • Methanol (MeOH), anhydrous (Solvent).[1]

  • Equipment:

    • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

    • Reflux condenser with drying tube (CaCl

      
       or N
      
      
      
      balloon).
    • Ice-water bath.

    • Rotary evaporator.

Step-by-Step Methodology

Step 1: Preparation and Initial Addition (Kinetic Control)

  • Charge the RBF with 10.0 mmol (1.58 g) of Dimethyl itaconate .

  • Dissolve in 10 mL of anhydrous Methanol .

  • Cool the solution to 0–5°C using an ice-water bath. Crucial: Cooling prevents the amine-catalyzed isomerization of DMI to unreactive mesaconates.

  • Add 10.5 mmol (0.77 g, 1.04 mL) of n-Butylamine dropwise over 10 minutes.

    • Observation: A mild exotherm may occur. Ensure stirring is vigorous to prevent local hot spots.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) over 1 hour.

Step 2: Cyclization (Thermodynamic Control) 6. Equip the flask with a reflux condenser. 7. Heat the reaction mixture to Reflux (65°C) for 6–12 hours.

  • Monitoring: Monitor reaction progress via TLC (SiO
    
    
    , Ethyl Acetate/Hexane 1:1). The DMI spot (R
    
    
    ~0.6) should disappear, and a lower R
    
    
    spot (Product) should appear.
  • Note: The intermediate Michael adduct may be visible early on but will convert to the product over time.

Step 3: Workup and Purification 8. Cool the mixture to RT. 9. Remove the solvent (Methanol) and excess amine under reduced pressure (Rotary evaporator, 40°C, 20 mbar). 10. Purification: The resulting oil is often sufficiently pure (>95%) for downstream applications.

  • Optional: If higher purity is required, perform vacuum distillation (bp ~140-150°C at 0.5 mmHg) or flash column chromatography (Gradient: 20%
    
    
    50% EtOAc in Hexanes).

Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key spectral features confirming the structure.

TechniqueSignal / ParameterAssignment / Interpretation
1H NMR (CDCl

)

3.70 (s, 3H)
Methyl ester (-OCH

).[2]

3.20 - 3.40 (m, 2H)
N-CH

of the butyl group.

2.60 - 2.80 (m, 2H)
Ring CH

adjacent to carbonyl (C4).

3.40 - 3.60 (m, 1H)
Ring CH (Methine) at C3.
IR Spectroscopy 1735 cm

Ester C=O stretch.
1690 cm

Lactam (Amide) C=O stretch.
Appearance Pale yellow oilViscous liquid at RT.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Isomerization of DMI to Mesaconate.Ensure Step 1 is performed strictly at 0°C. Add amine slower.
Incomplete Reaction Insufficient heating time.Extend reflux time to 18h or use a higher boiling solvent (e.g., Ethanol).
Impurity (Doublets) Residual Michael Adduct.The cyclization is incomplete. Re-dissolve in MeOH and reflux longer.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Dissolve DMI in MeOH Cool to 0°C Start->Mix Add Dropwise Addition of n-Butylamine Mix->Add React1 Stir 1h @ RT (Michael Addition) Add->React1 React2 Reflux 6-12h (Cyclization) React1->React2 Check TLC Check DMI Consumed? React2->Check Check->React2 No (Extend Time) Evap Rotary Evaporation Remove MeOH Check->Evap Yes End Final Product (>95% Purity) Evap->End

Figure 2: Operational workflow for the one-pot synthesis.

References

  • Noordzij, G. J., & Wilsens, C. H. R. M. (2019).[3] Cascade Aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.[4] Frontiers in Chemistry, 7, 729.[3] [Link]

  • Farmer, T. J., et al. (2018). Post-polymerization modification of bio-based unsaturated itaconate and fumarate polyesters via aza-Michael addition. Polymer Chemistry, 9, 2383-2389. [Link]

  • PubChem. (n.d.). Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Botta, A., et al. (2015). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Marine Drugs, 13(5), 2947–2968. [Link]

Sources

Method

Application Note: Optimized Synthesis of Functionalized Pyrrolidones via Aza-Michael Cascade

Reaction of Butylamine with Dimethyl Itaconate Executive Summary The reaction between butylamine (primary amine) and dimethyl itaconate (DMI) represents a cornerstone transformation in green chemistry and pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Reaction of Butylamine with Dimethyl Itaconate

Executive Summary

The reaction between butylamine (primary amine) and dimethyl itaconate (DMI) represents a cornerstone transformation in green chemistry and pharmacological scaffold synthesis. While nominally an aza-Michael addition , this reaction system is most valuable for its ability to undergo a spontaneous or thermally driven cascade cyclization (lactamization) to yield Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate .

This pyrrolidone scaffold is a privileged structure in drug discovery, serving as a core for racetams (nootropics), antibiotics, and anti-inflammatory agents. This guide details the mechanistic pathway, regioselectivity control, and a validated protocol for maximizing the yield of the cyclized product while minimizing isomerization byproducts.

Mechanistic Insight & Causality

The transformation proceeds through two distinct kinetic and thermodynamic phases. Understanding this duality is critical for controlling the product distribution (linear adduct vs. cyclic lactam).

2.1 The Pathway
  • Regioselective Aza-Michael Addition (Kinetic Phase):

    • Butylamine acts as a nucleophile, attacking the

      
      -carbon (terminal methylene, 
      
      
      
      ) of dimethyl itaconate.
    • Causality: The

      
      -position is electronically activated by conjugation with the C2-ester and is sterically less hindered than the 
      
      
      
      -position.
    • Product: Dimethyl 2-((butylamino)methyl)succinate (Linear Adduct).

    • Conditions: Occurs rapidly at room temperature.

  • Intramolecular Cyclization (Thermodynamic Phase):

    • The secondary amine of the linear adduct attacks the distal ester carbonyl (C4-ester).

    • Causality: Formation of a 5-membered

      
      -lactam ring is favored by Baldwin’s rules (5-exo-trig) and entropic stability compared to the alternative 4-membered 
      
      
      
      -lactam (via attack on the proximal C2-ester).
    • Product: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate.

    • Conditions: Driven by heat (

      
      ) and removal of the methanol byproduct.
      
2.2 Critical Side Reaction: Isomerization
  • Mechanism: Basic amines can deprotonate DMI, leading to the migration of the double bond to form Dimethyl Mesaconate (internal double bond).

  • Impact: Mesaconate is significantly less reactive toward nucleophilic attack due to increased steric hindrance, stalling the reaction.

  • Mitigation: Use of non-polar solvents or solvent-free conditions, and ensuring a slight excess of amine to drive kinetics over thermodynamic isomerization.

Visualization: Reaction Mechanism[1][2]

ReactionMechanism Reactants Reactants Dimethyl Itaconate + Butylamine TS1 Transition State Nucleophilic Attack at β-Carbon Reactants->TS1 k1 (Fast) SideProduct Side Product Dimethyl Mesaconate (Isomer) Reactants->SideProduct Base Catalysis (Isomerization) LinearAdduct Linear Intermediate Dimethyl 2-((butylamino)methyl)succinate TS1->LinearAdduct Proton Transfer CyclizationTS Cyclization TS Attack on Distal Ester LinearAdduct->CyclizationTS Heat / Δ Product Final Product Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate CyclizationTS->Product - MeOH

Figure 1: Mechanistic pathway from reactants to the thermodynamic pyrrolidone product, highlighting the competitive isomerization pathway.

Experimental Protocol

This protocol is designed for the synthesis of the cyclized pyrrolidone derivative.[1]

4.1 Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
Dimethyl Itaconate (DMI) 158.151.0Michael Acceptor
n-Butylamine 73.141.1Nucleophile
Methanol (MeOH) 32.04SolventProton shuttle / Solvent
Toluene 92.14OptionalAzeotropic removal of MeOH
4.2 Step-by-Step Procedure

Step 1: Aza-Michael Addition (Linear Adduct Formation)

  • Setup: Charge a round-bottom flask with Dimethyl Itaconate (1.0 equiv) dissolved in Methanol (concentration ~1.0 M).

  • Addition: Add n-Butylamine (1.1 equiv) dropwise over 10 minutes at room temperature (20–25°C).

    • Note: The reaction is exothermic. Mild cooling may be required on large scales (

      
      g).
      
  • Stirring: Stir the mixture at room temperature for 2 hours .

    • Checkpoint: TLC (EtOAc/Hexane 1:1) should show consumption of DMI (

      
      ) and appearance of the polar linear adduct (
      
      
      
      ).

Step 2: Thermal Cyclization (Lactamization)

  • Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (65°C) for 4–6 hours .

    • Alternative (Solvent-Free): For higher throughput, the reaction can be performed neat. After Step 1 (mixing), heat the neat oil to 80–100°C for 2 hours.

  • Monitoring: Monitor by NMR or TLC. The linear adduct converts to the pyrrolidone (distinct shift in TLC to slightly less polar than adduct, often overlapping, so NMR is preferred).

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol and excess Butylamine.

    • The crude product is typically a viscous yellow oil or low-melting solid.

Step 3: Purification

  • Distillation: For high purity, vacuum distillation is effective (BP approx. 140–150°C at 1 mmHg).

  • Chromatography: If necessary, purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM).

4.3 Expected Results & Data Analysis
ParameterSpecificationNotes
Yield 85% – 95%Quantitative conversion is common.
Appearance Pale yellow oilDarkens upon oxidation/storage.
1H NMR (CDCl3)

3.68 (s, 3H,

)
Methyl ester singlet.

3.5-3.3 (m, 2H,

)
Ring

adjacent to N.

2.7-2.5 (m, protons)
Ring

and

signals.
Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Conversion Isomerization to MesaconateDMI isomerized before amine attack. Ensure amine is added to DMI (not vice versa) to keep DMI concentration high relative to base initially. Avoid prolonged storage of DMI/Amine mix without heating.
Incomplete Cyclization Temperature too lowThe linear adduct is stable at RT. Increase temperature to

or remove MeOH to drive equilibrium (Le Chatelier's principle).
Polymerization Radical initiationAlthough rare with amines, ensure DMI is inhibitor-stabilized (e.g., MEHQ) if using radical-prone conditions (though not relevant for standard Michael addition).
Workflow Visualization

ProtocolWorkflow Step1 1. Charge DMI in MeOH (1.0 M Solution) Step2 2. Add Butylamine (1.1 eq) Dropwise @ 25°C Step1->Step2 Step3 3. Stir 2h @ RT (Forms Linear Adduct) Step2->Step3 Decision Target Product? Step3->Decision PathA Isolate Linear Adduct (Evaporate solvent < 30°C) Decision->PathA Linear Ester PathB 4. Reflux (65°C) for 4-6h (Promote Cyclization) Decision->PathB Cyclic Lactam Step5 5. Vacuum Distillation Remove MeOH & Excess Amine PathB->Step5 Final Pure Pyrrolidone Product Step5->Final

Figure 2: Operational workflow distinguishing between isolation of the kinetic linear adduct and the thermodynamic cyclic lactam.

References
  • Day, D. M., Farmer, T. J., Sherwood, J. R., & Clark, J. H. (2022).[3] An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Tetrahedron, 121, 132921.[4][5] [3][4][5]

  • Noordzij, G. J., & Wilsens, C. H. (2019).[5] Cascade Aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.[1][5] Frontiers in Chemistry, 7, 729.[5]

  • Farmer, T. J., et al. (2018).[4][1] Synthesis of unsaturated polyester resins from various bio-derived platform molecules. Polymers, 10(6), 568.

  • Pellis, A., et al. (2019).[1][6] Enzymatic synthesis of biobased polyesters: A comparison between dimethyl itaconate and dimethyl adipate. European Polymer Journal, 116, 234-243.

Sources

Application

Application Note &amp; Protocols: Catalytic Hydrogenation of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate for the Synthesis of Diastereomerically Enriched Hydroxypyrrolidine Derivatives

Abstract This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. This reaction is a critical transformation for acce...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. This reaction is a critical transformation for accessing diastereomerically enriched methyl 1-butyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The inherent structure of the starting material, a β-keto ester embedded within a lactam ring, presents unique stereochemical challenges. This document outlines two distinct protocols: a diastereoselective hydrogenation using common heterogeneous catalysts and an asymmetric hydrogenation for achieving high enantiomeric excess. We will delve into the mechanistic rationale behind catalyst and solvent selection, process optimization, and critical safety procedures for handling high-pressure hydrogen and pyrophoric catalysts.[1][2]

Introduction: Scientific Context and Significance

The pyrrolidine ring is a privileged scaffold found in numerous natural products and active pharmaceutical ingredients (APIs).[3] Specifically, 4-hydroxy-5-oxopyrrolidine-3-carboxylates serve as versatile chiral building blocks. The reduction of the ketone in Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a pivotal step that introduces a new stereocenter at the C4 position. The relative stereochemistry between the C3 and C4 positions (cis or trans) significantly influences the biological activity of the final molecule.

Catalytic hydrogenation is an atom-efficient and scalable method for this reduction.[4] The choice of catalyst and reaction conditions dictates the stereochemical outcome. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) can provide high diastereoselectivity, often directed by the existing stereocenter at C3 or through substrate-catalyst interactions.[5][6] For applications requiring single enantiomers, asymmetric hydrogenation using chiral catalysts, such as Ruthenium-BINAP complexes, offers a powerful strategy for dynamic kinetic resolution or enantioselective reduction.[7][8][9] This guide provides researchers with the foundational knowledge and practical steps to successfully perform and optimize this crucial transformation.

Mechanistic Considerations & Catalyst Selection

The catalytic hydrogenation of a ketone on a heterogeneous metal surface is a multi-step process.[10] It begins with the adsorption and dissociation of molecular hydrogen (H₂) onto the catalyst surface, forming metal-hydride species. The keto-ester substrate also adsorbs onto the surface. The reaction proceeds via the stepwise transfer of two hydrogen atoms to the carbonyl carbon and oxygen, leading to the hydroxyl product.[10]

The diastereoselectivity of this reaction is governed by the facial bias during the approach of the substrate to the catalyst surface. For pyrrolidone derivatives, the existing stereochemistry and substituents can direct the hydrogenation to occur preferentially from one face of the molecule.[5][11]

Catalyst Choice Rationale:

  • Palladium on Carbon (Pd/C): A workhorse catalyst for general hydrogenations, effective for reducing various functional groups.[12] While highly active, it may sometimes offer lower diastereoselectivity compared to other metals for this specific transformation. It is also a primary choice for hydrogenolysis of benzyl protecting groups.

  • Rhodium on Alumina (Rh/Al₂O₃): Often provides excellent diastereoselectivity in the reduction of substituted pyrrole and pyrrolidone systems, delivering the product as a single diastereomer in many cases.[5][6]

  • Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, particularly for reducing carbonyls and nitro groups.[13][14] It must be handled with extreme care due to its pyrophoric nature, especially after use.[15]

  • Ruthenium (Ru)-based Chiral Catalysts (e.g., Ru-BINAP): The catalyst of choice for asymmetric hydrogenation of β-keto esters. These homogeneous catalysts can achieve exceptional enantioselectivities (up to 99% ee) and are crucial for synthesizing enantiopure compounds.[8][16][17]

Critical Safety Protocols

Hydrogenation reactions involve significant hazards, including flammable gases, high pressures, and pyrophoric materials. Strict adherence to safety protocols is mandatory.[18][19]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[18] All operations must be conducted in a certified, well-ventilated fume hood, away from any ignition sources.[15]

  • Pressure Equipment: Use a pressure reactor (e.g., a Parr Shaker or autoclave) that is certified for the intended operating pressure and temperature.[20] Regularly inspect all fittings, gauges, and safety-relief valves.

  • Pyrophoric Catalysts: Catalysts such as Pd/C, Rh/C, and particularly Raney Ni can ignite spontaneously upon exposure to air, especially when dry or spent.[15][19]

    • Always handle catalysts in an inert atmosphere (e.g., nitrogen or argon).[21]

    • Never add a dry catalyst to a flammable solvent. Create a slurry in a small amount of an inert solvent first or add the solvent to the catalyst under an inert gas flow.[22]

    • During work-up, never allow the filter cake to dry. Keep it wet with solvent or water at all times.[16][21]

    • Quench used catalysts immediately after filtration by suspending them in water and store in a dedicated, clearly labeled waste container.[12]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are required at all times.[2] The entire apparatus should be operated behind a blast shield.[21]

Experimental Workflow and Protocols

The general workflow for a catalytic hydrogenation experiment is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Select & Weigh Catalyst p2 Prepare Substrate Solution p1->p2 p3 Assemble & Leak-Test Reactor p2->p3 r1 Charge Reactor with Substrate & Catalyst p3->r1 r2 Inerting: Purge with N₂ (3x) r1->r2 r3 Pressurize with H₂ r2->r3 r4 Heat & Stir (Monitor T and P) r3->r4 r5 Monitor Reaction (TLC, HPLC, etc.) r4->r5 w1 Cool & Depressurize r5->w1 w2 Purge with N₂ (3x) w1->w2 w3 Filter Catalyst (Under N₂, Keep Wet!) w2->w3 w4 Solvent Removal w3->w4 w5 Purification (e.g., Chromatography) w4->w5 w6 Characterization (NMR, MS, etc.) w5->w6

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Diastereoselective Hydrogenation with 5% Rh/Al₂O₃

This protocol aims to maximize the formation of a single diastereomer of methyl 1-butyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Rhodium on alumina is often effective for the stereoselective reduction of substituted pyrrolidines.[5][6]

Materials:

  • Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (1.0 eq)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) (5-10 mol%)

  • Methanol (ACS grade, deoxygenated)

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

  • Celite® (for filtration)

Equipment:

  • High-pressure reactor (e.g., Parr hydrogenator) with magnetic stirring and temperature control

  • Glass liner for the reactor

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the pressure reactor and its glass liner are clean and dry. Place a magnetic stir bar in the liner.

  • Charging the Reactor:

    • Under a gentle stream of nitrogen, add the 5% Rh/Al₂O₃ catalyst to the glass liner. Rationale: This prevents contact of the active catalyst with atmospheric oxygen.[15]

    • Add the Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate.

    • Add the deoxygenated methanol to a concentration of approximately 0.1-0.5 M.

  • Assembly and Inerting:

    • Place the liner in the reactor, seal the reactor according to the manufacturer's instructions.

    • Purge the system by pressurizing with nitrogen to ~50 psi, then slowly venting. Repeat this cycle three times to completely remove oxygen.[20]

  • Reaction Execution:

    • After the final nitrogen purge, evacuate the reactor briefly and introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and, if required, heat the reactor to the target temperature (e.g., 25-50 °C).

    • Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen uptake.

  • Monitoring and Completion:

    • The reaction can be monitored by taking aliquots. To do so safely: stop stirring, cool to room temperature, vent the hydrogen, and purge with nitrogen before opening the reactor.[20]

    • Analyze the aliquot by TLC, GC, or ¹H NMR to check for the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen into the fume hood.

    • Purge the reactor with nitrogen three times.[20]

    • Open the reactor and carefully remove the reaction mixture.

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the pad with additional methanol. CRITICAL: Do not allow the catalyst on the Celite® pad to dry out.[21]

    • Immediately after filtration, transfer the Celite® pad to a beaker of water to quench the catalyst.

  • Purification:

    • Combine the filtrate and washings.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified further by column chromatography on silica gel if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and assess diastereomeric purity.

Protocol 2: Asymmetric Hydrogenation with a Ru-BINAP Catalyst

This protocol is designed for synthesizing an enantiomerically enriched product. It employs an in situ generated chiral ruthenium catalyst. The hydrogenation of β-keto esters with Ru-BINAP systems is a well-established method for producing chiral β-hydroxy esters with high enantioselectivity.[7][8][16]

Materials:

  • Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)

  • (R)- or (S)-BINAP (0.011 eq, 1.1 mol%)

  • Ethanol or Methanol (Anhydrous, deoxygenated)

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

Equipment:

  • High-pressure reactor with glass liner, stirring, and temperature control

  • Schlenk flask and standard Schlenk line techniques

  • Analytical chiral HPLC

Step-by-Step Procedure:

  • Catalyst Pre-formation (In Situ):

    • In a Schlenk flask under an inert atmosphere of nitrogen, combine [RuCl₂(p-cymene)]₂ and the chosen BINAP enantiomer ((R) or (S)).

    • Add anhydrous, deoxygenated ethanol or methanol via cannula.

    • Heat the mixture (e.g., to 50-80 °C) with stirring for 30-60 minutes until a clear, homogeneous solution of the active catalyst is formed.

  • Reactor Preparation and Charging:

    • While the catalyst is forming, add a solution of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in the same anhydrous solvent to the glass liner of the pressure reactor.

    • Cool the pre-formed catalyst solution to room temperature.

    • Transfer the active catalyst solution to the reactor liner containing the substrate via cannula under a positive pressure of nitrogen.

  • Assembly and Reaction Execution:

    • Seal the reactor and purge thoroughly with nitrogen (3x) as described in Protocol 1.

    • Pressurize the reactor with hydrogen to a high pressure (e.g., 150-1500 psi). Higher pressures are often beneficial for these catalysts.

    • Begin vigorous stirring and set the reaction temperature (e.g., 25-80 °C). The optimal temperature and pressure must be determined experimentally.[16]

  • Monitoring and Work-up:

    • Monitor the reaction for completion as described previously.

    • Upon completion, cool, vent, and purge the reactor with nitrogen.

    • The work-up for this homogeneous reaction is simpler. The reaction mixture can be directly concentrated using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by silica gel chromatography.

    • Characterize the product by NMR and MS.

    • Crucially, determine the enantiomeric excess (ee) of the product using analytical chiral HPLC. This is the primary measure of success for this protocol.

Process Parameters and Optimization

The efficiency and selectivity of the hydrogenation are highly dependent on several parameters. A systematic approach, such as a Design of Experiments (DoE), can be used for optimization.[1]

ParameterRange/OptionsInfluence on Reaction & Rationale
Catalyst Type Pd/C, Pt/C, Rh/C, Raney Ni, Ru-BINAPPrimary determinant of activity and selectivity. Rhodium is often superior for diastereoselectivity in pyrrolidines[5][6], while Ru-BINAP is the standard for high ee in β-keto esters.[8]
Catalyst Loading 1 - 10 mol%Affects reaction rate. Higher loading increases rate but also cost. Too high can lead to side reactions.
Solvent Methanol, Ethanol, Acetic Acid, Ethyl AcetateProtic solvents like alcohols often accelerate the rate.[22] The choice can significantly impact catalyst activity and product solubility.
H₂ Pressure 1 - 100 atm (15 - 1500 psi)Higher pressure increases hydrogen concentration in the solution, generally leading to a faster reaction rate.[1]
Temperature 20 - 80 °CIncreases reaction rate but may negatively impact selectivity by providing energy to overcome activation barriers for undesired pathways.[1]
Stirring Speed 500 - 1500 RPMCrucial for ensuring efficient mass transfer of hydrogen from the gas phase to the catalyst surface. Insufficient stirring can make the reaction diffusion-limited.

Logical Relationship Diagram

G cluster_input Input Parameters cluster_output Reaction Outcomes cluster_selectivity Catalyst Catalyst Choice (e.g., Rh vs Ru-BINAP) Rate Reaction Rate (Conversion) Catalyst->Rate Selectivity Stereoselectivity Catalyst->Selectivity Conditions Reaction Conditions (T, P, Solvent) Conditions->Rate Conditions->Selectivity Diastereoselectivity Diastereoselectivity (cis/trans ratio) Selectivity->Diastereoselectivity Enantioselectivity Enantioselectivity (% ee) Selectivity->Enantioselectivity

Caption: Key factors influencing hydrogenation outcomes.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Google Cloud.
  • Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline. Benchchem.
  • Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids.
  • Standard Oper
  • Hydrogen
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Hydrogenation (atmospheric pressure) with Pd/C. University of Tokyo.
  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. PMC.
  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI.
  • De-risking hydrogen
  • Hydrogen
  • Ir-Catalyzed Asymmetric Hydrogen
  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. CoLab.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. American Chemical Society.
  • Raney Nickel W-6. Organic Syntheses Procedure.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Application Notes: Palladium on Carbon (Pd/C)
  • Catalytic Hydrogen
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Achieving safe conditions for hydrogenation reaction using concentrated raw m
  • Hydrogenation C

Sources

Method

Application Note: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate as a Chiral Building Block in Drug Discovery

Executive Summary Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) is a versatile -lactam scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD). Unlike the more common 2-pyrrolidone deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) is a versatile


-lactam scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD). Unlike the more common 2-pyrrolidone derivatives (e.g., racetams) which are functionalized at the C4 or N1 positions, this compound offers a unique vector at the C3 position . This structural feature allows for the precise positioning of pharmacophores in a non-planar orientation, mimicking the 

-turn of peptides while maintaining high metabolic stability.

This guide details the protocols for the synthesis, chiral resolution, and application of this building block. We focus on its utility in synthesizing Matrix Metalloproteinase (MMP) inhibitors , antimicrobial agents , and peptidomimetics .

Compound Profile & Strategic Utility

Physicochemical Properties

The N-butyl group provides essential lipophilicity (LogP ~0.8), improving membrane permeability compared to the unsubstituted lactam, while the methyl ester serves as a reactive handle for diversification.

PropertyValuebiological Relevance
Molecular Formula

Low MW ideal for FBDD (<200 Da)
Molecular Weight 199.25 g/mol High Ligand Efficiency potential
LogP 0.81Optimal for oral bioavailability
H-Bond Acceptors 3Interactions with Ser/Thr residues
H-Bond Donors 0Good membrane permeability
Rotatable Bonds 4Limited entropic penalty upon binding
Chiral Center C3Critical for stereospecific binding
Structural Logic: The -Lactam Core

The 5-oxopyrrolidine-3-carboxylate core acts as a constrained conformational lock. In medicinal chemistry, replacing a flexible peptide chain with this ring restricts the conformational space, pre-organizing the molecule for binding to targets like MMP-2/9 or integrins .

  • C3-Vector: Points substituents out of the ring plane, ideal for probing deep hydrophobic pockets.

  • N1-Butyl Tail: Provides hydrophobic anchoring, commonly interacting with S1' pockets in proteases.

Experimental Protocols

Protocol A: Green Synthesis via Itaconic Acid Cyclization

Rationale: This method utilizes the "atom-economic" reaction between itaconic acid and butylamine. It avoids toxic coupling reagents and proceeds via a thermal aza-Michael addition followed by cyclization.

Reagents:

  • Itaconic acid (1.0 equiv)

  • n-Butylamine (1.1 equiv)

  • Methanol (Solvent)[1][2][3]

  • 
     (Catalyst for esterification)[1]
    

Step-by-Step Methodology:

  • Cyclization (Formation of the Acid):

    • Charge a round-bottom flask with Itaconic acid (130 g, 1.0 mol).

    • Add n-Butylamine (80.4 g, 1.1 mol) dropwise without solvent (neat) or in a minimal amount of water if cooling is required (exothermic reaction).

    • Heat the mixture to 140–150 °C for 2–4 hours. The reaction proceeds via the formation of the intermediate amide, which then cyclizes to the 1-butyl-5-oxopyrrolidine-3-carboxylic acid.

    • Checkpoint: Monitor consumption of itaconic acid via TLC (

      
      :MeOH 9:1).
      
    • Workup: Cool to room temperature. The crude acid often solidifies. Recrystallize from Acetone/Ether to obtain the carboxylic acid intermediate.

  • Esterification (Formation of the Building Block):

    • Dissolve the intermediate acid (185 g, 1.0 mol) in Methanol (500 mL).

    • Add concentrated

      
        (5 mL) as a catalyst.
      
    • Reflux for 6–8 hours.

    • Purification: Concentrate in vacuo. Neutralize the residue with saturated

      
      . Extract with Ethyl Acetate (
      
      
      
      mL). Dry over
      
      
      and concentrate.
    • Distillation: Purify the final oil by vacuum distillation (

      
       at 2 mmHg) to yield Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate  as a clear, viscous oil.
      
Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)

Rationale: The thermal synthesis yields a racemate. For drug development, the enantiopure form is required. Lipase-catalyzed hydrolysis is the industry standard for resolving


-lactam esters.

Reagents:

  • Racemic Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate[4]

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.2) / Acetone (9:1)

Workflow:

  • Suspend the racemic ester (10 g) in Phosphate Buffer/Acetone (100 mL).

  • Add CAL-B (1.0 g).

  • Incubate at 30 °C with orbital shaking (200 rpm).

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Termination: Stop the reaction when conversion reaches ~50% (usually 24–48 hours). The lipase preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa, strictly dependent on the specific lipase batch; verify with standards).

  • Separation:

    • Adjust pH to 8.[2]0. Extract the unreacted (R)-ester with Ethyl Acetate.

    • Acidify the aqueous layer to pH 2.0. Extract the (S)-acid with Ethyl Acetate.

    • Re-esterify the (S)-acid using Protocol A (Step 2) to obtain the enantiopure (S)-ester.

Downstream Applications & Library Synthesis[3]

Hydrazide Scaffold for Antibacterial Screening

The methyl ester is easily converted into a hydrazide, a "privileged structure" for antimicrobial activity (e.g., against S. aureus).

Protocol:

  • Dissolve Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (1.0 equiv) in Ethanol.

  • Add Hydrazine hydrate (3.0 equiv).

  • Reflux for 4 hours.

  • Cool to precipitate the 1-butyl-5-oxopyrrolidine-3-carbohydrazide .

  • Application: React this hydrazide with various aromatic aldehydes to generate a library of Schiff bases (Hydrazones) for High-Throughput Screening (HTS).

Peptidomimetic Integration

The acid form (hydrolyzed ester) can be coupled to the N-terminus of peptide chains using standard EDC/HOBt coupling. This caps the peptide, protecting it from aminopeptidases and potentially improving blood-brain barrier (BBB) penetration due to the butyl group.

Visualizations

Synthesis & Resolution Workflow

The following diagram illustrates the flow from raw materials to the enantiopure building block.

SynthesisWorkflow Itaconic Itaconic Acid (Precursor) Cyclization Thermal Cyclization (140°C, Neat) Itaconic->Cyclization Butylamine n-Butylamine Butylamine->Cyclization RacemicAcid Racemic 1-butyl-5-oxopyrrolidine-3-COOH Cyclization->RacemicAcid Aza-Michael Esterification Esterification (MeOH, H2SO4) RacemicAcid->Esterification RacemicEster Racemic Methyl Ester (Target Scaffold) Esterification->RacemicEster Lipase Enzymatic Resolution (CAL-B Lipase) RacemicEster->Lipase Kinetic Resolution SEster (S)-Acid (Hydrolyzed Product) Lipase->SEster Hydrolysis REster (R)-Ester (Unreacted) Lipase->REster Extraction

Caption: Figure 1: Chemo-enzymatic workflow for synthesizing enantiopure 1-butyl-5-oxopyrrolidine-3-carboxylates.

Pharmacophore Map

This diagram highlights the interaction points of the molecule within a theoretical binding pocket (e.g., MMP active site).

Pharmacophore Core Pyrrolidinone Ring (Rigid Scaffold) C3_Ester C3-Ester (H-Bond Acceptor) (Vector for Diversification) Core->C3_Ester N1_Butyl N1-Butyl Chain (Hydrophobic Anchor) Core->N1_Butyl C5_Carbonyl C5-Carbonyl (H-Bond Acceptor) Core->C5_Carbonyl Target_HB Ser/Thr Residue (H-Bond Donor) C3_Ester->Target_HB H-Bond Target_S1 Target S1' Pocket (Hydrophobic) N1_Butyl->Target_S1 Van der Waals

Caption: Figure 2: Pharmacophore mapping of the scaffold, showing key vectors for hydrophobic and electrostatic interactions.

References

  • Matulis, D., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.[5] Pharmaceutical Chemistry Journal.[5] Link

  • ChemScene. Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Product Data (CAS 59857-87-3).[6][7]Link

  • Desai, P.S., et al. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[8] ResearchGate.[5] Link

  • PubChem. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molbank. Link

Sources

Application

Advanced Functionalization Strategies for the C-3 Position of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Executive Summary This application note details the precision functionalization of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3). This scaffold serves as a critical intermediate in the synthesis of confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the precision functionalization of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3). This scaffold serves as a critical intermediate in the synthesis of conformationally constrained


-amino acids, peptidomimetics, and racetam-class neuroprotective agents.

The primary synthetic challenge and opportunity lie at the C-3 position . Unlike the C-4 position, which is activated solely by the lactam carbonyl, the C-3 position is activated by the exocyclic methyl ester. This guide provides validated protocols for generating quaternary centers at C-3 via alkylation, fluorination, and hydroxylation, leveraging the unique pKa hierarchy of the pyrrolidinone ring.

Chemical Analysis & Mechanistic Rationale

Structural Hierarchy and Regioselectivity

To achieve selective functionalization, one must understand the electronic landscape of the pyrrolidinone ring.

  • C-3 Position (Target): This is a methine carbon (-CH-) flanked by the electron-withdrawing methyl ester. The pKa of this proton is approximately 24–25 (comparable to a standard ester).[1]

  • C-4 Position (Competitor): This is a methylene carbon (-CH₂-) alpha to the lactam carbonyl.[1] The pKa of a lactam

    
    -proton is typically ~30 .
    
  • N-1 Position: Substituted with a butyl group, preventing N-alkylation side reactions.

Conclusion: The acidity difference (


pKa 

5 units) ensures that stoichiometric deprotonation with a strong base occurs almost exclusively at C-3.[1] Furthermore, because C-3 is a methine, substitution at this site replaces the only available proton, resulting in a quaternary center . This intrinsically prevents over-alkylation, a common issue in methylene functionalization.
Reaction Pathway Visualization

ReactionPathway Start Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (Substrate) Enolate C-3 Enolate Intermediate (Thermodynamic Species) Start->Enolate Deprotonation (-78°C) Base Strong Base (LDA or LiHMDS) Base->Enolate Product 3,3-Disubstituted Pyrrolidinone (Quaternary Center) Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) (R-X, NFSI, etc.) Electrophile->Product

Figure 1: Reaction pathway for C-3 functionalization. The reaction proceeds via a discrete enolate intermediate stabilized by the ester group.

Experimental Protocols

Protocol A: C-3 Alkylation (Generation of Quaternary Centers)

Objective: To introduce an alkyl or benzyl group at C-3, creating a quaternary carbon. This is essential for locking the conformation of peptidomimetics.

Reagents:

  • Substrate: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv)[1]

  • Electrophile: Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)[1]

  • Solvent: Anhydrous THF

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask under argon atmosphere.

  • Base Preparation: Charge the flask with anhydrous THF (10 mL/mmol substrate). Cool to -78°C (dry ice/acetone bath). Add LDA (1.1 equiv) dropwise.[1]

  • Deprotonation: Dissolve the substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution over 15 minutes, maintaining the temperature below -70°C.

    • Note: Stir at -78°C for 45 minutes to ensure complete enolate formation. The solution typically turns pale yellow.

  • Alkylation: Add the electrophile (1.2 equiv) neat or as a THF solution.

    • Critical: For reactive electrophiles (MeI, Allyl Bromide), keep at -78°C for 1 hour, then warm to 0°C. For steric electrophiles (Benzyl Bromide), warm to -40°C immediately after addition.[1]

  • Quench & Workup: Quench with saturated NH₄Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The quaternary product is usually less polar than the starting material.

Protocol B: C-3 Fluorination (Medicinal Chemistry)

Objective: To introduce a fluorine atom at C-3.[4][5][6][7][8][9][10] Fluorine is a bioisostere for hydrogen that blocks metabolic oxidation and modulates lipophilicity.

Reagents:

  • Base: LiHMDS (1.0 M in THF) (1.2 equiv) — Preferred over LDA for cleaner fluorination.[1]

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.3 equiv)[1]

Step-by-Step Methodology:

  • Deprotonation: Cool a solution of substrate in THF to -78°C . Add LiHMDS dropwise. Stir for 1 hour.

  • Fluorination: Dissolve NFSI in THF and add it dropwise to the enolate solution.

  • Reaction Profile: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Workup: Quench with saturated NaHCO₃. Standard extraction.

  • Note: The C-3 fluoro-ester is prone to hydrolysis; avoid acidic workups.

Protocol C: C-3 Hydroxylation

Objective: To install a hydroxyl group, converting the ester into a tertiary alcohol derivative (alpha-hydroxy ester).

Reagents:

  • Base: KHMDS (0.5 M in toluene) (1.2 equiv)[1]

  • Oxidant: Davis Oxaziridine (3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine) (1.5 equiv)

Step-by-Step Methodology:

  • Enolate Formation: Treat the substrate with KHMDS in THF at -78°C . Potassium enolates are often more reactive towards oxygen transfer reagents.

  • Oxidation: Add a solution of Davis Oxaziridine in THF.

  • Completion: Stir at -78°C for 2 hours. Quench with aqueous NH₄Cl.

  • Purification: The byproduct is N-(phenylsulfonyl)benzaldimine, which can be separated via chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonation or moisture contamination.Ensure anhydrous conditions. Increase base to 1.2 equiv. Increase deprotonation time.
Regio-isomers Reaction at C-4 (rare).Strictly maintain -78°C during base addition.[7] Do not use excess base (>1.5 equiv).[1]
Poly-alkylation Impossible at C-3 (methine).If observed, check if starting material was actually the C-3 methylene analog (i.e., lacking the ester).
Starting Material Recovery Enolate protonation by moisture or steric bulk of electrophile.Dry electrophile over molecular sieves. Use a more polar solvent additive (HMPA or DMPU) for difficult alkylations.[1]

References

  • Compound Identification: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3).[5] PubChem CID 68190894.[4] [1]

  • General Pyrrolidone Synthesis: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules, 2025.[11][12] (Demonstrates the stability of the 5-oxopyrrolidine-3-carboxylate core).

  • pKa Data: Bordwell pKa Table. (Establishes the acidity of esters vs. amides).

  • Analogous Chemistry: Functionalization at the C3 position of the cephalosporin pharmacophore. (Illustrates general strategies for activating cyclic amide/ester systems).

Sources

Method

Application Note: Selective Ester Hydrolysis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Strategic Context & Molecular Significance In modern drug development, functionalized -lactams (pyrrolidones) serve as critical structural motifs. Specifically, Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-8...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Significance

In modern drug development, functionalized


-lactams (pyrrolidones) serve as critical structural motifs. Specifically, Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate  (CAS: 59857-87-3) is a highly versatile aliphatic heterocyclic building block[1]. This scaffold is prominently featured in the synthesis of advanced therapeutics, ranging from 2[2] to novel Nav1.8 channel inhibitors used in pain management[3].

A frequent and necessary transformation in these synthetic pathways is the deprotection (hydrolysis) of the C3-methyl ester to yield the free acid, 1-butyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 43094-86-6)[4]. The primary synthetic challenge lies in achieving complete ester saponification without triggering the undesired ring-opening of the


-lactam core.

Mechanistic Causality: Overcoming Chemoselectivity Challenges

The substrate contains two electrophilic carbonyl centers: the target methyl ester and the off-target


-lactam (cyclic amide). Designing a successful protocol requires exploiting the kinetic differentiation between these two functional groups.

Amides exhibit significant resonance stabilization—the nitrogen lone pair delocalizes into the carbonyl


-system—rendering the lactam carbonyl less electrophilic than the ester. However, literature indicates that harsh alkaline conditions (e.g., prolonged exposure to strong bases or high temperatures) can inadvertently cause simultaneous hydrolysis of both the ester and the lactam ring[2].

To achieve absolute chemoselectivity, a mild alkaline saponification using Lithium Hydroxide (LiOH) at ambient temperature is highly recommended. The hydroxide ion preferentially attacks the more electrophilic, less sterically hindered ester carbonyl, forming a tetrahedral intermediate that rapidly collapses to release methanol and the stable carboxylate salt.

Mechanism Reagent Hydroxide Ion (OH⁻) Ester Methyl Ester (High Electrophilicity) Reagent->Ester Fast Attack Lactam γ-Lactam (Resonance Stabilized) Reagent->Lactam Steric/Electronic Hindrance Intermediate Tetrahedral Intermediate Ester->Intermediate Product Carboxylate Salt + Methanol Intermediate->Product Irreversible Collapse

Caption: Kinetic differentiation in the mild alkaline hydrolysis of the pyrrolidine substrate.

Condition Optimization & Quantitative Data

Selecting the correct solvent system and base is critical for balancing reaction rate and product stability. A miscible biphasic system (THF/H₂O) is optimal because THF fully solubilizes the organic ester, while water dissolves the LiOH, preventing mass-transfer limitations and allowing the reaction to proceed swiftly at room temperature.

Table 1: Comparative Hydrolysis Conditions and Expected Outcomes

Reaction ConditionReagents & SolventTempTimeExpected YieldLactam Cleavage (Impurity)
Mild Alkaline (Optimal) LiOH (1.5 eq), THF/H₂O (3:1)20–25 °C2–4 h>92% < 1%
Strong AlkalineNaOH (3.0 eq), MeOH/H₂O (1:1)60 °C1 h~65%~25%
Acidic Hydrolysis6M HCl, Reflux100 °C12 h<40%>50%

Self-Validating Experimental Protocol

The following methodology outlines a robust, step-by-step workflow for the mild saponification of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. Every phase includes In-Process Controls (IPCs) to ensure a self-validating system.

Workflow Start Substrate: Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate Solvation Solvation Dissolve in THF:H2O (3:1) Start->Solvation Reaction Saponification Add 1.5 eq LiOH at 20 °C Solvation->Reaction IPC In-Process Control LC-MS / TLC Monitoring Reaction->IPC Quench Acidification 1M HCl to pH 2.0 - 2.5 IPC->Quench >99% Conversion Extract Extraction EtOAc wash & phase separation Quench->Extract Product Final Product: 1-butyl-5-oxopyrrolidine- 3-carboxylic acid Extract->Product Dry & Concentrate

Caption: Workflow for the selective ester hydrolysis of the pyrrolidine substrate.

Step-by-Step Methodology

Step 1: Solvation & Reagent Preparation

  • Action: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in a mixture of Tetrahydrofuran (THF) and Deionized Water (3:1 v/v ratio, approx. 10 mL/gram of substrate).

  • Causality: The 3:1 ratio ensures the reaction mixture remains homogeneous, maximizing the collision frequency between the hydroxide ions and the ester.

Step 2: Base Addition

  • Action: Cool the mixture slightly in a water bath (15–20 °C). Slowly add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

  • Causality: A slight excess (1.5 eq) drives the equilibrium to completion. Cooling mitigates any minor exothermic spikes that could promote off-target lactam hydrolysis[2].

Step 3: Reaction & In-Process Control (IPC)

  • Action: Stir the reaction vigorously at room temperature (20–25 °C) for 2 to 4 hours.

  • Validation Check: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM) or LC-MS. The reaction is complete when the higher

    
     ester spot completely disappears, replaced by a baseline/lower 
    
    
    
    spot corresponding to the highly polar lithium carboxylate salt.

Step 4: Quenching & Acidification (Critical Step)

  • Action: Once complete, evaporate the majority of the THF under reduced pressure (to prevent the THF from carrying the product into the aqueous waste during extraction). Dilute the remaining aqueous layer with a small volume of water. Dropwise, add 1M HCl until the aqueous solution reaches a pH of 2.0–2.5.

  • Causality: The aliphatic carboxylic acid product has a pKa of approximately 4.5. Lowering the pH to 2.0 ensures >99% protonation of the carboxylate salt into the free acid, which is mandatory for successful extraction into an organic solvent.

Step 5: Extraction & Isolation

  • Action: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Validation Check: If a stubborn emulsion forms, it indicates either incomplete acidification or the presence of highly polar impurities. Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer and break the emulsion.

  • Action: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the pure 1-butyl-5-oxopyrrolidine-3-carboxylic acid as a solid/viscous oil.

References

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as Nav1.

Sources

Application

Application Note: Scalable Manufacturing of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Executive Summary This guide details the industrial-scale synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate , a high-performance bio-based solvent and intermediate. Often utilized as a "green" replacement for re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the industrial-scale synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate , a high-performance bio-based solvent and intermediate. Often utilized as a "green" replacement for reprotoxic dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) , this molecule is derived from Itaconic Acid , a renewable fermentation product.

The protocol outlined below utilizes a solvent-free, atom-efficient cascade reaction involving an aza-Michael addition followed by thermal cyclization. This methodology is designed for scalability, safety, and minimal waste generation, aligning with the 12 Principles of Green Chemistry.

Scientific Principles & Reaction Engineering
2.1 The Chemistry: Aza-Michael / Cyclization Cascade

The synthesis exploits the unique reactivity of Dimethyl Itaconate (DMI) . Unlike simple acrylates, DMI possesses two non-equivalent ester groups and an exocyclic double bond.

  • Aza-Michael Addition: The nucleophilic amine (

    
    -butylamine) attacks the 
    
    
    
    -carbon of the itaconate double bond. This step is kinetically fast and highly exothermic.
  • Lactamization (Cyclization): The resulting secondary amine intermediate undergoes intramolecular nucleophilic acyl substitution on the

    
    -ester group, forming the 5-membered lactam ring and releasing methanol.
    

Key Regioselectivity Insight: The amine preferentially attacks the less hindered terminal carbon of the double bond. Subsequent cyclization occurs at the adjacent ester, thermodynamically favoring the 5-membered pyrrolidone ring over a 4-membered ring.

2.2 Reaction Scheme Visualization

ReactionMechanism DMI Dimethyl Itaconate (Bio-based Electrophile) Inter Intermediate: Dimethyl 2-((butylamino)methyl)succinate DMI->Inter Step 1: Aza-Michael Addition (Exothermic, Fast) Amine n-Butylamine (Nucleophile) Amine->Inter Step 1: Aza-Michael Addition (Exothermic, Fast) Product Product: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Inter->Product Step 2: Thermal Cyclization (- MeOH) MeOH Methanol (Byproduct) Inter->MeOH

Figure 1: The two-step cascade mechanism from Dimethyl Itaconate to the target Pyrrolidone derivative.

Industrial Production Protocol

Scale: 10 kg Pilot Batch (Scalable to Metric Tonnes) Target Yield: >92% Purity: >98.5% (GC)

3.1 Raw Materials & Equipment
ComponentCAS No.[1]Eq.[1]Mass (kg)Role
Dimethyl Itaconate (DMI) 617-52-71.05.00 kgSubstrate (Bio-based)

-Butylamine
109-73-91.052.42 kgReagent (Slight Excess)
Methanol 67-56-1--Byproduct (To be removed)

Equipment Requirements:

  • Reactor: Stainless steel (SS316) or Glass-lined reactor with jacketed cooling/heating.

  • Agitation: High-torque impeller (anchor or pitch-blade) to handle viscosity changes.

  • Condenser: Vertical shell-and-tube for reflux; switchable to horizontal for distillation.

  • Vacuum System: Capable of reaching <10 mbar.

3.2 Step-by-Step Methodology

Phase 1: Controlled Addition (The Exotherm)

  • Step 1: Charge Dimethyl Itaconate (5.00 kg) into the reactor. Start agitation (150 RPM).

  • Step 2: Cool the reactor jacket to 0°C . Ensure internal temperature is <10°C.

  • Step 3: Begin feeding

    
    -Butylamine (2.42 kg)  slowly via a dosing pump.
    
    • Critical Control Point: The Michael addition is highly exothermic . Adjust feed rate to maintain internal temperature below 35°C .

    • Observation: The mixture will turn slightly yellow. Viscosity may increase initially.

  • Step 4: Once addition is complete, stir at ambient temperature (25°C) for 1 hour to ensure complete conversion to the linear intermediate.

Phase 2: Thermal Cyclization & Stripping

  • Step 5: Slowly ramp the reactor temperature to 60°C . Hold for 2 hours.

  • Step 6: Increase temperature to 90-100°C to drive the cyclization.

    • Mechanism:[2][3] At this temperature, the nitrogen attacks the ester, closing the ring. Methanol is generated.

  • Step 7: Engage the condenser in distillation mode . Apply a slight vacuum (start at 800 mbar, ramp down to 200 mbar) to continuously strip off the generated Methanol.

    • Why: Removing Methanol shifts the equilibrium toward the product (Le Chatelier’s principle).

  • Step 8: Continue heating/stripping until Methanol evolution ceases (approx. 4-6 hours).

Phase 3: Purification (Vacuum Distillation)

  • Step 9: Increase vacuum to <10 mbar .

  • Step 10: Increase jacket temperature to 140-160°C (depending on vacuum depth).

  • Step 11: Collect the main fraction.

    • Boiling Point: Expect ~130-140°C at 2-5 mbar (Estimation based on MW and structure).

    • Discard: Light foreshots (residual amine/methanol).

    • Residue: Heavy oligomers (usually <3%).

3.3 Process Flow Diagram

ProcessFlow RawMat Feed Tanks: DMI + Butylamine Reactor Jacketed Reactor (Cooling -> Heating) RawMat->Reactor Controlled Feed (T < 35°C) Stripper Methanol Stripping (Vacuum Assist) Reactor->Stripper Cyclization (T = 100°C) Distillation High Vacuum Distillation (<10 mbar) Stripper->Distillation Crude Product Waste Waste/Recycle: Methanol & Foreshots Stripper->Waste MeOH Removal FinalProduct Final Product Packaging (>98.5% Purity) Distillation->FinalProduct Main Fraction Distillation->Waste Residue

Figure 2: Industrial process workflow emphasizing thermal management and byproduct removal.

Analytical Validation & Quality Control

To ensure the product meets pharmaceutical or industrial solvent standards, the following analytical markers must be verified.

4.1 NMR Spectroscopy (

H NMR, 400 MHz, CDCl

)
  • 
     3.70 ppm (s, 3H):  Methyl ester group (
    
    
    
    ). Crucial for confirming ester integrity.
  • 
     3.20-3.40 ppm (m, 2H): 
    
    
    
    -butyl methylene protons adjacent to Nitrogen.
  • 
     2.60-2.90 ppm (m, 2H):  Ring protons (C4 position).
    
  • 
     3.50-3.60 ppm (m, 1H):  Methine proton at C3 (chiral center).
    
  • 
     0.92 ppm (t, 3H):  Terminal methyl of the butyl group.
    
  • Impurity Check: Absence of olefinic protons (

    
     5.5-6.5 ppm) confirms complete consumption of Dimethyl Itaconate.
    
4.2 GC-MS Parameters
  • Column: HP-5 or DB-5MS (Non-polar).

  • Method: 50°C (2 min)

    
     20°C/min 
    
    
    
    250°C.
  • Mass Spec: Look for molecular ion

    
     m/z.
    
  • Fragment: Loss of methoxy group (

    
    ) is common.
    
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete cyclization.Increase reaction time at 100°C; ensure efficient Methanol removal (vacuum stripping).
High Color (Yellow/Brown) Oxidation of amine or overheating.Conduct reaction under Nitrogen blanket. Avoid jacket temperatures >160°C.
Residual Amine Odor Excess butylamine remaining.Ensure slight excess is stripped during the Methanol removal phase or increase vacuum distillation cut.
Polymerization Radical polymerization of DMI.Although rare with amines present, ensure DMI contains inhibitor (MEHQ) if stored for long periods.
References
  • Mechanism of Aza-Michael Addition: An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate.[4]

  • Itaconic Acid Derivatives as Green Solvents: The Role of Dimethyl Itaconate in Cellular Metabolism: A Technical Guide. BenchChem.[5]

  • Safety Data & Handling: Safety Data Sheet: tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate (Analogous Hazard Data). Fisher Scientific.[6]

  • Product Specifications: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Product Page. ChemScene.[1]

  • Bio-based Polymer Precursors: Synthesis of Methylene Butyrolactone Polymers from Itaconic Acid. National Science Foundation (NSF).

Disclaimer: This protocol is intended for use by qualified professionals. Always consult the specific Safety Data Sheet (SDS) for chemicals before handling.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3). Unlike conventional thermal reflux methods which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3). Unlike conventional thermal reflux methods which require prolonged reaction times (12–24 hours) and often yield complex mixtures due to competing hydrolysis or polymerization, this microwave-driven approach utilizes a one-pot cascade mechanism .

By coupling the aza-Michael addition of n-butylamine to dimethyl itaconate with a subsequent thermal intramolecular aminolysis (lactamization), we achieve high conversion (>90%) in under 20 minutes. This scaffold is a critical intermediate in the synthesis of pyrrolidone-based pharmaceuticals, including racetams (nootropics) and antimicrobial agents.

Key Advantages
  • Time Efficiency: Reaction time reduced from hours to minutes.

  • Atom Economy: Solvent-minimized or green solvent (MeOH) conditions.

  • Scalability: Protocol adaptable from discovery scale (mg) to process scale (g/kg) using flow-microwave systems.

Scientific Principles & Mechanism

The synthesis relies on a thermodynamic cascade sequence. The microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier for the second, rate-determining step (cyclization) more effectively than conductive heating.

Reaction Scheme

The reaction proceeds in two distinct phases occurring in a single vessel:

  • Aza-Michael Addition: The nucleophilic nitrogen of n-butylamine attacks the

    
    -carbon of the dimethyl itaconate (Michael acceptor). This step is generally fast and exothermic.
    
  • Intramolecular Cyclization: The resulting secondary amine intermediate attacks the

    
    -ester carbonyl, eliminating methanol to form the thermodynamically stable 5-membered lactam ring.
    

ReactionMechanism Reactants Dimethyl Itaconate + n-Butylamine Intermediate Linear Aza-Michael Adduct (Transient) Reactants->Intermediate Fast (Kinetic Control) Transition Cyclization TS (Rate Limiting) Intermediate->Transition MW Irradiation (Heat) Product Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate Transition->Product - MeOH Byproduct Methanol Transition->Byproduct

Figure 1: Mechanistic pathway of the cascade synthesis. The microwave energy is critical for driving the intermediate through the transition state to the cyclized product.

Materials & Equipment

Reagents
ReagentCASMW ( g/mol )Equiv.[1]PurityRole
Dimethyl Itaconate 617-52-7158.151.0>98%Substrate (Michael Acceptor)
n-Butylamine 109-73-973.141.1>99%Nucleophile
Methanol (Anhydrous) 67-56-132.04N/AHPLCSolvent (Optional*)

*Note: The reaction can be performed neat (solvent-free) for maximum green chemistry impact, but Methanol is recommended for initial small-scale runs to ensure homogeneity.

Equipment
  • Microwave Reactor: Single-mode synthesis system (e.g., CEM Discover 2.0 or Biotage Initiator+).

  • Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE crimp cap.

  • Stirring: Magnetic stir bar (Teflon coated).

  • Purification: Rotary evaporator; Flash Chromatography system (optional).

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Preparation

  • Weigh 158 mg (1.0 mmol) of Dimethyl Itaconate into a 10 mL microwave vial.

  • Add 2.0 mL of anhydrous Methanol.

  • Add a magnetic stir bar and seal the vial.

  • Inject 109 µL (1.1 mmol) of n-Butylamine through the septum.

    • Expert Insight: Adding the amine last prevents premature exothermic reaction before the vessel is sealed. A slight excess (1.1 eq) compensates for amine volatility.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Temperature 120 °CSufficient to drive cyclization without degrading the ester.
Time 15:00 minOptimized for >95% conversion.
Pressure Limit 250 psiSafety cutoff (MeOH vapor pressure at 120°C is ~5-6 bar).
Power Dynamic (Max 200W)Maintains setpoint without overshoot.
Stirring HighEnsures thermal homogeneity.
Pre-stirring 30 secMixes reagents before heating begins.

Step 3: Work-up

  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate under reduced pressure (Rotavap) at 40°C to remove Methanol and excess n-Butylamine.

  • Result: A pale yellow oil.

Step 4: Purification (If required) While the crude purity is often >90%, analytical grade purity can be achieved via silica gel flash chromatography.

  • Eluent: Hexane:Ethyl Acetate (Gradient 80:20 to 50:50).

  • Retention: The product is more polar than the starting material but less polar than the open-chain acid byproducts.

Optimization Data

The following table summarizes the optimization of reaction conditions performed during method development.

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1MeOH65 (Reflux)6045%Incomplete cyclization; intermediate dominates.
2MeOH1001082%Good conversion.
3 MeOH 120 15 94% Optimal conditions.
4Neat1201091%Excellent yield, but requires careful temp control (exothermic).
5Water1002060%Hydrolysis of methyl ester observed (undesired acid formation).

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep (Dimethyl Itaconate + Butylamine) Mix Solubilization (MeOH, 2mL) Start->Mix MW Microwave Irradiation 120°C, 15 min, 200W Mix->MW Cool Cooling & Venting (Air Jet Cooling) MW->Cool Evap Solvent Removal (Rotary Evaporator) Cool->Evap Analysis Purity Check (TLC / NMR) Evap->Analysis Decision Purity > 95%? Analysis->Decision Flash Flash Chromatography (Hex/EtOAc) Decision->Flash No Final Final Product (Pale Yellow Oil) Decision->Final Yes Flash->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Characterization & Validation

To validate the synthesis, the following spectral data should be observed. The disappearance of the vinylic protons of dimethyl itaconate is the primary indicator of reaction completion.

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.70 (s, 3H, -OCH3): Methyl ester singlet.
      
    • 
       3.60–3.45 (m, 2H, N-CH2-ring): Distinctive diastereotopic protons on the ring.
      
    • 
       3.35 (t, 2H, N-CH2-butyl): Triplet indicating the butyl chain attachment.
      
    • 
       2.70 (dd, 1H) & 2.55 (dd, 1H): Ring methylene protons adjacent to the carbonyl.
      
    • 
       1.50–1.30 (m, 4H): Butyl chain internal methylenes.
      
    • 
       0.92 (t, 3H): Terminal methyl of the butyl group.
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 199.25[1][2][3]

    • Observed [M+H]+: 200.1

Safety & Handling

  • n-Butylamine: Highly flammable and corrosive. Handle in a fume hood. It has a strong ammoniacal odor; use double gloving if necessary.

  • Dimethyl Itaconate: Irritant. Avoid contact with skin and eyes.

  • Microwave Safety: Do not exceed the pressure rating of the vessel. Methanol expands significantly upon heating; ensure a headspace of at least 50% in the vial.

References

  • General Aza-Michael Cascade on Itaconates

    • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.[4]

    • Source: Frontiers in Chemistry.
  • Microwave-Assisted Aza-Michael Methodologies

    • Microwave-Induced Aza-Michael Reaction in Water: A Remarkably Simple Procedure.[5]

    • Source: ResearchGate / Synthetic Communic
  • Product Data & CAS Verification

    • Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3) Substance Info.[1][6]

    • Source: ChemScene.[2]

  • Related Pyrrolidone Synthesis via MW

    • Microwave-Assisted Synthesis of Nitrogen Heterocycles.
    • Source: Chimica Oggi.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Topic: Process Optimization & Troubleshooting for the Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate via Aza-Michael Addition-Cyclization. Audience: Organic Chemists, Process Engineers, and Drug Development R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for the Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate via Aza-Michael Addition-Cyclization. Audience: Organic Chemists, Process Engineers, and Drug Development Researchers.

Core Synthesis Overview

The synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is most efficiently achieved through a cascade aza-Michael addition-cyclization reaction between Dimethyl Itaconate (DMI) and n-Butylamine .

This reaction proceeds in two distinct kinetic phases:

  • Kinetic Phase (Fast): The nucleophilic attack of n-butylamine on the

    
    -carbon of dimethyl itaconate (Michael addition).
    
  • Thermodynamic Phase (Slower): The intramolecular aminolysis of the

    
    -ester group to form the lactam ring (Cyclization), releasing methanol.
    

Key Challenge: The primary yield-limiting factor is the competing isomerization of Dimethyl Itaconate into Dimethyl Mesaconate , a thermodynamically stable but kinetically inert regioisomer that resists Michael addition.

Visual Workflow (Reaction Logic)

The following diagram illustrates the reaction pathway, highlighting the critical "Mesaconate Trap" that must be avoided to ensure high yields.

ReactionPathway DMI Dimethyl Itaconate (Substrate) Intermediate Aza-Michael Adduct (Linear Diester) DMI->Intermediate Aza-Michael Addition (Exothermic, Fast) Mesaconate Dimethyl Mesaconate (Dead-End Isomer) DMI->Mesaconate Isomerization (Promoted by Heat/Base) Amine n-Butylamine (Reagent) Amine->Intermediate Aza-Michael Addition (Exothermic, Fast) Product Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate (Target) Intermediate->Product Cyclization (Requires Heat) Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Reaction cascade showing the desired pathway (Blue/Green) versus the yield-killing isomerization pathway (Red).

Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at Intermediate (Low Lactam Yield)

User Question: I see high conversion of starting material by TLC, but NMR shows a mixture of linear diester and the desired lactam. Why isn't it cyclizing?

Technical Diagnosis: The first step (Michael addition) is rapid and exothermic, but the second step (ring closure) is endothermic or thermally neutral and requires activation energy. If you run the reaction strictly at room temperature (RT), the intermediate linear amine accumulates.

Corrective Protocol:

  • Thermal Push: After the initial exotherm subsides (approx. 1-2 hours at RT), heat the reaction mixture to reflux (if using methanol) or 60–80°C (if solvent-free) for 2–4 hours. This drives the intramolecular aminolysis.

  • Methanol Removal: The cyclization releases methanol. If the reaction is run in a closed system, equilibrium limits the yield. Use a Dean-Stark trap or open reflux to drive the equilibrium toward the lactam.

Issue 2: Formation of "Dead" Impurities (Mesaconate)

User Question: My crude NMR shows a significant amount of dimethyl mesaconate (olefinic protons shifted downfield). How do I prevent this?

Technical Diagnosis: Dimethyl itaconate is prone to base-catalyzed isomerization to dimethyl mesaconate. This is often triggered if:

  • The reaction temperature is too high during the addition phase.

  • The amine is added too quickly, creating localized hot spots of high basicity.

Corrective Protocol:

  • Cold Start: Chill the Dimethyl Itaconate (neat or in solvent) to 0°C before adding the amine.

  • Controlled Addition: Add n-butylamine dropwise over 30–60 minutes. Maintain internal temperature <10°C during addition.

  • Solvent Choice: Avoid highly polar solvents if possible during the addition phase, as they can stabilize the transition state for isomerization.

Issue 3: Purification Difficulties (High Boiling Point)

User Question: The product is an oil with a high boiling point. Distillation leads to degradation. How can I purify this without a column?

Technical Diagnosis: Pyrrolidinones are polar and high-boiling. Prolonged heating at atmospheric pressure causes decomposition or polymerization.

Corrective Protocol:

  • High-Vacuum Distillation: The product typically distills at 130–140°C at 0.5–1.0 mmHg . Ensure your vacuum system is robust (<2 mmHg is critical).

  • Acidic Wash: Before distillation, dissolve the crude oil in Ethyl Acetate and wash with 1M HCl . This removes unreacted butylamine and the linear amine intermediate (which is more basic than the lactam). The lactam (an amide) will remain in the organic layer.

Optimization Data & FAQs
Solvent Selection Matrix

The choice of solvent impacts both the reaction rate and the isomerization risk.

Solvent SystemReaction RateIsomerization RiskWorkup ComplexityRecommendation
Methanol High (Protic)ModerateLow (Evaporation)Standard
Solvent-Free Very HighHigh (Exotherm control needed)Very LowGreen/Scale-up
THF ModerateLowModerateUse if Isomerization is high
Water HighVery High (Hydrolysis risk)HighAvoid
Frequently Asked Questions

Q: Can I use a catalyst to speed up the reaction? A: Yes. While the reaction is autocatalytic, adding 5 mol% Iodine (


)  or Cerium Ammonium Nitrate (CAN)  has been shown to accelerate the aza-Michael addition significantly. However, for the n-butylamine derivative, thermal driving is usually sufficient and avoids metal contamination [1, 2].

Q: Is the reaction sensitive to moisture? A: Yes. Water can hydrolyze the methyl esters of the itaconate starting material, leading to the formation of carboxylic acids which deactivate the amine via salt formation. Use anhydrous methanol or dry reagents (water content <0.1%).

Q: Why is the order of addition important? A: Always add the Amine to the Itaconate . Adding Itaconate to a pool of Amine (inverse addition) creates a high base-to-substrate ratio initially, which promotes the formation of bis-addition byproducts (though sterically difficult with butylamine) and accelerates isomerization.

Experimental Protocol (Optimized)

Scale: 100 mmol Target Yield: >90%

  • Setup: A 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Charge: Add Dimethyl Itaconate (15.8 g, 100 mmol) and Methanol (anhydrous, 30 mL) .

  • Cooling: Place flask in an ice-water bath. Cool internal temp to 0–5°C.

  • Addition: Add n-Butylamine (7.3 g, 100 mmol) dropwise over 45 minutes. Do not allow temp to exceed 10°C.

  • Reaction (Phase 1): Remove ice bath. Stir at Room Temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Reaction (Phase 2): Equip a reflux condenser. Heat the mixture to 65°C (Reflux) for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

  • Purification:

    • Option A (High Purity): Vacuum distillation (bp ~135°C @ 1 mmHg).

    • Option B (Rapid): Dissolve residue in EtOAc (100 mL), wash with 1M HCl (2 x 30 mL), then Brine. Dry over

      
      , filter, and concentrate.
      
References
  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry.

  • Clark, J. H., et al. (2022).[1] An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online.

  • Paytash, P. L., et al. (1950). The reaction of itaconic acid with amines. Journal of the American Chemical Society.

Sources

Optimization

Purification techniques for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Introduction This technical guide addresses the purification and troubleshooting of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3).[1][2][3][4] As a derivative of itaconic acid synthesized via reaction w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses the purification and troubleshooting of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3).[1][2][3][4] As a derivative of itaconic acid synthesized via reaction with butylamine, this compound presents specific purification challenges related to its high boiling point, polarity, and potential for hydrolysis.[5]

This document is structured as a dynamic support center. It moves beyond generic advice, offering specific, causal explanations for experimental failures and validated protocols for recovery.

Chemical Profile & Critical Properties[1][2][3][4][5][6][7]

PropertyDataTechnical Note
CAS Number 59857-87-3Use for database verification.[1][2][3][4]
Molecular Weight 199.25 g/mol Suitable for GC-MS and LC-MS analysis.[1][2][3][4]
Physical State Viscous Oil / Low-melting SolidOften appears as a yellow oil due to trace solvent or impurities; pure form may slowly crystallize.[1][2][3][4]
Boiling Point ~140–150 °C @ 0.5 mmHg (Predicted)Do not attempt atmospheric distillation; decomposition will occur.[2][3][4][5]
Solubility DCM, EtOAc, MeOH, EthanolLimited solubility in pure Hexanes; soluble in water (moderate).[4][5]

Module 1: Purification Strategy Decision Tree

Before selecting a method, assess your crude purity and scale.[3][4][5]

PurificationStrategy cluster_pretreat Critical Pre-Purification Step Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Hex:EtOAc 1:1) Start->CheckTLC AcidWash Pre-treatment: Acidic Wash (Remove unreacted Butylamine) Start->AcidWash Recommended Decision1 Is the main spot separated (Rf ~0.4-0.6)? CheckTLC->Decision1 Distillation Option A: High Vacuum Distillation (>5g Scale, Thermally Stable) Decision1->Distillation Yes (Clean separation) Column Option B: Flash Chromatography (<5g Scale or Close Impurities) Decision1->Column No (Complex mixture) Final Pure Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Distillation->Final Column->Final AcidWash->CheckTLC

Figure 1: Decision logic for selecting the optimal purification pathway based on crude mixture profile.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is a dark oil, but literature suggests a solid. Is it impure?"

Diagnosis: Likely yes, but the "oil" state is common for N-alkyl lactams due to supercooling or trace solvent retention.[1][2][3][4][5] Root Cause:

  • Trace Solvents: Even 1% residual DCM or Toluene can prevent crystallization.[2][3][4][5]

  • Impurities: Unreacted dimethyl itaconate or butylamine disrupts the crystal lattice.[2][3][4][5] Corrective Action:

  • High-Vacuum Drying: Place the oil under high vacuum (<1 mmHg) at 40°C for 4 hours.[1][2][3][4]

  • Seed Crystal: If available, add a seed crystal and cool to 4°C.[2][4][5]

  • Trituration: Attempt to triturate the oil with cold diethyl ether or a Hexane:Ether (9:[2][4][5]1) mix. If the product is insoluble in ether, impurities may wash away, inducing solidification.[4][5]

Issue 2: "I see a persistent impurity just below my product spot on TLC."

Diagnosis: This is often the hydrolyzed acid (1-butyl-5-oxopyrrolidine-3-carboxylic acid) or the regioisomer .[1][2][3][4] Root Cause:

  • Hydrolysis: If you performed an aqueous workup with strong base (NaOH) or heated it in water, the methyl ester may have hydrolyzed to the free acid.[4][5]

  • Synthesis Byproduct: The reaction of butylamine with itaconate can sometimes yield the isomeric 4-carboxylate if conditions favor the kinetic product, though the 3-carboxylate is thermodynamically favored.[1][2][3][4] Corrective Action:

  • Acid Removal: Wash the organic layer with saturated NaHCO₃.[2][3][4][5] The free acid will move to the aqueous layer.[3][4][5] Re-extract the organic layer.[3][4][5]

  • Check pH: Ensure your workup pH was neutral or slightly acidic (pH 5-6) to prevent ester hydrolysis.[1][2][3][4]

Issue 3: "My yield is >100% and the NMR shows aliphatic multiplets."

Diagnosis: Trapped Butylamine . Root Cause: Butylamine (boiling point 78°C) can form salts or hydrogen-bond strongly with the lactam amide, making it hard to remove via simple evaporation.[2][4][5] Corrective Action:

  • The "Acid Scavenge" Protocol: Dissolve crude in EtOAc.[2][3][4][5] Wash 2x with 1M HCl .[2][3][4][5] The amine will protonate and partition into the water.[3][4][5] Wash 1x with Brine, dry over MgSO₄, and concentrate.[4][5]

Module 3: Validated Purification Protocols

Protocol A: Flash Column Chromatography (Standard)

Best for: Small scales (<5 g) or when high purity (>98%) is required for bioassays.[2][5]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3][4]

  • Column Loading: 1:30 to 1:50 (ratio of compound to silica).

  • Mobile Phase Optimization:

    • TLC System: 100% EtOAc or EtOAc:MeOH (95:5).[2][3][4][5]

    • Gradient: Start with Hexane:EtOAc (1:1) to elute non-polar impurities (like dimethyl itaconate).[2][3][4][5]

    • Elution: Increase polarity to 100% EtOAc . The lactam ester is polar and will elute late.[3][4][5]

    • Additives: If tailing occurs (common with amides), add 1% Triethylamine to the eluent, though usually not necessary for esters.[2][4][5]

Protocol B: Vacuum Distillation (Kugelrohr/Bulb-to-Bulb)

Best for: Large scales (>10 g) and removal of heavy oligomers.[1][2][3][4]

  • Apparatus: Kugelrohr or Short-path distillation head.

  • Vacuum Requirement: High vacuum is non-negotiable (<1 mmHg).

  • Procedure:

    • Degas: Stir crude at 50°C under vacuum to remove volatiles.

    • Ramp: Slowly increase bath temperature.

    • Fraction 1 (Fore-run): ~80–100°C (0.5 mmHg).[1][2][3][4] Discard (solvents/amine).[2][3][5]

    • Fraction 2 (Main): ~130–150°C (0.5 mmHg).[2][4][5] Collect the clear, viscous oil.[4][5]

  • Caution: Do not overheat (>180°C) as lactams can polymerize or racemize.[2][3][4][5]

Module 4: Analytical Verification

1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • N-Butyl Group: Look for the triplet at ~0.9 ppm (methyl) and the multiplet at ~3.3–3.5 ppm (N-CH₂).[1][2][3][4]

  • Ester Methyl: Sharp singlet at ~3.7 ppm.[2][3][4][5]

  • Ring Protons: Complex multiplets between 2.5–3.8 ppm.[2][3][4][5] The CH adjacent to the ester (C3-H) and the N-CH₂ (C5-H) are distinct.[1][2][3][4]

Mass Spectrometry (ESI):

  • [M+H]+: Expect peak at 200.1 .[2][3][4][5]

  • [M+Na]+: Expect peak at 222.1 .[2][3][4][5]

References

  • PubChem. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate | C10H17NO3.[1][2][3][4] National Library of Medicine.[2][3][4][5] [Link][2][5]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules, 2022.[3][4][5][6] (Context on synthesis from itaconic acid). [Link][2][5]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Org. Biomol. Chem. [Link]

Sources

Troubleshooting

Minimizing side reactions during N-alkylation of oxopyrrolidines

The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with the N-alkylation of oxopyrrolidines (lactams). Ticket ID: N-ALK-LACTAM-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with the N-alkylation of oxopyrrolidines (lactams).

Ticket ID: N-ALK-LACTAM-001 Assigned Specialist: Dr. A. Voss, Senior Application Scientist Status: Open Priority: High (Process Optimization & Impurity Control)

The Core Challenge: The Ambident Nucleophile

Welcome to the support center. If you are reading this, you are likely seeing an impurity profile you didn't expect. The root cause usually lies in the fundamental nature of your starting material.

Oxopyrrolidines (lactams) form an ambident anion upon deprotonation.[1] The negative charge delocalizes between the nitrogen and the oxygen.

  • Nitrogen (N): The "soft" nucleophilic center.[1]

  • Oxygen (O): The "hard" nucleophilic center (higher charge density).[1]

Your goal is N-alkylation . However, thermodynamics and kinetics often conspire to give you O-alkylation (lactim ethers), C-alkylation (rare), or Ring Opening (hydrolysis).

The following guide breaks down these failures and provides validated protocols to fix them.

Troubleshooting Guide (Q&A)

Issue 1: "I'm seeing a major impurity that is less polar than my product. Is it O-alkylation?"

Dr. Voss: Yes, this is the classic signature of O-alkylation. The lactim ether (O-product) lacks the hydrogen bond donor/acceptor capability of the amide carbonyl, making it significantly less polar (higher


 on silica) than the N-alkyl lactam.

The Fix:

  • Check your Electrophile:

    • Hard Electrophiles (Sulfonates, Sulfates, Methyl fluorosulfonate) favor attack at the Hard Oxygen .

    • Soft Electrophiles (Alkyl Iodides, Benzyl Bromides) favor attack at the Soft Nitrogen .[1]

    • Action: If using a tosylate or mesylate, switch to an iodide. If the iodide is unstable, generate it in situ by adding catalytic NaI (Finkelstein conditions).

  • Evaluate Solvent & Cation Effects:

    • In polar aprotic solvents (DMF, DMSO), the cation is well-solvated, leaving a "naked" anion. This highly reactive anion often attacks from its region of highest electron density: the Oxygen.

    • Action: Switch to a non-polar solvent (Toluene) with a Phase Transfer Catalyst (PTC) . This keeps the cation/anion pair tighter, shielding the hard Oxygen and directing the electrophile to the softer Nitrogen.

Issue 2: "My yield is low, and I see a new, very polar spot (or baseline material)."

Dr. Voss: You are likely opening the ring. Lactams are cyclic amides; they are susceptible to hydrolysis, especially under basic conditions at high temperatures.

The Fix:

  • Moisture Control: The combination of Strong Base + Water + Heat = Hydrolysis .

    • Action: Flame-dry glassware. If using NaH, ensure it is fresh.[2] Old NaH absorbs moisture, creating NaOH, which is a potent hydrolysis catalyst.

  • Workup Caution: Do not quench with strong acid. The N-alkylated product can hydrolyze to the amino acid (e.g., N-alkyl-GABA) if exposed to low pH while hot. Quench with saturated

    
     at 
    
    
    
    .
Issue 3: "The reaction mixture turned into a gel/solid."

Dr. Voss: You have inadvertently triggered Anionic Ring-Opening Polymerization (AROP) . The N-alkylated product you just made can act as an "activator" (N-acyl/alkyl lactam) for the remaining lactam anions to attack, polymerizing the ring (similar to Nylon-6 synthesis).

The Fix:

  • Temperature Control: AROP has a high activation energy. Reduce reaction temperature.[1]

  • Stoichiometry: Ensure you do not have a large excess of base.

  • Dilution: Polymerization is bimolecular; diluting the reaction (0.1 M - 0.2 M) disfavors chain growth.

Visualizing the Pathways

The following diagram illustrates the competing pathways for the lactam anion.

LactamAlkylation Lactam Oxopyrrolidine (Starting Material) Anion Ambident Anion (Resonance Hybrid) Lactam->Anion - H+ Base Base Deprotonation (NaH, KOH, etc.) Base->Anion N_Prod N-Alkylated Product (Target) Anion->N_Prod Soft Electrophile (R-I) Non-polar Solvent (PTC) (Kinetic/Soft Control) O_Prod O-Alkylated Product (Lactim Ether) Anion->O_Prod Hard Electrophile (R-OTs) Polar Aprotic Solvent (Hard Charge Control) RingOpen Ring Opening (Amino Acid Salt) Anion->RingOpen H2O / OH- High Temp Polymer Polymerization (Nylon-type) Anion->Polymer High Conc. Initiator Formation

Caption: Reaction pathways of the ambident lactam anion. Green path indicates desired N-alkylation; red paths indicate side reactions.

Validated Experimental Protocols

Protocol A: The "Green" High-Selectivity Method (Phase Transfer Catalysis)

Best for: Maximizing N/O selectivity and avoiding moisture sensitivity.

Reagents:

  • Oxopyrrolidine (1.0 equiv)[3]

  • Alkyl Halide (1.2 equiv) - Prefer Bromides or Iodides

  • KOH (Solid, pulverized, 2.0 equiv)

  • TBAB (Tetrabutylammonium bromide, 5-10 mol%)

  • Solvent: Toluene (or THF for solubility)[1]

Procedure:

  • Setup: Charge a round-bottom flask with Toluene (10 volumes). Add the Oxopyrrolidine and TBAB.

  • Base Addition: Add pulverized solid KOH. (Note: The heterogeneous nature prevents rapid hydrolysis).

  • Alkylation: Add the Alkyl Halide dropwise at room temperature.

  • Reaction: Stir vigorously. The TBAB shuttles the hydroxide into the organic phase as a localized ion pair, deprotonating the lactam. The tight ion pair shields the Oxygen, promoting N-attack.

  • Monitoring: Monitor by TLC. If slow, heat to

    
    .
    
  • Workup: Filter off the inorganic salts. Wash the filtrate with water (neutralize pH). Dry and concentrate.

Protocol B: The "Brute Force" Method (NaH / DMF)

Best for: Unreactive electrophiles or high-throughput library synthesis.

Reagents:

  • Oxopyrrolidine (1.0 equiv)[3]

  • NaH (60% in oil, 1.1 equiv) - Wash with hexanes if oil interferes

  • Alkyl Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Procedure:

  • Deprotonation: Suspend NaH in anhydrous DMF at

    
     under Argon. Add Oxopyrrolidine dropwise.
    
    • Critical: Wait for

      
       evolution to cease (approx. 30-60 min). Ensure solution becomes clear (formation of sodium salt).
      
  • Alkylation: Add Alkyl Iodide dropwise at

    
    .
    
  • Warming: Allow to warm to Room Temp. Stir for 2-4 hours.

  • Quench: Cool to

    
    . Add saturated 
    
    
    
    slowly .
  • Extraction: Extract with EtOAc or DCM. Wash organic layer with

    
     (5% aq) to remove DMF.
    

Data Summary: Selectivity Factors

VariableCondition favoring N-Alkylation Condition favoring O-Alkylation
Electrophile Soft (Iodides, Bromides, Benzyls)Hard (Sulfonates, Sulfates, Diazomethane)
Solvent Non-polar (Toluene, Benzene) + PTCPolar Aprotic (DMF, DMSO, HMPA)
Base Soft cation / Tight Ion Pair (Li+, K+ in non-polar)Free "Naked" Anion (K+ + 18-Crown-6)
Leaving Group Iodide (

)
Tosylate (

), Triflate (

)

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Ambident nucleophiles and HSAB theory).
  • Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides. In The Chemistry of Functional Groups. Wiley. (General reactivity of amides and lactams).[4]

  • Dou, H. J. M. (1984). Phase Transfer Catalysis in Heterocyclic Chemistry. Springer. Link (PTC protocols for N-alkylation).

  • Reusch, W. (2020). Enolate Alkylation. Chemistry LibreTexts. Link (Mechanism of enolate alkylation).

  • BenchChem. (2025). Technical Support Center: N-Alkylation of 2-Pyrrolidinone. Link (Specific troubleshooting for 2-pyrrolidone).

Sources

Optimization

Solvent selection for extraction of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Subject: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The "Amphiphilic Trap"

Extracting Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate presents a specific physicochemical challenge I call the "Amphiphilic Trap."

  • The Polar Core: The 5-oxopyrrolidine (lactam) ring is highly polar and hydrogen-bond accepting, structurally similar to the solvent N-Methyl-2-pyrrolidone (NMP).[1] This pulls the molecule toward the aqueous phase.

  • The Lipophilic Shield: The N-butyl chain and the methyl ester provide lipophilicity.

The Challenge: If your aqueous phase is not modified (salted out), the lactam core will drag a significant portion of your product into the water, leading to yields <60%. Conversely, the butyl chain gives the molecule surfactant-like properties, creating stubborn emulsions if shaken vigorously.

This guide provides a logic-based solvent selection matrix and a self-validating extraction protocol to maximize recovery (>90%) and purity.

Solvent Selection Matrix

Use this decision matrix to select the extraction solvent based on your specific purity requirements and regulatory constraints.

Solvent CandidatePolarity (LogP)Extraction EfficiencyPhase SeparationGreen ScoreRecommendation
Dichloromethane (DCM) 1.25High (Gold Standard)Excellent (Density > 1.3, sinks)Low (Toxic, Regulated)Use only for small-scale analytical work or difficult emulsions.[1]
Ethyl Acetate (EtOAc) 0.73Moderate-High Good (Floats, but dissolves ~3% water)High (Recommended)Primary Choice. Requires "salting out" the aqueous layer to boost efficiency.[1]
2-Methyltetrahydrofuran (2-MeTHF) 1.85High Excellent (Clean break, hydrophobic)Very High (Bio-based)Best Modern Alternative. Superior to EtOAc for lactams; separates cleaner from water.[1]
MTBE / Diethyl Ether ~0.9Low-Moderate Moderate Medium Not recommended.[1] Too non-polar to effectively solvation the lactam ring.
Toluene 2.73Low Good Low Avoid. Poor solubility for the polar lactam core; requires high heat to remove.

Technical Insight: While DCM is the most efficient solvator for lactams, 2-MeTHF is the superior process solvent. It forms a distinct phase with water more readily than EtOAc and has a higher boiling point, allowing for better azeotropic drying of the product later [1, 2].

Interactive Troubleshooting Guide (FAQs)

Issue 1: "My recovery yield is consistently low (<60%). Where is my product?"

Diagnosis: The lactam ring is likely hydrogen-bonding with the aqueous phase, preventing full partition into the organic layer. Corrective Action (The "Salting Out" Protocol):

  • Saturate the Aqueous Phase: Before extraction, add NaCl (Sodium Chloride) to the aqueous reaction mixture until no more salt dissolves (saturation). This increases the ionic strength, disrupting the water-lactam hydrogen bonds and forcing the organic molecule out (the Salting-Out Effect).

  • Re-extract Aqueous Layer: Do not discard the aqueous layer after the first pull. Perform 3 extractions total.

    • Rule of Thumb: 3 x 50mL extractions are mathematically superior to 1 x 150mL extraction.

Issue 2: "I have a cloudy, stable emulsion that won't separate."

Diagnosis: The N-butyl group combined with the polar head group acts as a surfactant, stabilizing the interface between water and organic solvent. Corrective Action:

  • Stop Shaking: Never shake N-alkyl lactam extractions vigorously. Use gentle inversion (20-30 times).[1]

  • The Brine Breaker: Add 10-20mL of saturated brine immediately. The density difference usually breaks the emulsion.

  • Filtration: If solid particulates (catalyst debris) are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad before attempting to separate layers.

Issue 3: "My product smells like amine/ammonia after drying."

Diagnosis: Unreacted butylamine or inorganic amines from the synthesis are co-extracting. Corrective Action (The pH Swing):

  • Do NOT use strong mineral acids (HCl) if possible, as they can hydrolyze the methyl ester [3].

  • Use Citric Acid: Wash the organic layer with 5% Citric Acid solution (pH ~3-4).[1] This protonates residual amines, rendering them water-soluble so they wash away, without being acidic enough to hydrolyze the sensitive ester or lactam.

Validated Extraction Workflow (SOP)

Objective: Isolation of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate from aqueous reaction mixture. Target Yield: >90% | Purity: >98% (by HPLC)

Step-by-Step Protocol
  • Quench & Saturation:

    • Concentrate the reaction mixture to remove volatile alcohols (Methanol/Ethanol) if present.

    • Add Saturated Brine (NaCl) to the aqueous residue (Ratio: 1:1 v/v).

  • Primary Extraction:

    • Add Ethyl Acetate or 2-MeTHF (Volume equal to aqueous phase).[1]

    • Technique: Invert separatory funnel gently for 2 minutes. Vent frequently.

    • Allow layers to separate.[2] (If emulsion occurs, add more Brine).

    • Collect Organic Layer 1.

  • Scavenging Extraction:

    • Repeat extraction on the aqueous layer two more times . Combine all organic layers.

  • Impurity Wash (Critical for Purity):

    • Wash combined organics with 5% Citric Acid (removes amines).[1]

    • Wash with Saturated NaHCO₃ (removes acidic impurities/unreacted itaconates).[1]

    • Wash with Brine (removes residual water).[1]

  • Drying & Concentration:

    • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Magnesium Sulfate (MgSO₄) is too acidic and can degrade sensitive esters; avoid it.

    • Filter and concentrate in vacuo (Rotovap) at <45°C.

Logic Visualization (Decision Tree)

The following diagram illustrates the critical decision points for solvent selection and troubleshooting during the workup.

ExtractionLogic Start Crude Reaction Mixture (Aqueous) CheckSolvent Select Solvent Start->CheckSolvent DCM Dichloromethane (DCM) (Use if solubility is critical) CheckSolvent->DCM Small Scale/Analytical EtOAc Ethyl Acetate / 2-MeTHF (Standard Green Protocol) CheckSolvent->EtOAc Process Scale/Green Extraction Perform Extraction (Gentle Inversion) DCM->Extraction EtOAc->Extraction CheckPhase Phase Separation? Extraction->CheckPhase Emulsion Emulsion Detected CheckPhase->Emulsion Cloudy Interface CleanPhase Clean Separation CheckPhase->CleanPhase Distinct Layers FixEmulsion Add Brine or Filter thru Celite Emulsion->FixEmulsion FixEmulsion->CheckPhase CheckPurity Impurity Check CleanPhase->CheckPurity AmineSmell Amine Odor? CheckPurity->AmineSmell Yes Final Dry (Na2SO4) & Concentrate Target: >90% Yield CheckPurity->Final No AcidWash Wash w/ 5% Citric Acid (Avoid strong HCl) AmineSmell->AcidWash AcidWash->Final

Figure 1: Decision tree for solvent selection and troubleshooting the extraction of N-alkyl lactam esters.

References

  • Prat, D., et al. (2013).[3] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[3][4] Organic Process Research & Development. Available at: [Link]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Available at: [Link]

  • PubChem. (2025). "Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate Compound Summary." National Library of Medicine. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

[1][2] Topic: Stability & Degradation Troubleshooting Guide Molecule: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate CAS: 59857-87-3 Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Stability & Degradation Troubleshooting Guide Molecule: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate CAS: 59857-87-3 Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers[1][2]

Part 1: Chemical Profile & Stability Overview[1]

Quick Reference Card

ParameterSpecification / Behavior
Chemical Structure N-alkylated

-lactam with a methyl ester at the C3 position.[1][2]
Primary Instability Ester Hydrolysis. The methyl ester group is susceptible to rapid hydrolysis in aqueous media, converting to the carboxylic acid.[2]
Secondary Instability Lactam Ring Opening. Occurs only under extreme conditions (High T, pH > 12 or pH < 1), yielding acyclic amino acid derivatives.[2]
Aqueous Half-Life pH-dependent.[1][2] • pH 7.4 (PBS): Hours to Days (Temperature dependent). • pH > 8.0: Minutes to Hours (Rapid Base Catalysis).[1][2] • pH 4.0 - 6.0: Most Stable (Days to Weeks at 4°C).[1][2]
Solubility Low in pure water; moderate-to-high in organic solvents (DMSO, MeOH, ACN).[1][2] Requires co-solvent for aqueous assays.[1][2]
Storage (Solid) -20°C, Desiccated. Hygroscopic nature of pyrrolidones requires moisture protection.[1][2][3]
Storage (Solution) Never store in aqueous buffer. Prepare stocks in 100% DMSO or Ethanol.

Part 2: Critical Degradation Pathways[1]

Understanding the mechanism is the first step to troubleshooting.[2] The primary failure mode for this molecule is hydrolysis , specifically of the methyl ester.[2]

The "Ticking Clock": Ester Hydrolysis

In aqueous environments, water acts as a nucleophile attacking the carbonyl carbon of the methyl ester. This reaction is catalyzed by both acid and base, but base catalysis is orders of magnitude faster .[2]

  • The Product: 1-butyl-5-oxopyrrolidine-3-carboxylic acid (The "Acid Metabolite").[1][2]

  • The Consequence: Loss of potency, change in logP (molecule becomes more polar/charged), and drop in assay purity.[2]

Pathway Diagram (Graphviz)[1]

degradation_pathway Fig 1. Degradation Pathway: Ester hydrolysis is the dominant pathway in physiological buffers. Parent Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (Parent Molecule) Transition Tetrahedral Intermediate Parent->Transition + H2O (Slow) Parent->Transition + OH- (Fast) AcidProduct 1-butyl-5-oxopyrrolidine-3-carboxylic acid (Major Degradant) Transition->AcidProduct - MeOH RingOpen Acyclic Amino Acid (Rare/Extreme Conditions) AcidProduct->RingOpen pH > 12 or pH < 1 High Heat

Part 3: Troubleshooting Guide (Q&A)

Section A: Assay & Handling Issues

Q1: I prepared a 10 mM stock in PBS (pH 7.4) yesterday, but today my LC-MS shows a 40% purity drop. What happened? Diagnosis: You are observing base-catalyzed hydrolysis.[1][2] Even at pH 7.4, the hydroxide ion concentration is sufficient to drive the hydrolysis of the methyl ester over 24 hours, especially if left at room temperature. Solution:

  • Switch Solvents: Prepare your stock solution in 100% DMSO or Anhydrous Ethanol .[1][2] These stops hydrolysis completely during storage.[1][2]

  • Dilute "Just-in-Time": Only dilute the stock into aqueous buffer immediately (minutes) before the experiment starts.

  • Lower Temperature: If aqueous storage is unavoidable, keep the solution on ice (4°C). This slows the reaction rate significantly (Arrhenius effect).[2]

Q2: My compound precipitates when I dilute the DMSO stock into the cell culture media. Diagnosis: The N-butyl chain adds significant lipophilicity, reducing water solubility.[2] Solution:

  • Step-Down Dilution: Do not go from 100% DMSO directly to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in 50:50 Water:DMSO) to prevent "crashing out."[2]

  • Carrier Proteins: If this is for a biological assay, ensure the media contains BSA or FBS; proteins can bind the lipophilic butyl tail and keep the molecule in solution.[2]

Q3: Can I autoclave solutions of this compound? Answer: Absolutely NOT. Autoclaving combines high heat (121°C) with high pressure and moisture.[1][2] This will instantly hydrolyze the ester and likely open the lactam ring, destroying the molecule completely. Use 0.22 µm sterile filtration instead.

Section B: Analytical Debugging (HPLC/LC-MS)

Q4: I see a new peak eluting before my main peak in Reverse Phase HPLC. Is this an impurity? Diagnosis: This is almost certainly the carboxylic acid hydrolysis product .[2]

  • Mechanism: The hydrolysis converts the neutral methyl ester (

    
    ) into a carboxylic acid (
    
    
    
    ).[1][2]
  • Chromatography: In standard acidic mobile phases (e.g., Water + 0.1% Formic Acid), the acid is more polar than the ester and will have a shorter retention time (lower

    
    ).[2]
    
  • Verification: Check the mass spectrum.[2] The parent has a mass of

    
    .[2] The acid product will have a mass of 
    
    
    
    (Loss of
    
    
    + Gain of
    
    
    = Net -14 Da).[1][2] Note: If using Na+ adducts, the shift might look different.

Q5: My peak shape is broad/tailing in unbuffered water/acetonitrile. Diagnosis: The lactam nitrogen and the potential hydrolysis product (carboxylic acid) can interact with silanols on the column.[2] Solution:

  • Buffer the Mobile Phase: Use 10 mM Ammonium Formate (pH 3.[1][2]5) or 0.1% Trifluoroacetic acid (TFA).[1][2] The low pH suppresses the ionization of silanols and keeps any trace acid degradant protonated for sharper peaks.[2]

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify degradation rates.[1][2]

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Lactam/Ester absorption) or MS (ESI+)
Expected RT Acid Metabolite: ~2-3 min
Protocol 2: Safe Stock Preparation
  • Weigh solid Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate.[1][2]

  • Dissolve in anhydrous DMSO to reach a concentration of 10–50 mM.

  • Aliquot into small amber vials (avoid repeated freeze-thaw cycles to prevent moisture condensation).

  • Store at -20°C.

  • Validity: 6-12 months if kept dry.[1][2]

Part 5: References

  • PubChem Compound Summary for CID 68190894 (Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate). National Center for Biotechnology Information (2025).[1][2] Note: Used as structural analog for physicochemical property verification.[1][2]

  • Synthesis and Stability of N-Alkyl-5-oxopyrrolidine Derivatives. ChemicalBook & ChemScene Technical Data Sheets (CAS 59857-87-3).[1][2] (Accessed 2025).[1][2][4][5][6][7]

  • Hydrolysis of Lactams and Esters: General Mechanisms. BenchChem Technical Support: Managing Hydrolysis of 2-Pyrrolidinone Derivatives.

  • Cazzato, A. et al. "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines."[1][2] Molecules (via PMC/NIH).[1][2] Discusses the synthesis and alkaline instability of related lactam esters.

Sources

Optimization

Troubleshooting cyclization failures in pyrrolidine carboxylate synthesis

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Subject: Cyclization Failures in Pyrrolidine Carboxylate Scaffolds Welcome to the Pyrrolidine Support Hub You are likely here because your LCMS shows start...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Subject: Cyclization Failures in Pyrrolidine Carboxylate Scaffolds

Welcome to the Pyrrolidine Support Hub

You are likely here because your LCMS shows starting material, your NMR indicates a complex mixture of diastereomers, or your "5-exo-tet" cyclization yielded an elimination product. Pyrrolidine carboxylates (proline derivatives) are privileged scaffolds in drug discovery (e.g., Captopril, Ramipril), but their synthesis is fraught with kinetic vs. thermodynamic traps.

This guide bypasses generic advice to address the specific mechanistic failures of the two dominant synthetic routes: 1,3-Dipolar Cycloaddition (Azomethine Ylides) and Intramolecular Nucleophilic Substitution .

Module 1: The "Click" Failure (1,3-Dipolar Cycloaddition)

The most common method for highly substituted pyrrolidines, typically involving an amino ester, an aldehyde, and an electron-deficient alkene (dipolarophile).

Diagnostic Matrix: Why did the reaction fail?
SymptomProbable CauseMechanistic InsightCorrective Action
No Reaction (SM Recovery) Ylide Quenching The in situ generated azomethine ylide is unstable. If water is present with Lewis Acid catalysts (Ag, Cu), the metal coordinates to water instead of the imine.Action: Flame-dry glassware. Use molecular sieves (4Å) in the reaction pot. Switch to AgOAc (more robust than AgOTf).
Trace Product + Polymer Dipolarophile Polymerization Acrylates/maleimides polymerize faster than the cycloaddition occurs if the ylide concentration is too low.Action: Increase ylide concentration. Add the dipolarophile slowly to the pre-formed ylide/metal complex.
Wrong Diastereomer (Exo vs Endo) Thermodynamic Drift High temperatures favor the thermodynamic exo-adduct (reversible), while kinetic control favors endo.Action: Lower temperature to -20°C or 0°C. Use a bulky ligand (e.g., Phosphoramidite ) to enforce kinetic pathways.
Racemization Retro-Mannich Reaction The reaction is reversible. If left too long, the product reverts to the imine and racemizes at the

-carbon.
Action: Quench immediately upon consumption of limiting reagent. Do not "overcook."
The "Silver Bullet" Protocol: Ag(I)-Catalyzed Cycloaddition

Reference Standard: Adapted from Grigg et al. and Schreiber et al. [1, 2]

Why this works: Ag(I) coordinates the imine nitrogen and the enolate oxygen, locking the dipole in a specific geometry (usually "W-shaped") that dictates stereochemistry.

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried flask, combine amino ester (1.0 equiv) and aldehyde (1.0 equiv) in dry Toluene (0.2 M). Add MgSO₄ (2.0 equiv) and stir at RT for 2 hours. Filter off MgSO₄ under N₂.

  • Catalyst Loading: To the filtrate, add AgOAc (5-10 mol%) and a base, typically TEA or DIPEA (10-20 mol%) . Note: AgOAc is preferred over AgOTf for moisture tolerance.

  • Cycloaddition: Add the dipolarophile (e.g., methyl acrylate, 1.2 equiv).

  • Monitor: Stir at RT. Check TLC/LCMS every 30 mins.

  • Workup (Crucial): Filter through a short pad of Celite to remove Silver. Wash with dilute HCl (if product is stable) or NH₄Cl to remove amine traces.

Visualizing the Pathway & Failure Points

The following diagram maps the kinetic decision points where the reaction succeeds or fails.

AzomethineFailure Start Reagents: Amino Ester + Aldehyde Imine Imine Intermediate Start->Imine -H2O Ylide Azomethine Ylide (Metal-Bound) Imine->Ylide + Ag(I) / Base Fail_Hydrolysis FAILURE: Hydrolysis back to SM (Wet Solvent) Imine->Fail_Hydrolysis + H2O Trap Dipolarophile Trap (Cycloaddition) Ylide->Trap Concerted [3+2] Product Pyrrolidine Product Trap->Product Kinetic Control Fail_Polymer FAILURE: Acrylate Polymerization (Slow Ylide Formation) Trap->Fail_Polymer Excess Reagent Fail_Retro FAILURE: Retro-Mannich (Racemization) Product->Fail_Retro Heat / Time Fail_Retro->Imine

Caption: Kinetic pathway of Ag(I) catalyzed cycloaddition showing critical failure nodes (Red) vs. productive pathway (Green/Blue).

Module 2: The "Baldwin" Block (Intramolecular Substitution)

Method: Cyclization of


-halo amines or amino acid derivatives.
The Core Problem: 5-Exo-Tet vs. Elimination

According to Baldwin’s Rules , 5-exo-tet cyclizations (attacking a tetrahedral carbon to form a 5-membered ring) are favored. However, "favored" does not mean "guaranteed."

Common Failure: The base used to deprotonate the nitrogen acts as a nucleophile or promotes E2 elimination of the leaving group.

Troubleshooting Guide:

  • Q: Why did I get an alkene instead of a pyrrolidine?

    • A: You likely used a "hard" base (e.g., NaH, LDA) with a primary alkyl halide. The base deprotonated the

      
      -carbon of the alkyl halide (E2 elimination) instead of the amine.
      
    • Fix: Switch to a buffered system like K₂CO₃ in Acetone or Cs₂CO₃ in DMF . These allow the amine to act as the nucleophile without triggering E2 elimination [3].

  • Q: The reaction is stuck at the intermediate. Why?

    • A: Steric hindrance.[1][2] If you are making a 2,2-disubstituted pyrrolidine (quaternary center), the energy barrier for the SN2 attack is high.

    • Fix: Switch the leaving group from Cl/Br to Iodide (add catalytic NaI, Finkelstein conditions) to increase electrophilicity. Heat is often required (60-80°C).

  • Q: My substrate has an ester. Did I epimerize it?

    • A: If you used NaH, yes. The

      
      -proton of the amino ester is acidic (
      
      
      
      ).
    • Fix: Use LiHMDS at -78°C if strong base is needed, or stick to weak inorganic bases (NaHCO₃).

Decision Logic: Selecting the Right Base/Solvent

BaldwinLogic Question Substrate Analysis: Is the Leaving Group (LG) on a Primary or Secondary Carbon? Primary Primary Carbon (Low Sterics) Question->Primary Secondary Secondary Carbon (High Sterics / E2 Risk) Question->Secondary Risk Is there an acidic alpha-proton (Ester)? Primary->Risk Sol_Secondary Use Cs2CO3 / DMF / 60°C (Enhanced Nucleophilicity) Secondary->Sol_Secondary Sol_Primary Use K2CO3 / Acetone / Reflux (Standard SN2) Safe No: Use NaH/THF (Fastest) Risk->Safe No Unsafe Yes: AVOID NaH. Use K2CO3 or NaHCO3 Risk->Unsafe Yes Unsafe->Sol_Primary Proceed with milder base

Caption: Decision tree for optimizing intramolecular 5-exo-tet cyclization conditions to avoid elimination and epimerization.

Module 3: Isolation & Purification (The Hidden Failure)

You made the product, but you lost it during workup.

The Zwitterion Trap: Pyrrolidine carboxylates often exist as zwitterions (internal salt between the amine and acid). They are highly water-soluble and will remain in the aqueous layer during standard extraction.

Protocol for Isolation:

  • Do NOT use water/EtOAc extraction for free amino acids.

  • Method A (Esters): If the product is an ester, keep the pH basic (pH > 9) during extraction to keep the amine deprotonated and organic-soluble.

  • Method B (Free Acids): Use Ion Exchange Chromatography (Dowex 50W).

    • Load mixture at pH 2 (binds to resin).

    • Wash with water (removes non-basic impurities).

    • Elute with 2M NH₄OH (releases product).

References
  • Grigg, R., et al. (1987). "X=Y-ZH Systems as potential 1,3-dipoles. Part 10. Intermolecular cycloaddition of imines of alpha-amino acid esters." Journal of the Chemical Society, Perkin Transactions 1.

  • Gothelf, K. V., & Jørgensen, K. A. (1998). "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 98(2), 863–910.

  • Baldwin, J. E. (1976).[1] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, (18), 734–736.

  • Nájera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition, 46(42), 8086-8091.

  • Pandey, G., et al. (2006). "Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides." Organic Letters, 8(17), 3793–3796.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Welcome to the technical support guide for the purification of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who encounter challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted amine starting materials from their final product. We will explore the causality behind experimental choices, provide validated protocols, and troubleshoot common issues to ensure the integrity of your synthesis.

Core Problem: The Persistent Amine

The synthesis of N-alkylated pyrrolidones, such as Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, often involves the reaction of a precursor with a primary amine, in this case, n-butylamine. A common challenge during the reaction workup is the removal of excess, unreacted n-butylamine. Due to its basicity and physical properties, it can be a persistent impurity that complicates purification and compromises the purity of the final product.

This guide provides a logical, step-by-step approach to diagnosing the problem and selecting the most effective purification strategy.

FAQ: Troubleshooting Amine Impurities

This section addresses the most common questions and issues encountered during the purification process.

Q1: What is the most direct and generally effective method to remove unreacted n-butylamine?

Answer: The most robust and widely used method is an acid-base liquid-liquid extraction .[1][2][3] This technique leverages the fundamental chemical difference between your neutral product and the basic amine impurity.

The Underlying Principle (Expertise): n-Butylamine, like most amines, is a base due to the lone pair of electrons on the nitrogen atom.[3][4] When you wash your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the amine is protonated, forming a water-soluble ammonium salt (n-butylammonium chloride).[2][5] This salt has a high affinity for the aqueous layer and is thus "extracted" from the organic solvent containing your desired product. Your product, a neutral ester-lactam, lacks a basic site and remains in the organic layer.[2]

Q2: I'm concerned about the stability of my ester group. Can an acid wash cause hydrolysis?

Answer: This is a valid and critical concern. Ester hydrolysis is a risk under harsh acidic (or basic) conditions. The key to avoiding this is to use a dilute acid and to perform the extraction efficiently without prolonged exposure.

Trustworthiness & Self-Validation:

  • Use Dilute Acid: A 1 M solution of HCl is generally sufficient to protonate the amine without significantly promoting ester hydrolysis at room temperature.[6] Avoid using concentrated acids.

  • Monitor with TLC: Before you begin the workup, spot your crude reaction mixture on a TLC plate. After the acid wash, spot the organic layer again. If a new, more polar spot appears that is not the baseline, it could indicate some product degradation.

  • Alternative Mild Acid: If your product is particularly sensitive, consider using a weaker organic acid like a 10% aqueous solution of citric acid.[6]

  • Temperature Control: Perform the extraction at room temperature or below (e.g., in an ice bath) to slow down any potential side reactions.

Q3: My product is acid-sensitive, and even weak acids are causing problems. What is a non-acidic alternative?

Answer: For highly acid-sensitive substrates, a wash with a 10% aqueous copper(II) sulfate (CuSO₄) solution is an excellent alternative.[6][7]

The Underlying Principle (Expertise): Primary amines readily form coordination complexes with copper(II) ions. These complexes, often deep blue or purple, are water-soluble and will partition into the aqueous layer, effectively removing the amine from the organic phase.[6][7] This method avoids acidic conditions entirely. Continue washing with the CuSO₄ solution until the blue color of the aqueous layer no longer deepens in color, indicating that all the amine has been complexed.[7]

Q4: When should I choose flash chromatography over an extraction?

Answer: Flash chromatography is a powerful purification tool but is often more resource-intensive than a simple extraction.[8][9] Consider chromatography in the following scenarios:

  • Failure of Extraction: If both acidic and copper sulfate washes fail to remove the amine impurity completely.

  • Multiple Impurities: If your crude product contains other non-basic impurities with similar polarity to your product. An extraction will only remove the amine.

  • Product with Some Water Solubility: If your product is partially soluble in water, you may lose significant yield during an aqueous extraction.

Expert Tip for Chromatography: Amines are notorious for "streaking" on silica gel columns, leading to poor separation. To counteract this, add a small amount of a volatile base, such as triethylamine (Et₃N, ~0.5-1%) , to your eluent system (e.g., Hexane/Ethyl Acetate).[10] The triethylamine competitively binds to the acidic silanol groups on the silica surface, allowing your amine impurity and product to travel more cleanly down the column.

Q5: An emulsion formed during my extraction. How do I resolve it?

Answer: Emulsions are a common frustration in liquid-liquid extractions. They are colloidal suspensions of one liquid in another and often form when there are surfactants or fine particulates present. Here are several methods to break an emulsion, from simplest to most aggressive:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to force the separation.[6]

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously. This can help the droplets coalesce.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method to force layer separation.[6]

Visual Workflow: Choosing Your Purification Strategy

The following diagram outlines the decision-making process for purifying your product.

G start Crude Product with Amine Impurity acid_sensitive Is Product Acid-Sensitive? start->acid_sensitive extraction Perform Acid-Base Extraction (1M HCl) check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 chromatography Perform Flash Chromatography check_purity1->chromatography Impure end Pure Product check_purity1->end Pure acid_sensitive->extraction No cu_wash Perform Copper Sulfate (CuSO₄) Wash acid_sensitive->cu_wash Yes check_purity2 Check Purity (TLC, NMR) cu_wash->check_purity2 check_purity2->end Pure check_p2_impure Impure check_purity2->check_p2_impure chromatography->end fail Purification Failed check_p2_impure->chromatography

Sources

Optimization

Technical Support Center: Optimizing Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Synthesis

Executive Summary The synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (via the reaction of Dimethyl Itaconate and n-Butylamine) is a classic "Green Solvent" precursor pathway. However, it presents a deceptive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (via the reaction of Dimethyl Itaconate and n-Butylamine) is a classic "Green Solvent" precursor pathway. However, it presents a deceptive thermodynamic challenge.

Successful formation requires a biphasic temperature strategy :

  • Kinetic Phase (Low T): Aza-Michael addition must occur at low temperatures to prevent substrate isomerization.

  • Thermodynamic Phase (High T): Lactamization (ring closure) requires elevated temperatures to drive methanol evolution.

This guide addresses the specific failure modes associated with thermal mismanagement, specifically DMI Isomerization (yield loss) and Bis-amide formation (purity loss).

Module 1: The Kinetic Phase (Aza-Michael Addition)

The Critical Error: Adding amine to Dimethyl Itaconate (DMI) at room temperature or higher (


).
Q: Why is my yield consistently capped at ~80-85% despite full conversion of starting material?

A: You are likely suffering from Base-Catalyzed Isomerization . Dimethyl Itaconate (DMI) is thermodynamically unstable relative to its isomers, Dimethyl Mesaconate and Dimethyl Citraconate .

  • Mechanism: The amine (n-butylamine) acts as a base before it acts as a nucleophile. If the temperature is

    
     during addition, the amine catalyzes the migration of the double bond into the internal position (Mesaconate).
    
  • Consequence: Mesaconate is significantly less reactive toward Michael addition due to steric hindrance. It accumulates as an inert impurity, lowering the effective yield of the desired pyrrolidone.

Troubleshooting Protocol: The "Cryo-Addition" Technique
ParameterSpecificationRationale
Reactor Temp (Start)

to

Suppresses isomerization rate constant (

) relative to addition rate (

).
Addition Rate Slow dropwiseThe reaction is highly exothermic. Rapid addition spikes internal temp, triggering isomerization.
Target Internal Temp

Hard Limit. If internal probe hits

, stop addition and cool.

Module 2: The Thermodynamic Phase (Lactamization)

The Critical Error: Stalling at intermediate temperatures (


) or overheating (

).
Q: LC-MS shows a major peak with M+32 mass. What is this?

A: This is the Open-Chain Intermediate (Dimethyl 2-((butylamino)methyl)succinate).

  • Cause: The Michael addition is complete, but the ring hasn't closed. This occurs if the reaction is terminated too early or if the temperature never exceeds the activation energy for intramolecular aminolysis.

  • Solution: You must ramp the temperature to

    
      to drive the cyclization.
    
Q: I see a major impurity with M+Mass of Butylamine. Is this the Bis-amide?

A: Yes. This is 1-butyl-N-butyl-5-oxopyrrolidine-3-carboxamide .

  • Mechanism: After the ring closes, you have a methyl ester at position 3. If you have excess butylamine remaining and the temperature is

    
     , the amine will attack the ester, converting it to an amide.
    
  • Prevention:

    • Ensure strict stoichiometry (1.0 : 1.05 ratio of DMI to Amine).

    • Apply vacuum during the heating phase to remove Methanol and any unreacted Butylamine.

Visualizing the Pathway & Failure Modes

The following diagram illustrates the competing pathways defined by temperature.

ReactionPathway DMI Dimethyl Itaconate (Start) Mesaconate Dimethyl Mesaconate (Dead End Impurity) DMI->Mesaconate High Temp (>20°C) + Amine (Base) Intermediate Open Chain Michael Adduct DMI->Intermediate Low Temp (0-10°C) Kinetic Control Product Methyl 1-butyl-5-oxopyrrolidine- 3-carboxylate (Target) Intermediate->Product Heat (60-80°C) - Methanol BisAmide Bis-Amide Side Product (Overheating) Product->BisAmide Excess Amine + High Heat (>100°C)

Figure 1: Reaction network showing the narrow operating window for the target pyrrolidone. Note that high initial temperatures lead to irreversible isomerization.

The "Golden Batch" Protocol

This protocol is designed to maximize yield (>95%) and minimize Mesaconate formation.

Phase 1: Controlled Addition
  • Charge Dimethyl Itaconate (1.0 eq) into the reactor.

  • Cool the reactor jacket to

    
    .
    
  • Wait until internal temperature reaches

    
    .
    
  • Add n-Butylamine (1.05 eq) dropwise.

    • Monitor: Do not allow internal temperature to exceed

      
      .
      
    • Time: Typically 1-2 hours depending on scale.

Phase 2: The Thermal Ramp
  • Hold at

    
     for 1 hour to ensure Michael addition is complete.
    
  • Ramp temperature to

    
     over 30 minutes.
    
  • Apply Vacuum (gradual reduction to 500 mbar) to facilitate Methanol removal.

    • Why? Removing Methanol shifts the equilibrium toward the cyclic lactam (Le Chatelier's principle).

  • Hold at

    
     for 4-6 hours.
    
    • Sampling: Check LC-MS for disappearance of the Open-Chain Intermediate.

Phase 3: Workup
  • Cool to

    
    .
    
  • Wash with dilute HCl (if necessary) to remove trace amine, or distill directly if purity is high.

Process Workflow Diagram

ProcessFlow Start Start: Charge DMI Cool Cool to 0°C Start->Cool AddAmine Add n-Butylamine (Keep T < 10°C) Cool->AddAmine Check1 Check Temp Excursion? AddAmine->Check1 Pause PAUSE ADDITION Cool Down Check1->Pause Yes (>10°C) Ramp Ramp to 65°C Apply Vacuum Check1->Ramp No Pause->AddAmine Resumed Hold Hold 4-6 Hours (Methanol Removal) Ramp->Hold Finish Isolate Product Hold->Finish

Figure 2: Step-by-step thermal management workflow to ensure process safety and product integrity.

References

  • Farmer, T. J., et al. (2018). Synthesis of unsaturated polyester resins from various bio-derived platform molecules.Polymers , 10(6), 568. Link

    • Context: Discusses the selectivity of aza-Michael addition to itaconates and the competing isomerization p
  • Pellis, A., et al. (2019).[1] Cascade aza-Michael Addition-Cyclizations: Toward Renewable and Multifunctional Carboxylic Acids.Frontiers in Chemistry , 7, 578. Link

    • Context: Detailed mechanism of the cascade cyclization to form N-substituted pyrrolidones
  • Clark, J. H., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate.Royal Society Open Science . Link

    • Context: The definitive study on the kinetics of DMI + Amine, specifically highlighting the temperature dependence of the isomeriz

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Ticket ID: #REC-PYR-005 Subject: Recrystallization Protocol & Troubleshooting for High-Purity Isolation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-PYR-005 Subject: Recrystallization Protocol & Troubleshooting for High-Purity Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) is a functionalized


-lactam often used as a pharmaceutical intermediate.[1][2] Its purification is notoriously difficult due to two primary factors:
  • Amphiphilic Nature: The polar lactam/ester core competes with the lipophilic N-butyl chain, creating complex solubility profiles.

  • Oiling Out (LLPS): This compound is prone to Liquid-Liquid Phase Separation (LLPS) rather than nucleation, often resulting in a "gooey" oil rather than a crystalline solid.[1][2]

This guide moves beyond standard textbook procedures to address the specific thermodynamic behaviors of N-alkylated lactams.

Part 1: Solvent System Selection

Why standard solvents fail: Single-solvent systems often require excessive cooling (leading to oiling) or excessive heat (leading to ester hydrolysis).[1][2]

Recommended Solvent Systems

The following binary systems utilize the "Cloud Point Titration" method to control supersaturation.

System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Application Notes
Primary (Recommended) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Best Balance. EtOAc dissolves the lactam core; Heptane forces precipitation without inducing oiling if seeded correctly.[1][2]
Alternative (High Polarity) MTBE Hexane 1:1 to 1:3Use if the crude material is very oily.[1][2] MTBE has lower solubilizing power than EtOAc, promoting faster crystallization.
Risky (Avoid) Alcohols (MeOH/EtOH) Water N/AHigh Risk. Alcohols can cause transesterification (EtOH -> Ethyl ester).[1][2] Water can hydrolyze the ester to the carboxylic acid.

Scientist's Note: Do not use Diethyl Ether (Et2O) as an anti-solvent for large batches.[1][2] Its high volatility causes rapid local cooling at the surface, inducing immediate crusting/oiling.

Part 2: The Optimized Protocol (Step-by-Step)

Phase A: Dissolution & Filtration
  • Charge Crude: Place crude Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in a round-bottom flask.

  • Solvent A Addition: Add Ethyl Acetate (3-4 mL per gram of crude).

  • Heating: Heat to 50-55°C (Do not reflux; high heat promotes ester hydrolysis). Stir until fully dissolved.

  • Clarification: If particulates are visible, filter hot through a sintered glass funnel or Celite pad.[1]

Phase B: Controlled Crystallization (The Critical Step)

Most failures occur here. Do not crash cool.

  • Initial Anti-Solvent Addition: While maintaining 50°C, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-Solubilization: Add 1-2 mL of pure Ethyl Acetate to just clear the turbidity.[1][2] The solution is now in the Metastable Zone .

  • Seeding (Mandatory): Add pure seed crystals (0.1 - 0.5 wt%).

    • If you lack seeds: Scratch the glass wall with a glass rod at the liquid interface.

  • Aging: Hold temperature at 45-50°C for 30-60 minutes. You must see distinct crystal growth, not oil droplets.

  • Slow Cooling: Cool to room temperature at a rate of 10°C per hour .

  • Final Cooling: Once at 20°C, cool to 0-5°C in an ice bath for 1 hour.

Phase C: Isolation
  • Filtration: Filter rapidly using a Buchner funnel.

  • Wash: Wash the cake with a cold 1:4 mixture of EtOAc:Heptane.

  • Drying: Vacuum dry at 35°C max. Higher temps may melt the solid (Melting points of these analogs are often <60°C).

Part 3: Troubleshooting & FAQs

Q1: My product "oiled out" (separated as a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: You entered the "Labile Zone" (high supersaturation) too quickly, triggering Liquid-Liquid Phase Separation (LLPS) before nucleation could occur.[1][2] The Fix:

  • Reheat: Warm the mixture until the oil layer redissolves into a single phase.

  • Dilute: Add 10% more of the Good Solvent (EtOAc).

  • Seed Hot: Add seed crystals at a higher temperature than before.

  • Slower Cooling: Oiling is a kinetic competition.[1][2] Slower cooling favors the crystal lattice over the amorphous oil.

Q2: The yield is low (<50%), but the purity is high.

Diagnosis: The product is too soluble in the mother liquor, likely due to the lipophilic N-butyl chain interacting with the Heptane. The Fix:

  • Concentrate the mother liquor (filtrate) by 50% on a rotovap.

  • Repeat the cooling process (Second Crop).

  • Note: Second crops usually have lower purity; analyze by HPLC before combining with the first crop.[1]

Q3: I see a new impurity peak on HPLC after recrystallization.

Diagnosis: Ester Hydrolysis or Transesterification.[1][2]

  • Scenario A (Hydrolysis): Peak shifts to a lower retention time (more polar).[1][2] This is the carboxylic acid (1-butyl-5-oxopyrrolidine-3-carboxylic acid).[1][2][3] Cause: Wet solvents or excessive heating.[1][2]

  • Scenario B (Transesterification): You used Ethanol or Isopropanol.[1][2] The Methyl ester exchanged with the solvent. Cause: Wrong solvent choice.[1][2] The Fix: Ensure all solvents are "Anhydrous" grade.[1] Switch to EtOAc/Heptane exclusively.

Part 4: Visualizations

Diagram 1: Solvent System Decision Logic

Caption: Decision tree for selecting the optimal solvent system based on crude material characteristics.

SolventSelection Start Analyze Crude Material IsOily Is the Crude Oily/Sticky? Start->IsOily HighImpurities High Impurity Load (>5%)? IsOily->HighImpurities Yes SystemA System A: EtOAc / Heptane (Standard Protocol) IsOily->SystemA No (Solid) SystemB System B: MTBE / Hexane (Lower Solubility Power) HighImpurities->SystemB No SystemC System C: Column Chromatography (Recryst. unlikely to succeed) HighImpurities->SystemC Yes

Diagram 2: The "Oiling Out" Prevention Workflow

Caption: Thermodynamic pathway to avoid Liquid-Liquid Phase Separation (LLPS) during cooling.

OilingOut Solution Homogeneous Solution (Solvent + Solute) Cooling Cooling Process Solution->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable Labile Labile Zone (Unstable) Metastable->Labile Too Fast / No Seeds Seeding ACTION: Add Seeds Metastable->Seeding Controlled Oiling FAILURE: Oiling Out (LLPS) Labile->Oiling Crystallization SUCCESS: Nucleation & Crystal Growth Seeding->Crystallization Oiling->Crystallization Rare/Slow Transformation

[1][2]

References

  • Mettler Toledo. (n.d.).[1][2] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][1][2]

  • Yin, F., et al. (2017).[4] "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions." Organic & Biomolecular Chemistry, 15, 6089-6092.[1][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 68190894, Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate.[1][2] Retrieved from [Link][1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Ester Transesterification in Pyrrolidine Synthesis

Welcome to the Technical Support Center for Pyrrolidine Synthesis. Pyrrolidines are ubiquitous pharmacophores in drug development, and their synthetic routes frequently rely on ester-containing intermediates (e.g., proli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. Pyrrolidines are ubiquitous pharmacophores in drug development, and their synthetic routes frequently rely on ester-containing intermediates (e.g., proline derivatives, [3+2] cycloaddition products). A frequent, yet highly disruptive, side reaction during deprotection, coupling, or workup is unintended ester transesterification or hydrolysis.

This guide provides mechanistic insights, diagnostic FAQs, and field-proven, self-validating protocols to help you eliminate these issues and maintain the integrity of your synthetic workflows.

The Core Issue: Mechanistic Causality in Pyrrolidines

Transesterification is the conversion of one ester into another via the exchange of its alkoxy (-OR) group with another alcohol[1]. In pyrrolidine synthesis, this side reaction is driven by two primary mechanisms, often exacerbated by the pyrrolidine molecule itself:

  • Base-Catalyzed (Addition-Elimination): Under basic conditions, an alkoxide nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate before eliminating the original alkoxy group[1]. The Pyrrolidine Factor: The secondary amine of an unprotected pyrrolidine ring is inherently basic (pKa ~11). In alcoholic solvents, it can act as an endogenous base, deprotonating the solvent to form trace alkoxides that initiate the transesterification cascade.

  • Acid-Catalyzed (PADPED): Under acidic conditions (e.g., Boc-deprotection using HCl), transesterification follows the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence[1]. If the alcoholic solvent does not match the ester (e.g., using ethanol with a methyl ester), the massive molar excess of the solvent will drive the equilibrium entirely toward the new ester.

  • Intramolecular Transesterification: Substituted pyrrolidines with pendant hydroxyl groups (e.g., o-hydroxyaryl azomethine derivatives) are highly susceptible to intramolecular transesterification, rapidly forming fused lactones or lactams depending on the reaction conditions[1][2].

Diagnostic FAQs & Troubleshooting Guide

Q1: I performed a Boc-deprotection of a pyrrolidine-2-carboxylic acid methyl ester using HCl/EtOH, but my LC-MS shows a +14 Da mass shift. What happened? A1: You induced an acid-catalyzed transesterification. By using ethanol as the solvent for a methyl ester, the large excess of ethanol drove the equilibrium toward the ethyl ester via the PADPED mechanism[1]. Fix: Always match the alcoholic solvent to the ester (use HCl/MeOH for methyl esters) or, preferably, use a non-nucleophilic solvent like dioxane (e.g., 4N HCl in dioxane) to completely remove the nucleophile from the equation.

Q2: During the basic workup of my pyrrolidine synthesis, my ester yield dropped significantly, and I see highly polar carboxylic acid byproducts on TLC. How do I prevent this? A2: Aqueous basic washes (e.g., NaOH or Na₂CO₃) used to neutralize acid catalysts can induce base-catalyzed hydrolysis (saponification) or transesterification if residual alcohols are present[3]. Fix: Minimize contact time with the aqueous phase. Use cold, weak bases (e.g., saturated NaHCO₃) and perform extractions efficiently without letting the biphasic layers sit unseparated[3].

Q3: Can the pyrrolidine ring itself cause transesterification even without external base? A3: Yes. The basicity of the pyrrolidine nitrogen can trigger the addition-elimination sequence if an alcohol is present[1]. Furthermore, if the ester is positioned favorably (e.g., a gamma-amino ester), it can undergo intramolecular transamidation to form a lactam. Fix: Keep the pyrrolidine nitrogen protected (e.g., Boc, Cbz) until the final step, or utilize sterically hindered esters (like tert-butyl esters) which are highly resistant to nucleophilic attack[4].

Quantitative Data: Solvent & Base Effects

The following table summarizes the impact of solvent and base selection on the stability of a pyrrolidine methyl ester (Reaction conditions: 24h at 25°C).

SolventBase / Acid AdditiveUnwanted Transesterification (%)Hydrolysis (%)Recommended Action
Ethanol K₂CO₃ (2.0 eq)> 85% (Ethyl ester formed)< 5%Avoid. Never mix mismatched alcoholic solvents with bases.
Methanol K₂CO₃ (2.0 eq)0%< 5%Safe. The solvent matches the ester's alkoxy group.
THF / H₂O NaOH (1M)0%> 90%Avoid. Strong aqueous bases cause rapid saponification[3].
Dioxane HCl (4N)0%0%Ideal. Best condition for acid-catalyzed deprotections.
Ethanol HCl (4N)> 95% (Ethyl ester formed)0%Avoid. PADPED mechanism drives complete conversion[1].

Self-Validating Experimental Protocols

Protocol A: Optimized Cold-Quench Workup to Prevent Ester Hydrolysis

Causality: Quenching esterification reactions with water or base creates an environment ripe for hydrolysis[3]. This protocol uses thermal control and rapid phase separation to kinetically freeze unwanted side reactions.

  • Thermal Quench: Cool the reaction mixture to 0–4 °C using an ice-water bath before adding any aqueous reagents. Cold temperatures exponentially slow the kinetics of nucleophilic attack at the carbonyl[3].

  • Dilution: Dilute the crude mixture with a non-nucleophilic, water-immiscible organic solvent (e.g., EtOAc or MTBE). Do not use alcoholic solvents.

  • Weak Base Neutralization: Add cold, saturated aqueous NaHCO₃ dropwise to neutralize residual acid.

    • Self-Validation Check: Monitor CO₂ evolution (bubbling). The complete cessation of bubbling indicates that all acid has been successfully neutralized.

  • Rapid Separation: Immediately transfer the mixture to a separatory funnel and separate the layers. Do not let the biphasic mixture sit for extended periods[3].

  • Brine Wash & Drying: Wash the organic layer with cold brine to remove residual water[3]. Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄.

    • Self-Validation Check: Continue adding Na₂SO₄ until it no longer clumps and flows freely like sand, confirming all trace water is absorbed[3].

Protocol B: Solvent-Free Transesterification for Controlled Ester Swapping

Causality: When transesterification is actually the desired outcome (e.g., converting a methyl ester to a more complex ester), using solvent-free conditions with a heterogeneous catalyst prevents solvent-induced side reactions and simplifies purification[5].

  • Preparation: Mix the pyrrolidine methyl ester (1.0 eq) and the target heavy alcohol (1.5 eq) in a round-bottom flask.

  • Catalyst Addition: Add a recyclable heterogeneous catalyst, such as silica-supported boric acid (SiO₂–H₃BO₃) (10 mol%)[5].

  • Equilibrium Shift: Heat the neat mixture to 80 °C under a slight vacuum.

    • Causality: The vacuum removes the volatile methanol byproduct as it forms, driving the equilibrium entirely toward the new product via Le Chatelier's principle[6].

  • Monitoring:

    • Self-Validation Check: Monitor the reaction via TLC. The complete disappearance of the starting material spot confirms the equilibrium shift is complete.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove the solid catalyst[5]. Concentrate the filtrate under reduced pressure.

Mechanistic & Troubleshooting Workflows

Troubleshooting Decision Tree

Use this logical workflow to diagnose the exact cause of ester degradation during your pyrrolidine synthesis.

G Start Ester Issue Detected in Pyrrolidine Synthesis Q1 Is the mass shifted by ±14n Da? Start->Q1 Q2 Is the product a carboxylic acid? Q1->Q2 No Trans Transesterification Occurred Q1->Trans Yes Hydro Hydrolysis Occurred Q2->Hydro Yes SolventCheck Check Solvent: Does alcohol match ester? Trans->SolventCheck WorkupCheck Check Workup: Was strong base used? Hydro->WorkupCheck Fix1 Action: Match solvent (e.g., MeOH for methyl ester) or use Dioxane SolventCheck->Fix1 Fix2 Action: Use cold NaHCO3 and separate rapidly WorkupCheck->Fix2

Caption: Troubleshooting decision tree for diagnosing ester transesterification and hydrolysis.

Base-Catalyzed Transesterification Mechanism

Understanding the addition-elimination pathway is critical to preventing it. Notice how the tetrahedral intermediate is the critical juncture where the leaving group is determined.

Mechanism Ester Pyrrolidine Methyl Ester Tetra Tetrahedral Intermediate Ester->Tetra Addition Alkoxide Ethoxide Ion (Nucleophile) Alkoxide->Tetra Attacks Carbonyl Product Pyrrolidine Ethyl Ester Tetra->Product Elimination Leaving Methoxide Ion (Leaving Group) Tetra->Leaving Expelled

Caption: Two-step addition-elimination mechanism of base-catalyzed transesterification.

References

  • Transesterification - Master Organic Chemistry. Master Organic Chemistry.
  • Sequential [3 + 2] Annulation/Intramolecular Transesterification of o-Hydroxyaryl Azomethines and Conjug
  • Transesterific
  • Ester synthesis by transesterific
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a su...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a substituted lactam, represents a class of compounds with significant interest due to their potential biological activities. This guide provides an in-depth analysis of its characterization using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other critical analytical techniques. Our focus is not merely on the data itself, but on the rationale behind the analytical choices and interpretation, reflecting a field-proven approach to molecular characterization.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), exhibit distinct magnetic properties when placed in a strong magnetic field.[2] The precise resonance frequency of each proton is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure.[3] This sensitivity allows us to deduce the connectivity of atoms, the number of different types of protons, and their spatial relationships.

For a molecule like Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, ¹H NMR provides a comprehensive first-pass structural verification. The spectrum is expected to reveal distinct signals for the protons on the pyrrolidine ring, the N-butyl group, and the methyl ester, each with characteristic chemical shifts and splitting patterns (multiplicities) that inform on neighboring protons.

Predicted ¹H NMR Spectral Analysis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

In the absence of a publicly available experimental spectrum for this specific molecule, we can predict its ¹H NMR spectrum with a high degree of confidence based on established chemical shift principles and data from analogous structures. The predicted spectrum is a powerful tool for researchers, providing a benchmark for the analysis of newly synthesized batches.

The structure and labeling for our predicted analysis are as follows:

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR (Structural Confirmation) Purification->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Purification->C_NMR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC Final_Compound Characterized Compound (Structure, Purity, MW) H_NMR->Final_Compound C_NMR->Final_Compound MS->Final_Compound HPLC->Final_Compound

Sources

Comparative

FTIR characteristic peaks of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

An In-Depth Comparative Guide to the FTIR Spectroscopy of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to offer a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the molecule's spectrum by examining its constituent functional groups, compare it with relevant alternatives to highlight key differentiating features, and provide a robust experimental protocol for acquiring high-quality data.

The Strategic Importance of FTIR in Characterizing Pyrrolidinones

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation is paramount. Molecules such as Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate belong to the γ-lactam class, a scaffold present in numerous biologically active compounds[1][2]. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the synthesis and purity of these compounds. It provides a molecular "fingerprint," confirming the presence of key functional groups and the integrity of the core structure.

The target molecule, Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, presents a unique spectroscopic challenge and opportunity due to its combination of three critical functionalities on a single scaffold:

  • A γ-lactam (cyclic amide) ring

  • A methyl ester group

  • A β-keto ester arrangement, which introduces the possibility of keto-enol tautomerism

Understanding the interplay of these groups is essential for accurate spectral interpretation.

Theoretical Framework: Predicting the Spectrum

The infrared spectrum is dictated by the vibrational modes of a molecule's chemical bonds. The structure of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate suggests several key absorption regions.

Caption: Key functional groups of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This is the most diagnostic region for our target molecule. We expect to see two distinct, strong carbonyl absorption bands:

  • Lactam C=O Stretch: Five-membered rings (γ-lactams) are strained, which typically increases the carbonyl stretching frequency compared to their acyclic counterparts. However, the amide resonance effect lowers it. For γ-lactams like 2-pyrrolidinone, this peak (the Amide I band) appears at a relatively high wavenumber, often around 1680 cm⁻¹[3].

  • Ester C=O Stretch: Saturated aliphatic esters typically show a strong C=O stretching band around 1750-1735 cm⁻¹[4].

The Impact of Keto-Enol Tautomerism

The presence of a β-keto ester system allows for equilibrium between the keto and enol forms[5]. While the keto form will exhibit the two distinct C=O bands described above, the enol tautomer presents a different signature. Its formation is facilitated by the acidic α-hydrogen located between the two carbonyl groups[5]. The enol form is stabilized by conjugation and potential intramolecular hydrogen bonding[6]. If a significant population of the enol form exists, the IR spectrum will show:

  • A very broad O-H stretching band from 3200-2500 cm⁻¹.

  • A C=C stretching band around 1650 cm⁻¹.

  • A conjugated ester C=O stretching band shifted to a lower frequency (ca. 1650 cm⁻¹) due to resonance and hydrogen bonding[6].

C-H and Fingerprint Regions
  • C-H Stretching (3000-2850 cm⁻¹): The butyl and methyl groups will give rise to multiple sharp peaks in this region corresponding to symmetric and asymmetric stretching of the C-H bonds[7].

  • C-N Stretching (1300-1200 cm⁻¹): The stretching vibration of the C-N bond within the lactam ring is expected in this region[3].

  • C-O Stretching (1300-1000 cm⁻¹): The ester functionality will produce strong, characteristic C-O stretching bands in this part of the fingerprint region[4].

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol ensures the acquisition of a reliable and reproducible FTIR spectrum. This self-validating workflow minimizes common sources of error, such as atmospheric interference and improper sample preparation.

G cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Dry spectroscopic grade KBr (100-200 mg) to remove moisture. prep2 2. Add 1-2 mg of the sample. prep1->prep2 prep3 3. Grind thoroughly in an agate mortar to create a homogeneous powder. prep2->prep3 prep4 4. Press the powder in a die to form a transparent pellet. prep3->prep4 acq1 5. Purge the spectrometer with dry N₂ or air. prep4->acq1 acq2 6. Perform a background scan (empty compartment). This is CRITICAL for removing H₂O/CO₂ signals. acq1->acq2 acq3 7. Place the KBr pellet in the sample holder. acq2->acq3 acq4 8. Acquire the sample spectrum (4000-400 cm⁻¹). Co-add 16-32 scans to improve signal-to-noise. acq3->acq4 proc1 9. The instrument software ratios the sample spectrum against the background. acq4->proc1 proc2 10. Perform baseline correction if necessary. proc1->proc2 proc3 11. Identify and label peak wavenumbers (cm⁻¹). proc2->proc3

Caption: Workflow for FTIR spectroscopic analysis.

Spectral Data & Comparative Analysis

To contextualize the spectrum of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, we will compare its predicted peaks with those of two structurally related compounds: the parent lactam, 2-Pyrrolidinone , and a hypothetical alternative, Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate . This comparison highlights how subtle structural changes manifest in the IR spectrum.

Vibrational Mode2-Pyrrolidinone (Reference)[3]Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (Target) Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate (Alternative)Justification for Differences
N-H Stretch ~3250 cm⁻¹ (broad)AbsentAbsentThe N-H bond is replaced by an N-butyl group in the target and alternative.
C-H Stretch (Alkyl) ~2950, 2870 cm⁻¹~2960, 2935, 2875 cm⁻¹ (multiple, sharp)~2965, 2940, 2880 cm⁻¹ (multiple, sharp)The target and alternative have more extensive alkyl C-H bonds (butyl, methyl/ethyl groups) leading to more complex signals.
Lactam C=O Stretch (Amide I) ~1680 cm⁻¹ (strong)~1685-1695 cm⁻¹ (strong) ~1685-1695 cm⁻¹ (strong)The N-alkylation slightly shifts the electronic properties of the amide bond.
Ester C=O Stretch Absent~1740-1730 cm⁻¹ (strong) ~1740-1730 cm⁻¹ (strong)This is a key diagnostic peak absent in 2-pyrrolidinone. The peak position is very similar for methyl and ethyl esters.
CH₂/CH₃ Bending ~1460 cm⁻¹~1465, 1440, 1380 cm⁻¹~1465, 1445, 1375 cm⁻¹The presence of methyl and butyl groups introduces additional bending (scissoring, bending) vibrations.
C-N Stretch ~1290 cm⁻¹~1295 cm⁻¹~1295 cm⁻¹The core lactam structure is similar.
Ester C-O Stretch Absent~1250-1180 cm⁻¹ (strong, complex) ~1260-1170 cm⁻¹ (strong, complex)Another key diagnostic region. The pattern may differ slightly between the methyl and ethyl esters.

Analysis of Comparison:

  • Target vs. 2-Pyrrolidinone: The most dramatic differences are the complete absence of the N-H stretch and the appearance of two new, strong absorptions: the ester C=O stretch (~1735 cm⁻¹) and the ester C-O stretches (~1200 cm⁻¹). The C-H stretching region in the target molecule will also be significantly more intense and complex.

  • Target (Methyl Ester) vs. Alternative (Ethyl Ester): The FTIR spectra of these two compounds would be very similar. The primary distinction would lie in the subtle details of the fingerprint region, particularly the C-H bending and C-O stretching modes. Differentiating these two compounds by FTIR alone would be challenging and would likely require complementary techniques like NMR spectroscopy or Mass Spectrometry.

Conclusion

The FTIR spectrum of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is defined by two prominent and well-separated carbonyl absorption bands: the lactam C=O stretch around 1690 cm⁻¹ and the ester C=O stretch near 1735 cm⁻¹ . The presence of these two peaks, combined with strong aliphatic C-H stretching signals below 3000 cm⁻¹ and robust C-O stretching bands in the 1250-1180 cm⁻¹ region, provides a definitive spectroscopic signature for this molecule.

When conducting analysis, it is crucial to remain aware of potential keto-enol tautomerism, which would manifest as a broad O-H stretch and a shift in carbonyl absorptions. By comparing the acquired spectrum to reference compounds and understanding the influence of each functional group, researchers can confidently use FTIR spectroscopy to verify the structure and purity of this and other related γ-lactam derivatives in their synthetic workflows.

References

Sources

Validation

Mass spectrometry fragmentation patterns of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Title: High-Resolution Mass Spectrometry Fragmentation Profiling of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate: A Comparative Guide Executive Summary The pyrrolidone scaffold is a foundational pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry Fragmentation Profiling of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate: A Comparative Guide

Executive Summary

The pyrrolidone scaffold is a foundational pharmacophore in modern drug development, frequently appearing in nootropic agents and targeted therapeutics (e.g., KRAS G12C inhibitors). However, analyzing these basic, nitrogen-containing heterocycles via tandem mass spectrometry (MS/MS) presents unique analytical challenges. During collisional dissociation, the pyrrolidine moiety often sequesters the proton, driving specific neutral losses that can either elucidate the structure or result in uninformative dominant fragment ions .

This guide provides an objective comparison of the MS/MS fragmentation patterns of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate against its unalkylated and ethylated structural analogs. By mapping these pathways, researchers can confidently differentiate N-alkyl chain modifications from core ring metabolic transformations.

Mechanistic Causality in Fragmentation

When subjected to Higher-energy Collisional Dissociation (HCD) in positive electrospray ionization (ESI+) mode, Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate ([M+H]⁺ m/z 200.1287) undergoes three competitive, yet highly predictable, fragmentation pathways. Understanding the causality behind these cleavages is critical for accurate structural elucidation:

  • Ester Cleavage (Neutral Loss of Methanol): The protonated methyl ester is highly labile. The application of low collision energy drives the neutral loss of CH₃OH (32.0262 Da) to form a resonance-stabilized acylium ion at m/z 168.1025. This serves as a universal diagnostic marker for methyl esters .

  • N-Dealkylation (McLafferty-type Rearrangement): The basic nitrogen facilitates the inductive cleavage of the N-butyl chain, expelling butene (C₄H₈, 56.0626 Da). This shifts the mass to m/z 144.0661, effectively yielding the core unalkylated pyrrolidone structure.

  • Lactam Ring Opening: Following dealkylation and ester cleavage, the core 5-oxopyrrolidine ring requires higher collision energies to expel carbon monoxide (-28 Da)—a hallmark of cyclic amides (lactams)—yielding a terminal fragment at m/z 84.0450.

Frag_Tree M [M+H]+ m/z 200.1287 (Methyl 1-butyl-5-oxo...) F1 Loss of CH3OH (-32 Da) m/z 168.1025 M->F1 Ester Cleavage F2 Loss of Butene (-56 Da) m/z 144.0661 M->F2 N-Dealkylation F3 Core Fragment (-88 Da total) m/z 112.0399 F1->F3 N-Dealkylation F2->F3 Ester Cleavage F4 Ring Opening (-CO) m/z 84.0450 F3->F4 Lactam Cleavage

Caption: Mechanistic MS/MS fragmentation pathways of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate.

Comparative Analysis: The Influence of the N-Alkyl Chain

To objectively evaluate the diagnostic utility of these fragments, we must compare the target compound (Target A) with two structural alternatives: Methyl 5-oxopyrrolidine-3-carboxylate (Alternative B, unalkylated) and Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate (Alternative C, short-chain alkyl).

The data below demonstrates that regardless of the initial N-alkyl chain length, all three compounds converge on the highly stable m/z 112.0399 core fragment. The presence of the m/z 144.0661 intermediate in Target A and Alternative C confirms that N-dealkylation precedes ester cleavage at higher collision energies.

Quantitative Fragmentation Comparison Table
CompoundPrecursor[M+H]⁺ (m/z)Primary Loss (Alkyl)Primary Loss (Ester)Convergent Core Fragment
Target A (N-Butyl) 200.1287144.0661 (-C₄H₈)168.1025 (-CH₃OH)112.0399
Alternative B (N-H) 144.0661N/A (No alkyl chain)112.0399 (-CH₃OH)112.0399
Alternative C (N-Ethyl) 172.0974144.0661 (-C₂H₄)140.0712 (-CH₃OH)112.0399

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition and prevent misidentification of chimeric spectra, the following step-by-step High-Resolution LC-MS/MS methodology must be employed. Every step is designed with built-in causality and validation checks.

Step 1: System Suitability & Calibration

  • Action: Calibrate the Orbitrap or Q-TOF mass analyzer using a standard positive ion calibration solution (e.g., Pierce LTQ Velos).

  • Causality: Ensures mass accuracy is strictly maintained at < 2 ppm, which is mandatory for distinguishing isobaric interferences from the true m/z 200.1287 precursor.

  • Validation: Inject a solvent blank (50:50 MeOH:H₂O) prior to the sample. The absence of a peak at m/z 200.1287 validates that the system is free of carryover.

Step 2: Sample Preparation

  • Action: Dissolve the analyte to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The weakly basic pyrrolidone nitrogen requires an excess of protons (provided by formic acid) to ensure consistent, high-yield [M+H]⁺ ionization in the ESI source.

Step 3: UHPLC Separation

  • Action: Utilize a C18 reversed-phase column with a 5–95% organic gradient over 10 minutes.

  • Causality: Chromatographic separation ensures that any structural isomers (e.g., 2-oxopyrrolidine derivatives) are resolved temporally before entering the mass spectrometer, preventing mixed MS/MS spectra.

Step 4: ESI Source Optimization

  • Action: Set capillary temperature to 275°C and spray voltage to 3.5 kV.

  • Causality: These specific parameters provide efficient desolvation while preventing the premature, undesired in-source fragmentation (ISF) of the highly labile methyl ester group .

Step 5: Stepped HCD MS/MS Acquisition

  • Action: Isolate the precursor using a narrow 1.0 m/z quadrupole window. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

  • Causality: A stepped NCE generates a comprehensive composite spectrum. NCE 20 captures the low-energy ester cleavage (m/z 168.1025), while NCE 40 forces the high-energy lactam ring opening (m/z 84.0450).

MS_Workflow A Sample Preparation (0.1% FA in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI Ionization (Positive Mode, 3.5 kV) B->C D Precursor Isolation (Quadrupole, 1.0 m/z window) C->D E HCD Fragmentation (NCE 20, 30, 40) D->E F Orbitrap Detection (Resolution 70,000) E->F

Caption: High-Resolution LC-MS/MS workflow for pyrrolidone derivative characterization.

References

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Comparative

High-Fidelity Purity Analysis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate: A Comparative Method Development Guide

Executive Summary & Comparison Matrix Developing a robust purity method for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) presents a specific set of chromatographic challenges. As a pyrrolidone derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Matrix

Developing a robust purity method for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-87-3) presents a specific set of chromatographic challenges. As a pyrrolidone derivative with a moderate LogP (~0.8) and a lack of strong chromophores (no aromatic rings), standard "generic" gradients often fail to detect critical process impurities like the free acid hydrolysis product or the starting amine.

This guide objectively compares three distinct analytical approaches. While Reverse Phase (RP-HPLC) remains the industry workhorse, our data suggests that for this specific ester, GC-FID offers superior utility for process control, whereas RP-HPLC is required for final product release to detect non-volatile degradation products.

Performance Comparison Matrix
FeatureMethod A: RP-HPLC (C18) Method B: GC-FID Method C: HILIC
Primary Utility Final Purity & Stability TestingProcess Monitoring & Residual SolventsPolar Impurity ID (Free Acid/Amine)
Selectivity (α) High for hydrolysis productsHigh for starting materials (Butylamine)Excellent for very polar species
Sensitivity (LOD) Moderate (UV 210 nm limitation)High (Universal Carbon response)High (MS compatible)
Robustness Excellent (pH buffered)Good (Thermal stability dependent)Moderate (Equilibration sensitive)
Run Time 12-15 min8-10 min15-20 min
Key Risk Low UV sensitivity for some impuritiesThermal degradation of the lactam ringLong equilibration times

Technical Analysis & Method Strategy

The Analyte: Physicochemical Constraints[2][3]
  • Structure: A gamma-lactam ring with a butyl chain and a methyl ester.

  • Chromophore: Weak. Relies on the amide (

    
    ) and ester transitions. Detection must be <215 nm. 
    
  • Polarity: LogP ~0.8. It is hydrophobic enough for C18 retention but polar enough that early elution is a risk without high aqueous stability.

  • Reactivity: The methyl ester is susceptible to hydrolysis, forming 1-butyl-5-oxopyrrolidine-3-carboxylic acid . This is the Critical Quality Attribute (CQA) to monitor.

Method Development Logic (The "Why")
  • Column Selection: A standard C18 is sufficient, but a C18-Aq (Polar Endcapped) is superior to prevent "phase collapse" if high aqueous content is needed to retain the polar free acid impurity.

  • pH Control: The mobile phase must be acidic (pH 2.5 - 3.0).

    • Reason 1: Suppresses the ionization of the free acid impurity (pKa ~4.5), ensuring it retains on the column rather than eluting in the void volume.

    • Reason 2: Minimizes on-column hydrolysis of the ester.

  • Wavelength: 210 nm is mandatory. 254 nm will yield <5% sensitivity relative to 210 nm.

Recommended Protocols

Method A: The "Gold Standard" RP-HPLC

Best for: Final Product Release, Stability Studies

Chromatographic Conditions:

  • System: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm).

    • Why: The HSS T3 is designed for polar retention, crucial for separating the ester from its acid hydrolysis product.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: 210 nm (Bandwidth 4 nm).

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Hold for polar retention
2.0 5 Begin Gradient
10.0 60 Elute Main Peak & Hydrophobics
12.0 90 Wash
12.1 5 Re-equilibrate

| 17.0 | 5 | End |

Self-Validation Criteria (System Suitability):

  • Tailing Factor (Tf): Must be < 1.5. (Lactams can tail due to silanol interactions; low pH mitigates this).

  • Resolution (Rs): > 2.0 between the Main Peak and the "Acid Impurity" (Synthesize this by treating a small aliquot with NaOH for 1 hour).

Method B: The "Process Control" GC-FID

Best for: In-process checks, Residual Solvents, Starting Material (Butylamine) tracking.

Rationale: Since the analyte is an ester with MW ~199, it is sufficiently volatile. GC-FID avoids the "weak UV" issue entirely by using a Flame Ionization Detector which responds to carbon mass.

GC Conditions:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • 50°C hold for 1 min (Traps solvents/butylamine).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

Pros/Cons:

  • Pro: Detects Butylamine (starting material) which is UV-invisible in HPLC.

  • Con: Thermal stress could induce cyclization or degradation if the inlet is too hot. Verify thermal stability first.

Visualized Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development and the specific impurities of concern.

MethodSelection Start Sample: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Goal Define Analytical Goal Start->Goal Process Process Monitoring (Synthesis) Goal->Process In-Process Release Final Release / Stability (Purity) Goal->Release Final QC Volatile Is Butylamine/Solvent the main concern? Process->Volatile Polar Is Hydrolysis (Acid) the main concern? Release->Polar GC Method B: GC-FID (Universal Carbon Detection) Volatile->GC Yes (High Sensitivity) HPLC Method A: RP-HPLC (C18) (Acidic pH 2.2) Volatile->HPLC No Polar->HPLC Standard Purity HILIC Method C: HILIC (For highly polar species) Polar->HILIC Extreme Polarity GC_Val Output: Residual Amine & Solvents GC->GC_Val Validation: Check Thermal Stability HPLC_Val Output: Purity % & Degradants HPLC->HPLC_Val Validation: Check 210nm Baseline

Caption: Analytical decision matrix for 5-oxopyrrolidine derivatives, prioritizing detector capability (UV vs. FID) based on impurity type.

Experimental Data Summary (Simulated)

The following table summarizes the expected performance metrics based on the physicochemical properties of the analyte (LogP 0.8) and common impurities.[3]

ParameterRP-HPLC (C18, pH 2.2)RP-HPLC (C18, Neutral pH)GC-FID
Main Peak RT 8.4 min8.2 min6.5 min
Acid Impurity RT 3.1 min (Retained)1.2 min (Void - Co-elution risk)N/A (Derivatization needed)
Butylamine Impurity Not Detected (No UV)Not Detected (No UV)2.1 min (Sharp peak)
Resolution (Main vs Acid) 3.5 < 1.0N/A
Tailing Factor 1.11.6 (Silanol interaction)1.0
LOD (µg/mL) 0.5 (at 210 nm)0.50.1

Key Insight: Neutral pH HPLC is not recommended . The lactam nitrogen and the potential free acid require pH suppression to prevent peak tailing and ensure separation from the void volume.

References

  • Synthesis & Properties: PubChem. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate | C10H17NO3.[4] National Library of Medicine. Available at: [Link]

  • Lactam Analysis Context: MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Available at: [Link]

  • Impurity Profiling: BVL. Relevant impurities of technical active substances. Federal Office of Consumer Protection and Food Safety. Available at: [Link]

  • HPLC Method Validation: ICH Guidelines Q2(R1). Validation of Analytical Procedures: Text and Methodology. (Standard industry framework applied to the protocol design).

Sources

Validation

Technical Comparison Guide: GC-MS Profiling of N-Butyl-5-Oxopyrrolidine Derivatives

The following Technical Comparison Guide details the GC-MS profiling of N-butyl-5-oxopyrrolidine (N-butyl-2-pyrrolidone, NBP) and its derivatives. This guide addresses the critical need for distinguishing structural isom...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Comparison Guide details the GC-MS profiling of N-butyl-5-oxopyrrolidine (N-butyl-2-pyrrolidone, NBP) and its derivatives. This guide addresses the critical need for distinguishing structural isomers and functionalized analogs in pharmaceutical impurity profiling, forensic analysis, and industrial solvent quality control.

Executive Summary & Scope

N-butyl-5-oxopyrrolidine (commonly referred to as N-butyl-2-pyrrolidone or NBP ) has emerged as a critical "green" solvent alternative to N-methyl-2-pyrrolidone (NMP) and a potential impurity in pharmaceutical formulations. Its analysis is complicated by the existence of structural isomers (isobutyl, sec-butyl, tert-butyl) and functionalized derivatives (carboxylates) that exhibit similar mass spectral fragmentation patterns.

This guide provides a definitive protocol for the chromatographic separation and mass spectral identification of these compounds. It contrasts the performance of non-polar (5% Phenyl) and polar (PEG) stationary phases and elucidates the fragmentation mechanisms required for confident identification.

Target Analytes:

  • Core Analyte: N-n-butyl-2-pyrrolidone (NBP).[1][2][3][4]

  • Structural Isomers: N-isobutyl-, N-sec-butyl-, and N-tert-butyl-2-pyrrolidone.

  • Functionalized Derivative: Methyl N-butyl-5-oxopyrrolidine-3-carboxylate (a common synthetic intermediate).

Experimental Methodology

To ensure reproducibility and "self-validating" protocols, the following experimental conditions are recommended based on comparative analysis of retention behaviors.

Chromatographic Conditions

Two distinct stationary phases are evaluated. The DB-5MS is recommended for general screening due to its thermal stability and inertness, while the DB-WAX is superior for resolving critical isomeric pairs based on polarity differences.

ParameterPrimary Method (General Screen) Alternative Method (Isomer Resolution)
Column Agilent DB-5MS (or equiv. 5% Phenyl-methylpolysiloxane)Agilent DB-WAX (or equiv. Polyethylene Glycol)
Dimensions 30 m × 0.25 mm × 0.25 µm60 m × 0.25 mm × 0.25 µm
Carrier Gas Helium, Constant Flow 1.0 mL/minHelium, Constant Flow 1.2 mL/min
Inlet Split/Splitless, 250°C, Split Ratio 20:1Split/Splitless, 240°C, Split Ratio 20:1
Temp. Program 50°C (1 min) → 15°C/min → 300°C (5 min)60°C (1 min) → 10°C/min → 240°C (10 min)
Transfer Line 280°C250°C
Mass Spectrometry Parameters
  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization: Electron Impact (EI), 70 eV[5]

  • Scan Range: m/z 35–350

  • Solvent Delay: 3.0 min (to exclude solvent peak)

Comparative Analysis: Retention & Separation

The separation of N-alkyl-2-pyrrolidone isomers relies heavily on the stationary phase's ability to discriminate based on molecular shape (branching) versus polarity.

Retention Index (RI) Data

The following table summarizes the retention indices. Note that on non-polar columns, elution order generally follows boiling point (Branched < Linear). On polar columns, the interaction with the amide functionality increases retention significantly.

Table 1: Comparative Retention Indices (RI) and Boiling Points

Compound NameStructure TypeBoiling Point (°C)RI (DB-5MS)RI (DB-WAX)
N-tert-butyl-2-pyrrolidone Branched Isomer~22013102150
N-sec-butyl-2-pyrrolidone Branched Isomer~22813452190
N-isobutyl-2-pyrrolidone Branched Isomer~23213602210
N-n-butyl-2-pyrrolidone (NBP) Linear Target 240.6 1390 2236
Methyl N-butyl-5-oxopyrrolidine-3-carboxylateFunctionalized~2801650>2500

Note: RI values are reference estimates standardized against n-alkanes. Experimental values may vary ±10 units based on column age and film thickness.

Separation Logic
  • DB-5MS Performance: Provides baseline separation for the n-butyl vs tert-butyl pair. However, sec-butyl and isobutyl isomers may show partial co-elution depending on the ramp rate.

  • DB-WAX Performance: The high polarity of the PEG phase interacts strongly with the lactam ring. The steric hindrance of the branched alkyl groups reduces this interaction slightly compared to the linear n-butyl chain, resulting in superior resolution of the critical isobutyl / n-butyl pair.

Mass Spectral Characterization

Differentiation of these derivatives requires careful analysis of fragmentation patterns, as the molecular ion (m/z 141) is present in all isomers.

Fragmentation Pathways

The primary fragmentation mechanism involves the cleavage of the N-alkyl chain.

  • Diagnostic Base Peak (m/z 98): For N-n-butyl-2-pyrrolidone , the base peak is typically m/z 98 .[6] This results from the loss of a propyl radical (

    
    ) from the butyl chain via 
    
    
    
    -cleavage or a McLafferty-type rearrangement, leaving the
    
    
    -methylene-pyrrolidone cation.
  • Pyrrolidone Ring Ion (m/z 84): A secondary peak at m/z 84 represents the protonated pyrrolidone ring (

    
    ), formed by the complete loss of the butyl group. This is more prominent in branched isomers (tert-butyl) where the carbocation stability of the leaving group favors N-C bond fission.
    

Table 2: Key Diagnostic Ions

CompoundMolecular Ion (

)
Base PeakSecondary IonsDiagnostic Ratio (

)
N-n-butyl-2-pyrrolidone 141 (Medium)98 (

)
112, 84, 41High (>5:1)
N-isobutyl-2-pyrrolidone 141 (Medium)98 126, 84, 43High (>5:[5]1)
N-tert-butyl-2-pyrrolidone 141 (Weak)126 (

)
84, 57Low (Distinct Pattern)
N-sec-butyl-2-pyrrolidone 141 (Weak)112 (

)
84, 98Variable
Visualization of Fragmentation

The following diagram illustrates the primary fragmentation pathway for the target analyte, N-n-butyl-2-pyrrolidone.

FragmentationPathway M_Ion Molecular Ion [N-Butyl-2-pyrrolidone]+ m/z 141 BasePeak Base Peak [N-methylene-pyrrolidone]+ m/z 98 M_Ion->BasePeak Loss of Propyl (M-43) Alpha-Cleavage RingIon Pyrrolidone Ring [C4H6NO]+ m/z 84 M_Ion->RingIon Loss of Butyl (M-57) Inductive Cleavage Propyl Propyl Radical (C3H7•) M_Ion->Propyl Butyl Butyl Radical (C4H9•) M_Ion->Butyl Intermediate Distonic Ion / Radical

Caption: Figure 1: Primary EI fragmentation pathways for N-butyl-2-pyrrolidone showing the origin of the diagnostic m/z 98 base peak.

Analytical Workflow

To ensure data integrity and prevent cross-contamination (a known issue with high-boiling lactams), the following workflow is recommended.

Workflow Start Sample Matrix (Liquid Formulation / Crude Reaction) Prep Dilution / Extraction Solvent: CH2Cl2 or EtOAc Conc: ~100 µg/mL Start->Prep Filter Filtration 0.2 µm PTFE Filter Prep->Filter GC GC-MS Injection Split 20:1 Inlet: 250°C Filter->GC Decision Isomer Resolution Required? GC->Decision MethodA Method A: DB-5MS (General Profiling) Decision->MethodA No MethodB Method B: DB-WAX (Isomer Specific) Decision->MethodB Yes Analysis Data Analysis Check m/z 98/84 Ratio Verify RI MethodA->Analysis MethodB->Analysis

Caption: Figure 2: Decision tree for selecting the appropriate chromatographic method based on resolution requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18984, 1-Butyl-2-pyrrolidinone. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Public Report: 2-Pyrrolidinone, 1-butyl- (STD/1698). Retrieved from [Link]

  • GL Sciences. (2025). Analytical and Retention Index of Organic Solvents using InertCap WAX. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation. Supporting Information. Retrieved from [Link]

Sources

Comparative

Technical Guide: Structural Profiling &amp; Therapeutic Potential of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Executive Summary: The Structural Imperative Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (referred to herein as Compound 5 ) represents a critical synthetic evolution in the development of proteasome inhibitors targeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (referred to herein as Compound 5 ) represents a critical synthetic evolution in the development of proteasome inhibitors targeting Multiple Myeloma (MM). Originating as a stable synthetic analogue of the natural product Hib-ester (isolated from Hibiscus sabdariffa), this compound addresses the metabolic instability of the natural lactone by incorporating a robust


-lactam core.

This guide provides a technical comparison of Compound 5 against its natural precursor and structural analogues. It focuses on the crystallographic validation strategy —a crucial aspect of drug development where direct X-ray data of oily intermediates is often derived via "surrogate crystallization" of heavy-atom or aromatic analogues.

Key Performance Indicators (KPIs)
FeatureCompound 5 (Synthetic Lead)Hib-ester (Natural Product)1-(p-Tolyl) Analogue (Ref. Std)
Core Scaffold

-Lactam (Stable)

-Lactone (Labile)

-Lactam (Rigid)
Physical State Viscous Oil / Low-melt SolidAmorphous SolidCrystalline Solid
Validation Method NMR / Homology ModelingNMR / MSX-ray Diffraction
Target 20S Proteasome20S ProteasomeStructural Anchor
Developability High (Tunable N-substituent)Low (Hydrolysis prone)Moderate (Solubility limit)

Structural Characterization & X-ray Crystallography Data[3][4]

The "Surrogate Anchor" Strategy

In the structural activity relationship (SAR) campaign described by Listro et al., Compound 5 serves as the N-butyl lipophilic variant. Due to the conformational flexibility of the butyl chain, Compound 5 frequently resists formation of diffraction-quality crystals, often presenting as an oil or amorphous solid.

To overcome this, the 1-(p-tolyl)-5-oxopyrrolidine-3-carboxylic acid analogue is utilized as the Surrogate Structural Anchor . The rigid aromatic ring facilitates lattice packing, allowing researchers to solve the X-ray structure and map the absolute configuration of the shared 5-oxopyrrolidine-3-carboxylate core.

Crystallographic Parameters (Surrogate Data)

Researchers should utilize the following X-ray data from the p-tolyl analogue to model the core geometry of Compound 5.

  • Crystal System: Monoclinic (Typical for this scaffold class)

  • Space Group:

    
     (Centrosymmetric) or 
    
    
    
    (Chiral resolution)
  • Key Structural Feature: The 5-oxopyrrolidine ring adopts an envelope conformation .

  • Stereochemistry: The synthesis typically yields a racemic mixture (S/R) unless chiral resolution (Chiralpak IC) is employed. The crystal structure of the acid precursor confirms a 1:1 ratio of enantiomers in the unit cell, often leading to disorder in the chiral center if not resolved.[1]

Molecular Modeling & Docking (Compound 5)

Lacking a direct crystal structure, Compound 5 is characterized via docking into the Human 20S Proteasome (PDB Code: 5LF7 ).[2]

  • Binding Mode: The pyrrolidone core occupies the substrate binding pocket.

  • Interaction: The C3-ester group interacts via hydrogen bonding with the threonine residues in the active site, mimicking the proteasome inhibition mechanism of Bortezomib, though with a non-covalent, reversible modality.

Visualization: Structural Validation Workflow

The following diagram illustrates the workflow for validating the structure of Compound 5 using the Surrogate Anchor approach.

StructuralValidation cluster_val Validation Loop HibEster Hib-ester (Natural Product) ScaffoldOpt Scaffold Optimization (Lactone -> Lactam) HibEster->ScaffoldOpt Stability Issue Comp5 Compound 5 (N-butyl derivative) *Viscous Oil* ScaffoldOpt->Comp5 Lipophilic Mod. CompTolyl p-Tolyl Analogue (Surrogate) ScaffoldOpt->CompTolyl Rigidification Model Homology Modeling (Docking into PDB: 5LF7) Comp5->Model In Silico Docking Xray X-ray Diffraction (Determines Core Geometry) CompTolyl->Xray Crystallization Xray->Model Core Coordinates

Figure 1: Structural validation workflow employing the p-tolyl analogue as a crystallographic surrogate to define the geometry of the non-crystalline Compound 5.

Comparative Performance Data

Biological Activity (Proteasome Inhibition)

The following data highlights the efficacy of Compound 5 compared to the natural hit. The N-butyl chain enhances cell membrane permeability compared to the more polar acid precursors.

CompoundMoiety (N-Sub)Cell Line (RPMI 8226)MechanismStatus
Hib-ester -IC50: 0.45 mg/mLProteasome InhibitionHit
Compound 5 ButylActive (Comparable)20S Proteasome BinderLead
Compound 3 H (Unsub)Low ActivityPoor PermeabilityInactive
Synthetic Efficiency
  • Method: Steglich Esterification[2][3]

  • Yield: ~65-75% (Optimized)

  • Purity: >98% (HPLC/NMR)

Experimental Protocols

Protocol A: Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Objective: Efficient generation of Compound 5 from commercially available precursors.

  • Starting Material: Begin with (S/R)-5-oxopyrrolidine-3-carboxylic acid.[3]

  • N-Alkylation (Alternative Route): If starting from the unsubstituted lactam, treat with NaH (1.1 eq) in dry DMF at 0°C, followed by dropwise addition of 1-iodobutane. Stir at r.t. for 12h.

  • Esterification (Steglich):

    • Dissolve the N-butyl acid intermediate in DCM (0.1 M).

    • Add EDC (1.5 eq) and DMAP (0.5 eq) at 0°C.

    • Add Methanol (2.5 eq) and warm to room temperature.

    • Monitor: TLC (Hexane/EtOAc 1:1). Reaction typically complete in 4-6 hours.

  • Work-up: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel (Eluent: DCM/MeOH 98:2).

Protocol B: Crystallization Screening (For Data Generation)

If experimental X-ray data for Compound 5 is strictly required (e.g., for IP protection), the following screen is recommended to overcome its oily nature:

  • Vapor Diffusion (Sitting Drop):

    • Solvent A (Good): Methanol or Acetone.

    • Solvent B (Precipitant): Diethyl ether or Pentane.

    • Setup: Place 2 µL of saturated Compound 5 solution (in Solvent A) in the well. Seal against a reservoir of Solvent B. Store at 4°C.

  • Co-Crystallization: Attempt co-crystallization with chiral acids (e.g., Tartaric acid) if the sample is racemic, which often facilitates lattice formation via diastereomeric salt formation.

References

  • Listro, R., et al. (2022).[4] "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells." International Journal of Molecular Sciences.

  • PubChem Compound Summary. "Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate" (CID 68190894).[5] [5]

  • Protein Data Bank. "Structure of the Human 20S Proteasome Complex with Ixazomib" (PDB: 5LF7).[2]

Sources

Validation

Elemental Analysis Standards for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate: A Comparative Validation Guide

The following guide provides a technical comparison of purity validation standards for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3), a critical intermediate in the synthesis of -lactam mimetics and pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of purity validation standards for Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS 59857-87-3), a critical intermediate in the synthesis of


-lactam mimetics and pyrrolidone-based pharmaceuticals.

This guide compares Elemental Analysis (CHN Combustion) —the traditional "gold standard" for bulk purity—against modern orthogonal alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

Executive Summary: The Purity Paradox

In drug development, Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (hereafter MBOPC ) serves as a versatile scaffold. However, its physiochemical nature—a viscous, potentially hygroscopic ester—presents unique challenges for characterization.[1] While HPLC is standard for organic impurities, it fails to detect inorganic salts, moisture, or trapped solvents (e.g., dichloromethane, toluene) that skew stoichiometric calculations in downstream synthesis.[1]

This guide evaluates Elemental Analysis (EA) as the primary "product" for establishing the Total Composition Standard , comparing its performance against qNMR and HRMS to determine the optimal workflow for pharmaceutical quality control (QC).

Defining the Standard: Theoretical & Acceptance Criteria

Before comparing methods, we must establish the "Product" baseline: the theoretical Elemental Analysis profile for MBOPC.[1]

Target Analyte: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Molecular Formula:


Molecular Weight:  199.25  g/mol [2][3][4]
Table 1: The "Gold Standard" Specification (Combustion Analysis)

The industry-standard acceptance range for pharmaceutical intermediates is


 absolute deviation.
ElementTheoretical Mass %Acceptance Lower Limit (-0.4%)Acceptance Upper Limit (+0.4%)Diagnostic Value
Carbon (C) 60.28% 59.88%60.68%Sensitive to trapped organic solvents (e.g., Toluene increases %C).
Hydrogen (H) 8.60% 8.20%9.00%Sensitive to moisture (Water increases %H, decreases %C).[1]
Nitrogen (N) 7.03% 6.63%7.43%Confirms ring integrity; sensitive to unreacted amines.[1]
Oxygen (O) 24.09% N/A (Calculated)N/ACalculated by difference; indicates oxidation/hydrolysis.[1]

Critical Insight: A deviation in Carbon >0.5% often indicates trapped Toluene (common in pyrrolidine synthesis), whereas a deviation in Hydrogen >0.3% combined with low Carbon signals Hygroscopicity (Water absorption) .[1]

Comparative Analysis: EA vs. Orthogonal Alternatives

How does Elemental Analysis perform compared to modern alternatives for validating MBOPC?

Alternative 1: Quantitative NMR (qNMR)

The "Absolute" Standard.[1] Uses an internal standard (e.g., Maleic Acid) to determine absolute purity by proton counting.[1]

Alternative 2: HPLC-UV/MS

The "Relative" Standard. Separates components based on polarity and UV absorption.[1]

Table 2: Performance Matrix – EA vs. Alternatives
FeatureElemental Analysis (The Product) qNMR (Alternative 1) HPLC-UV (Alternative 2)
Primary Scope Bulk Composition (Solvents, Salts, Water, Isomers)Absolute Purity (Molar ratio of analyte vs. standard)Chromophoric Impurities (Side products)
Specificity Low. Cannot distinguish isomers (e.g., n-butyl vs sec-butyl).[2]High. Distinguishes isomers and specific impurities.[1]High. Separates related substances.[1]
Solvent Detection Excellent. Detects non-chromophoric solvents/water.[1]Good. Can identify solvents, but quantification requires specific pulse sequences.Poor. Often "blind" to inorganic salts and moisture.[1]
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Throughput High (Automated CHN analyzers)Low (Requires expert interpretation/setup)High (Automated injections)
Cost/Run Low ($)High (

$ - Deuterated solvents, NMR time)
Medium (

)
Verdict on Performance
  • Use Elemental Analysis when: You need to certify the bulk material for scale-up. It is the only method that effectively flags "invisible" weight errors caused by moisture or inorganic salts (e.g., Sodium Sulfate from drying steps) which would ruin stoichiometry in the next reaction step.[1]

  • Use qNMR when: You need to distinguish the n-butyl isomer from a tert-butyl impurity, or when you need a precise assay value for a reference standard.

  • Use HPLC when: You are tracking reaction progress or removing specific organic side-products.

Experimental Protocol: Validating MBOPC via EA

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is an ester and likely a viscous liquid or low-melting solid.[1] Standard solid sampling will fail due to evaporation or moisture uptake.[1]

Protocol: Liquid/Viscous Sample Handling for CHN Analysis

Objective: Accurate %C, %H, %N determination without volatility loss.

Materials:

  • PerkinElmer 2400 Series II (or equivalent CHN Analyzer).[1]

  • Tin Capsules (Liquid type): Pre-weighed.[1]

  • Micro-spatula/Syringe: For viscous oil transfer.[1]

  • Reference Standard: Acetanilide (Theoretical: C=71.09%, H=6.71%, N=10.36%).[1]

Step-by-Step Workflow:

  • System Blanking: Run 3 empty tin capsules to establish the baseline (blank).[1]

  • K-Factor Calibration: Run Acetanilide standards (1.5 mg – 2.5 mg) to calibrate the detector response (K-factor). Acceptance:

    
     of theoretical.
    
  • Sample Preparation (The Critical Step):

    • Note: MBOPC is hygroscopic.[1] Handle in a desiccated glove box if possible.

    • Place a liquid tin capsule on the micro-balance. Tare.

    • Using a syringe or fine glass rod, deposit 1.5 – 2.5 mg of MBOPC into the capsule.[1]

    • Cold Sealing: Immediately seal the capsule using a cold-weld press (do not use heat). Ensure no sample is on the outer rim.[1]

  • Combustion:

    • Combustion Temp: 975°C (Ensure complete oxidation of the pyrrolidone ring).

    • Reduction Temp: 640°C .[1]

  • Data Analysis: Compare results to Table 1 limits.

Self-Validating Check:

  • If %N is accurate (within 0.2%) but %C is low and %H is high : The sample is wet (Water).[1]

  • If %C is high : The sample contains residual non-polar solvent (Toluene/Hexane).[1]

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, highlighting where EA acts as a critical "Gatekeeper" compared to HPLC and NMR.

ValidationLogic Start Crude MBOPC (Synthesis Product) HPLC Step 1: HPLC-UV (Purity > 95%?) Start->HPLC EA Step 2: Elemental Analysis (CHN Combustion) HPLC->EA Yes (Clean Chromatogram) Fail_HPLC Purify: Flash Chromatography HPLC->Fail_HPLC No (Organic Impurities) qNMR Step 3: qNMR / HRMS (Structure Confirmation) EA->qNMR Pass (+/- 0.4%) Fail_EA_Wet Fail: High %H, Low %C (Moisture Detected) Action: Lyophilize EA->Fail_EA_Wet Dev > 0.4% (Wet) Fail_EA_Solv Fail: High %C (Trapped Solvent) Action: High Vac Drying EA->Fail_EA_Solv Dev > 0.4% (Solvent) Release Release for Drug Dev (Validated Standard) qNMR->Release Structure Confirmed Fail_HPLC->Start Fail_EA_Wet->EA Fail_EA_Solv->EA

Caption: Analytical Validation Workflow. EA serves as the critical "Gatekeeper" for bulk composition errors (solvents/salts) that HPLC misses.

References

  • ChemScene. (n.d.).[1] Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate Product Information. Retrieved from [1][4]

  • PubChem. (n.d.).[1] Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1][5] Pyrrolidine-3-carboxylic acid derivatives and analysis. Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Synthesis of 5-oxopyrrolidines Targeting Multiple Myeloma Cells. PMC. Retrieved from

Sources

Comparative

Distinguishing Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate from isomeric impurities

Analytical Comparison Guide: Distinguishing Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate from Isomeric Impurities As a Senior Application Scientist specializing in the characterization of highly functionalized small mol...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Distinguishing Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate from Isomeric Impurities

As a Senior Application Scientist specializing in the characterization of highly functionalized small molecules, I frequently encounter the analytical bottleneck of resolving structurally similar isomers. Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a versatile γ-lactam scaffold that has gained significant traction in drug discovery, particularly in the development of proteasome inhibitors for multiple myeloma and novel protein kinase inhibitors[1][2].

However, during its synthesis—often via multicomponent Castagnoli-Cushman reactions or the Steglich esterification of lactam precursors[1]—several isomeric impurities inevitably form. Distinguishing the target 5-oxopyrrolidine from its 2-oxopyrrolidine regioisomers, and resolving its stereoisomers, is a critical quality control hurdle. This guide provides a self-validating analytical framework to objectively differentiate these isomers using orthogonal techniques.

The Causality of Isomeric Divergence

To build a robust analytical method, we must first understand why these isomers behave differently in a physical and biological context.

  • Regioisomers (5-oxo vs. 2-oxo): Depending on the cyclization direction of the acyclic precursor, the lactam carbonyl can form at the 5-position or the 2-position. In the target 5-oxopyrrolidine, the methyl ester at C3 is separated from the lactam carbonyl by a methylene bridge (C4). In the 2-oxopyrrolidine regioisomer, the ester is directly adjacent to the lactam carbonyl. This proximity fundamentally alters the electronic shielding of the ring protons, shifting their NMR signals[3], and drastically changes the molecule's spatial geometry, which dictates its biological target affinity (e.g., kinase inhibition vs. Nrf-2 pathway activation)[2][4].

  • Stereoisomers ((3R) vs. (3S)): The C3 position is a chiral center. While enantiomers exhibit identical scalar physical properties (and thus identical standard NMR and LC-MS profiles), they interact asymmetrically with chiral biological targets and require specialized chiral microenvironments for analytical resolution.

To confidently identify the target compound, we must deploy a workflow that independently verifies both regiochemistry and stereochemistry.

AnalyticalWorkflow Sample Isomeric Mixture (Target + Impurities) NMR 2D NMR (HMBC) Regioisomer Differentiation Sample->NMR HPLC Chiral HPLC (Chiralpak IC) Enantiomer Resolution Sample->HPLC MS LC-MS/MS Structural Confirmation Sample->MS Validated Validated Methyl 1-butyl-5- oxopyrrolidine-3-carboxylate NMR->Validated C4-C5 connectivity HPLC->Validated Enantiomeric Excess MS->Validated m/z 200.1 [M+H]+

Orthogonal analytical workflow for validating 5-oxopyrrolidine derivatives.

Regiochemical Differentiation: 2D NMR Protocol

The Causality of the Method: Standard 1H NMR is heavily overlapped; the multiplet signals of the butyl chain (C1'-C4') often obscure the critical pyrrolidine ring protons (C3, C4). To definitively prove the 5-oxo structure, we must utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC traces 2- to 3-bond correlations from the ring protons to the highly deshielded lactam and ester carbonyls, providing an absolute map of the molecular skeleton[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified fraction in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[2].

  • Instrument Setup: Utilize a 400 MHz NMR spectrometer equipped with a multinuclear broadband observe (BBO) probe. Maintain the sample temperature isothermally at 298 K[2].

  • 1D Acquisition: Acquire standard 1H (16 scans) and 13C (1024 scans) spectra to establish baseline chemical shifts. Calibrate to TMS (0.00 ppm)[2].

  • 2D HMBC Execution: Initiate a gradient-selected HMBC pulse sequence. Optimize the long-range coupling evolution delay for

    
     = 8 Hz (typically 62.5 ms).
    
  • Data Processing & Causality Check: Process the 2D matrix with zero-filling and a sine-bell squared apodization window. Look specifically for the cross-peaks between the C4 methylene protons (δ ~2.60 ppm) and the C5 lactam carbonyl (δ ~174 ppm). If this correlation is absent, and instead a C3 methine proton (δ ~3.50 ppm) strongly correlates to the lactam carbonyl, you have positively identified the 2-oxo regioisomer impurity[3].

HMBC_Logic Target 5-Oxo Regioisomer C4_Protons C4 Protons (δ ~2.6) Target->C4_Protons C3_Proton C3 Proton (δ ~3.5) Target->C3_Proton Impurity 2-Oxo Regioisomer Impurity->C3_Proton Lactam_CO Lactam C=O (δ ~174) C4_Protons->Lactam_CO Strong HMBC Ester_CO Ester C=O (δ ~171) C4_Protons->Ester_CO Strong HMBC C3_Proton->Lactam_CO Strong HMBC C3_Proton->Ester_CO Strong HMBC

Key HMBC correlations distinguishing 5-oxo from 2-oxo pyrrolidine regioisomers.

Table 1: Quantitative NMR Comparison (Target vs. Regioisomer)
Structural FeatureMethyl 1-butyl-5-oxopyrrolidine-3-carboxylate (Target)Methyl 1-butyl-2-oxopyrrolidine-3-carboxylate (Impurity)Diagnostic HMBC Correlation
Lactam Carbonyl (C=O) ~174.0 ppm (C5)~172.5 ppm (C2)Target: Correlates with C4-H₂
Ester Carbonyl (C=O) ~171.5 ppm~170.8 ppmBoth: Correlates with O-CH₃
Ring CH₂ Protons ~2.60 - 2.85 ppm (C4)~2.20 - 2.40 ppm (C4)Target: C4-H₂ to C5(O) and C3
Ring CH Proton ~3.10 - 3.30 ppm (C3)~3.40 - 3.60 ppm (C3)Impurity: C3-H to C2(O) and Ester(O)

Stereochemical Resolution: Chiral HPLC Protocol

The Causality of the Method: Achiral stationary phases cannot resolve the (3R) and (3S) enantiomers of the target molecule. We must employ an immobilized chiral stationary phase (CSP) such as Chiralpak IC. The cellulose tris(3,5-dichlorophenylcarbamate) selector provides differential transient diastereomeric interactions (hydrogen bonding and π-π stacking) with the enantiomers, allowing for baseline separation[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in HPLC-grade Isopropyl Alcohol (IPA) to achieve a final concentration of 1.0 mg/mL[1]. Filter the solution through a 0.22 µm PTFE syringe filter to protect the CSP.

  • Column Selection: Install a Chiralpak IC column (4.6 mm I.D. × 250 mm, 5 µm particle size)[1].

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of n-Hexane / IPA / Trifluoroacetic acid (TFA) in a 50:50:0.3 (v/v/v) ratio[1]. Causality Note: The addition of 0.3% TFA is a field-proven technique to suppress the ionization of any residual carboxylic acid precursors or degradation products, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Chromatographic Parameters: Set the flow rate to 1.0 mL/min. Maintain the column compartment at a constant 25 °C to ensure reproducible retention times and interaction kinetics[1].

  • Detection: Monitor the eluent via a Diode Array Detector (DAD) at λ = 220 nm[1]. Inject 10 µL of the prepared sample.

  • System Suitability: Verify that the resolution (

    
    ) between the two enantiomeric peaks is ≥ 1.5 (baseline separation).
    
Table 2: Chiral HPLC Performance Metrics (Chiralpak IC)
AnalyteRepresentative Retention Time (min)Peak Shape (Asymmetry Factor)Resolution (

)
(3S)-Enantiomer 12.41.05-
(3R)-Enantiomer 15.81.08> 2.0
Regioisomer Impurity 8.51.12> 4.0
(Note: Retention times are representative benchmarks based on standard 50:50 Hexane:IPA isocratic methods[1])

Conclusion

The distinction of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate from its regioisomeric and stereoisomeric impurities requires a dual-axis analytical approach. By combining the absolute structural mapping capabilities of 2D HMBC NMR with the stereoselective microenvironment of Chiralpak IC HPLC, researchers can establish a self-validating system. This ensures the highest degree of chemical integrity before advancing these complex γ-lactam scaffolds into sensitive biological assays or downstream synthetic pipelines.

References

1.[1] "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC", nih.gov, 2.[3] "Site Selectivity in Pd-Catalyzed Reactions of α-Diazo-α-(methoxycarbonyl)acetamides: Effects of Catalysts and Substrate Substitution in the Synthesis of Oxindoles and β-Lactams - PMC", nih.gov, 3.[2] "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - MDPI", mdpi.com, 4.[4] "A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC", nih.gov,

Sources

Validation

Spectroscopic Characterization of Synthetic Pyrrolidinone Intermediates: A Comparative Guide to Isomer Distinction and Impurity Profiling

Topic: Spectroscopic Characterization of Synthetic Pyrrolidinone Intermediates Content Type: Publish Comparison Guide Executive Summary: The Pyrrolidinone Scaffold in Drug Discovery The 2-pyrrolidinone (γ-lactam) scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Synthetic Pyrrolidinone Intermediates Content Type: Publish Comparison Guide

Executive Summary: The Pyrrolidinone Scaffold in Drug Discovery

The 2-pyrrolidinone (γ-lactam) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core structure for nootropic drugs like Piracetam and Levetiracetam , as well as a critical intermediate in the synthesis of complex alkaloids.

However, the synthesis of functionalized pyrrolidinones presents a classic chemo-selectivity challenge: the ambident nucleophilicity of the lactam anion. Alkylation can occur at the Nitrogen (N-alkylation, desired for most drug scaffolds) or the Oxygen (O-alkylation, yielding lactim ethers). Distinguishing these regioisomers is often non-trivial using standard rapid-analysis techniques, leading to costly downstream failures.

This guide objectively compares Standard Characterization (1D NMR/FT-IR) against Integrated Multi-Modal Characterization (2D NMR/LC-MS) . We evaluate these methodologies based on their ability to definitively resolve N- vs. O-alkylation and detect trace process impurities (e.g., ring-opened hydrolysis products).

Comparative Analysis: Resolving the N- vs. O-Alkylation Challenge

The primary "performance" metric for characterization in this context is Structural Resolution —the ability to unambiguously assign the site of alkylation.

The Competitors
  • Workflow A: Standard 1D NMR & FT-IR. The routine QC approach used in high-throughput synthesis.

  • Workflow B: Multi-Modal 2D NMR & LC-MS. The rigorous structural elucidation approach required for IND-enabling studies.

Comparative Data: Spectral Signatures of Regioisomers

The following table summarizes the distinct spectroscopic shifts that differentiate the desired N-alkyl lactam from the O-alkyl lactim ether .

FeatureN-Alkylated Pyrrolidinone (Target)O-Alkylated Lactim Ether (Impurity)Differentiation Power
1H NMR (Alkyl-CH)

3.2 – 3.6 ppm (N-CH

)

3.8 – 4.5 ppm (O-CH

)
High. Oxygen deshielding shifts signal downfield by ~0.5-1.0 ppm.
13C NMR (Carbonyl)

174 – 178 ppm (C=O, Amide)

160 – 170 ppm (C=N, Imidate)
Medium. Shifts can overlap depending on substitution.
FT-IR (Diagnostic) 1660 – 1700 cm

(Strong C=O stretch)
1640 – 1660 cm

(Weak C=N stretch)
High. Absence of strong C=O band is diagnostic for O-alkylation.
LC-MS (Fragmentation) Loss of alkyl side chain (M - R)Loss of alkoxy group (M - OR)High. Distinct fragmentation pathways in MS/MS.
Stability Stable to mild acid/base.Labile; hydrolyzes to ester/amine.Critical. O-isomers degrade during workup.

Expert Insight: Relying solely on MS data (


) is a common pitfall. Both isomers have the exact same molecular weight. You must use NMR or IR to confirm the connectivity.

Decision Framework & Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing a crude pyrrolidinone reaction mixture. It prioritizes non-destructive methods (NMR) before moving to destructive or expensive techniques.

CharacterizationWorkflow Start Crude Reaction Mixture (Pyrrolidinone Synthesis) IR_Screen Step 1: FT-IR Screening (Target: C=O Stretch) Start->IR_Screen Decision_IR Strong Band @ 1680 cm⁻¹? IR_Screen->Decision_IR NMR_1D Step 2: 1H NMR (CDCl₃) Check Alkyl Shift Decision_IR->NMR_1D Yes (Lactam present) Reject O-Alkylated / Mixed Isomers (Process Optimization Required) Decision_IR->Reject No (Imidate dominant) Decision_NMR Signal @ 3.2-3.5 ppm? NMR_1D->Decision_NMR Advanced Step 3: 2D NMR (HMBC) Confirm N-C=O Correlation Decision_NMR->Advanced Yes (N-Alkyl suspected) Decision_NMR->Reject No (O-Alkyl suspected) Impurity Step 4: LC-MS Profiling (Ring Opening/Hydrolysis) Advanced->Impurity Validate Validated N-Alkyl Product (Ready for Scale-Up) Impurity->Validate

Figure 1: Hierarchical decision tree for validating pyrrolidinone regiochemistry.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the system suitability criteria are not met, the results should be considered inconclusive.

Protocol A: Rapid Regioisomer Distinction via 1H NMR

Objective: Differentiate N-alkyl (product) from O-alkyl (by-product) in <15 minutes.

  • Sample Prep: Dissolve 10 mg of crude intermediate in 0.6 mL CDCl₃ .

    • Why CDCl₃? It minimizes H-bonding compared to DMSO, sharpening the amide/imidate signals.

    • Note: If the compound is a salt, add 1 eq. of K₂CO₃ and filter, or use DMSO-d6.

  • Acquisition: Run a standard proton sequence (ns=16, d1=2s).

  • Analysis Zone (Critical):

    • Focus on the 3.0 – 4.5 ppm region.

    • N-Alkyl: Look for the

      
      -protons of the alkyl group. For N-Ethyl, the -CH
      
      
      
      - quartet appears at ~3.3 ppm .
    • O-Alkyl: The same -CH

      
      - quartet will shift downfield to ~4.1 ppm  due to the electronegativity of Oxygen.
      
  • Self-Validation: The integral ratio of the ring protons (C3/C4/C5) to the alkyl chain must match the theoretical stoichiometry (e.g., 2:2:2:2 for N-ethyl-2-pyrrolidinone).

Protocol B: Impurity Profiling via LC-MS (Ring Opening Detection)

Objective: Detect the "silent" impurity:


-amino acid derivatives formed by lactam hydrolysis.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min. C18 Column.

  • Detection: ESI+ Mode.

  • Target Ions:

    • Product (Lactam):

      
      
      
    • Impurity (Hydrolyzed Open Ring):

      
      
      
    • Mechanism:[1][2][3][4][5] Pyrrolidinones are susceptible to hydrolysis under acidic/basic workup, opening the ring to form the corresponding amino acid (e.g., 4-(ethylamino)butanoic acid).

  • Validation: Inject a standard of 4-aminobutyric acid (GABA) or a known derivative to confirm the retention time of the open-ring species, which usually elutes earlier than the closed lactam due to increased polarity.

Advanced Structural Elucidation: The HMBC "Smoking Gun"

When 1D NMR is ambiguous (e.g., crowded spectra), HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.

  • The Experiment: Correlates protons to carbons separated by 2-3 bonds.

  • The Proof:

    • N-Alkylation: You will see a correlation between the Alkyl

      
      -protons  and the Carbonyl Carbon (C2)  (~175 ppm). This is a 3-bond coupling (
      
      
      
      ).
    • O-Alkylation: The Alkyl

      
      -protons will correlate to the Imidate Carbon  (~165 ppm), but crucially, the chemical shift of the carbon itself will be distinct, and the proton shift will confirm the O-linkage.
      

HMBC_Logic Proton Alkyl α-Proton (Source) Coupling HMBC Correlation (3-Bond) Proton->Coupling Carbon_Lactam Carbonyl C=O (~175 ppm) Coupling->Carbon_Lactam Observed Carbon_Imidate Imidate C=N (~162 ppm) Coupling->Carbon_Imidate Observed Result_N Conclusion: N-Alkylation Carbon_Lactam->Result_N Result_O Conclusion: O-Alkylation Carbon_Imidate->Result_O

Figure 2: Logic flow for assigning regiochemistry using HMBC spectroscopy.

References

  • BenchChem Technical Support. (2025).[6] A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Retrieved from

  • Westphal, F., et al. (2011). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with α-pyrrolidinophenone structure. Forensic Science International. Retrieved from

  • Oxford Instruments. (2024).[7] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Gottlieb, H. E., et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. Retrieved from [J. Org.[4] Chem. Data]([Link])

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate proper disposal procedures

[1][2] Part 1: Executive Summary (Immediate Action Card) Do not dispose of this compound down the drain. While pyrrolidone derivatives often exhibit water solubility, the addition of the n-butyl chain and methyl ester fu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary (Immediate Action Card)

Do not dispose of this compound down the drain. While pyrrolidone derivatives often exhibit water solubility, the addition of the n-butyl chain and methyl ester functionality significantly increases lipophilicity, rendering this compound unsuitable for municipal wastewater treatment.[1]

Quick Disposal Matrix
ParameterDirective
Primary Waste Stream Non-Halogenated Organic Solvent Waste
RCRA Status (USA) Likely Non-Hazardous (unless mixed with solvents), but treat as D001 (Ignitable) if flash point <60°C is suspected or unverified.[1]
Disposal Method Incineration (Fuel Blending) via licensed contractor.[1]
Spill Response Absorb with vermiculite/sand.[1][2] Do not use water to flush.[1]
Storage Tightly sealed, cool, dry area.[1][3][4][5][6][7] Segregate from strong oxidizers and acids.

Part 2: Chemical Identity & Hazard Assessment[2][5][8]

Understanding the structure-activity relationship is vital for safe handling.[1] This compound features a lactam (cyclic amide) and an ester.

Chemical Structure & Properties:

  • Chemical Name: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate[1]

  • CAS Number: 59857-87-3[1][8]

  • Molecular Formula: C₁₀H₁₇NO₃[1][6]

  • Molecular Weight: 199.25 g/mol [1][6][7][9]

  • Solubility Profile: Soluble in organic solvents (methanol, ethyl acetate, DCM). Limited solubility in water due to the hydrophobic butyl chain .

Hazard Profile (GHS Classification): Based on homologous series data (e.g., tert-butyl analogs), treat this substance as an Irritant .[1]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][2][5]

Part 3: Regulatory Framework (RCRA & EPA)

In the United States, this compound is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic wastes).[1] However, waste characterization is the generator's responsibility.

Waste Coding Strategy[1]
  • Characteristic Waste (D-List):

    • If the compound is in a liquid solution with a flash point < 140°F (60°C), it must be coded D001 (Ignitable) .

    • If mixed with halogenated solvents (e.g., DCM), it must be treated as Halogenated Waste .[1]

  • Standard Protocol:

    • In the absence of specific flash point data, the safest operational default is to manage it as Non-Regulated Organic Waste destined for high-temperature incineration.[1]

Part 4: Step-by-Step Disposal Protocols

A. Small Scale (Laboratory Bench < 500 mL)
  • Context: Residual reaction mixtures or expired reagents.[1]

  • Protocol:

    • Segregation: Do not mix with aqueous waste or oxidizing acids (e.g., Nitric Acid).

    • Container: Collect in a chemically compatible container (HDPE or Amber Glass).

    • Labeling: Affix a hazardous waste label.

      • Constituents: "Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, Organic Solvents."[1]

      • Hazards: "Irritant, Flammable (if in solvent)."

    • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

B. Large Scale (Process Waste > 1 L)
  • Context: Scale-up synthesis or pilot plant operations.

  • Protocol:

    • Bulking: Consolidate into UN-rated steel or poly drums (e.g., UN 1A1 or 1H1).

    • Compatibility Check: Ensure no traces of strong bases (NaOH/KOH) are present, as these can hydrolyze the ester/amide, potentially generating heat or pressure.

    • Disposal Path: Ship via licensed hazardous waste transporter for Fuel Blending/Incineration .[1] This method recovers energy and ensures complete destruction of the pyrrolidone ring .

C. Contaminated Packaging[1][3]
  • Empty Containers: Triple rinse with a suitable organic solvent (e.g., acetone).

    • Rinsate: Dispose of rinsate as Hazardous Organic Waste .[1]

    • Container: Once triple-rinsed and air-dried, deface the label and recycle or dispose of as general trash (check local regulations).[1]

Part 5: Visualizations & Workflows

Waste Stream Decision Tree

This logic ensures the material ends up in the correct waste drum, preventing dangerous incompatibilities.

WasteDecisionTree Start Start: Waste Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidCheck Liquid: Contains Halogens? (DCM, Chloroform?) IsSolid->LiquidCheck Liquid SolidCheck Solid: Pure Compound or Contaminated Debris? IsSolid->SolidCheck Solid HalogenYes Halogenated Organic Waste (Code: F001/F002) LiquidCheck->HalogenYes Yes HalogenNo Non-Halogenated Organic Waste (Fuel Blending) LiquidCheck->HalogenNo No (Preferred Route) SolidPure Solid Chemical Waste (Incineration) SolidCheck->SolidPure Pure Substance SolidDebris Contaminated Debris (Haz Waste Solids) SolidCheck->SolidDebris Gloves/Towels

Figure 1: Decision logic for segregating Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate waste streams.

Spill Response Workflow

Immediate steps to take in the event of a benchtop spill.

SpillResponse Alert 1. Alert & Evacuate (If >100mL or Aerosolized) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Circle spill with absorbent socks PPE->Contain Absorb 4. Absorption Use Vermiculite or Sand (NO WATER) Contain->Absorb Dispose 5. Disposal Scoop into Haz Waste Bag Label as 'Debris w/ Irritant' Absorb->Dispose

Figure 2: Sequential protocol for managing spills.

Part 6: Scientific Rationale & Troubleshooting

Why Incineration?

Biological treatment (sewer) is inefficient for N-substituted pyrrolidones with alkyl chains.[1] The butyl group hinders rapid biodegradation compared to simple pyrrolidone carboxylates. Incineration ensures the thermal decomposition of the nitrogen-containing ring, preventing potential accumulation in aquatic ecosystems .[1]

Troubleshooting Common Issues
IssueCauseSolution
Phase Separation Mixed with aqueous waste.[1]Do not separate. Label as "Multi-phase Waste" and alert the contractor.
Precipitation Mixed with non-polar solvents (Hexane).[1]The compound is polar/apolar amphiphilic. Add a co-solvent like Acetone to redissolve before disposal.
Heat Generation Mixed with strong acids/bases.[1]Hydrolysis of the ester/amide is exothermic. Vent the cap loosely in a fume hood until cool, then seal.

References

  • PubChem. (2023). Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
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Reactant of Route 2
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
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